molecular formula C21H30O2 B1680555 Retroprogesterone CAS No. 2755-10-4

Retroprogesterone

Cat. No.: B1680555
CAS No.: 2755-10-4
M. Wt: 314.5 g/mol
InChI Key: RJKFOVLPORLFTN-HQZYFCCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retroprogesterone (CAS 2755-10-4) is a stereoisomer of the natural hormone progesterone, where the hydrogen at carbon 9 and the methyl group at carbon 10 are in reversed positions (9β,10α configuration) . This unique "retro" structure results in a bent molecular shape that provides high affinity and selectivity for the progesterone receptor . Due to this selective binding, this compound is a valuable reference compound in biochemical research for studying progestin-specific signaling pathways and for developing new selective progesterone receptor modulators . It serves as the parent compound for a class of progestins that includes dydrogesterone and trengestone . With a molecular formula of C21H30O2 and a molecular weight of 314.47 g/mol, it is supplied for research purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-HQZYFCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335986
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-10-4
Record name (9β,10α)-Pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2755-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002755104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,10α-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R94ZS616JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Stereochemistry of Retroprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, also known as 9β,10α-progesterone, is a synthetic stereoisomer of the endogenous steroid hormone progesterone (B1679170).[1] Its unique three-dimensional structure, arising from an inverted stereochemistry at the C9 and C10 positions, confers distinct biological properties, including a higher affinity and selectivity for the progesterone receptor (PR) compared to its natural counterpart.[1] This in-depth technical guide explores the core stereochemical features of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and an overview of its interaction with the progesterone receptor signaling pathway.

Core Stereochemistry

The defining stereochemical feature of this compound lies in the configuration of the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon. In progesterone, the C9 hydrogen is in the α-position (below the plane of the steroid ring system) and the C10 methyl group is in the β-position (above the plane). This compound exhibits an inverted stereochemistry, with the C9 hydrogen in the β-position and the C10 methyl group in the α-position.[2] This "retro" configuration results in a significant alteration of the molecule's overall shape.

The steroid backbone of progesterone has a relatively planar conformation. In contrast, the inverted stereochemistry of this compound forces the A and B rings to fold underneath the C and D rings, creating a distinct "bent" or non-planar structure.[1] This three-dimensional arrangement is crucial for its enhanced interaction with the progesterone receptor.

Table 1: Stereochemical Comparison of Progesterone and this compound

FeatureProgesteroneThis compound
Systematic Name Pregn-4-ene-3,20-dione(9β,10α)-Pregn-4-ene-3,20-dione
C9 Stereocenter α-hydrogenβ-hydrogen
C10 Stereocenter β-methylα-methyl
Overall Shape Relatively PlanarBent/Non-planar

Quantitative Stereochemical Data

The unique stereochemistry of this compound can be characterized and quantified using various analytical techniques. The following tables summarize key data obtained from spectroscopic and crystallographic studies.

Table 2: Spectroscopic and Physical Data for this compound and Progesterone

ParameterThis compoundProgesterone
Specific Optical Rotation ([α]D) Data not available in searched literature+172° to +192° (in various solvents)
1H NMR (CDCl3, ppm) 5.73 (s, 1H), 2.14 (s, 3H), 1.37 (s, 3H), 0.68 (s, 3H)[3]
13C NMR (CDCl3, ppm) 209.2, 199.5, 172.2, 123.9, 64.7, 47.7, 45.5, 44.3, 39.9, 37.9, 37.4, 33.7, 31.5, 29.1, 28.9, 24.9, 22.9, 22.3, 22.2, 12.7[3]

Note: Comprehensive, directly comparable NMR data for progesterone under identical conditions was not available in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's stereochemistry. The following sections outline the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise three-dimensional structure and stereochemistry of this compound in solution by analyzing the chemical shifts and coupling constants of its protons and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Probe: A standard broadband or inverse-detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional 13C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 64k data points, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for detailed structural elucidation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing critical information about the stereochemistry and conformation.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, and assign all proton and carbon chemical shifts based on the 1D and 2D spectra. Analyze coupling constants and NOE correlations to confirm the stereochemical assignments at C9 and C10 and to define the overall molecular conformation.

X-ray Crystallography

Objective: To determine the precise solid-state structure of this compound, including bond lengths, bond angles, and the absolute configuration of its stereocenters.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing:

    • Integrate the diffraction spots to obtain their intensities.

    • Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and to confirm the absolute stereochemistry.

Progesterone Receptor Binding Assay

Objective: To quantify the binding affinity of this compound to the progesterone receptor and compare it to that of progesterone.

Methodology (Competitive Radioligand Binding Assay):

  • Receptor Preparation: Prepare a source of progesterone receptor. This can be a purified recombinant receptor or a cytosol preparation from a tissue known to express high levels of PR (e.g., rabbit or calf uterus).

  • Radioligand: Use a high-affinity radiolabeled progestin, such as [3H]-promegestone (R5020), as the tracer.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled this compound and progesterone (the competitors).

    • In a series of tubes or a microplate, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligands.

    • Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled progesterone).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor preparation and ligands used.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for both this compound and progesterone.

    • Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation to provide a measure of their binding affinity.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with the progesterone receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

Progesterone Receptor Signaling Pathway

Upon binding to progesterone or an agonist like this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either activation or repression of gene expression, depending on the cellular context and the presence of co-regulator proteins.

The "bent" structure of this compound is thought to induce a specific conformational change in the progesterone receptor that is particularly favorable for binding and subsequent transcriptional activity, leading to its high progestogenic potency.[1]

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binding PR_dimer PR Dimer PR_HSP->PR_dimer Conformational Change & Dimerization HSP HSP PR_HSP->HSP Dissociation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binding Gene Target Gene PRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Progesterone Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Steroid Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a steroid receptor.

Receptor_Binding_Assay_Workflow A 1. Prepare Reagents - Receptor Source - Radioligand - Competitors (this compound, Progesterone) B 2. Set up Assay Tubes/Plate - Total Binding - Non-specific Binding - Competitor Concentrations A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Separation (Separate bound from free radioligand) C->D E 5. Quantification (Measure radioactivity of bound fraction) D->E F 6. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki E->F

Workflow for a Competitive Steroid Receptor Binding Assay.

Conclusion

The unique stereochemistry of this compound, characterized by its inverted 9β,10α configuration and resulting bent molecular structure, is fundamental to its high affinity and selectivity for the progesterone receptor. The analytical techniques of NMR and X-ray crystallography are indispensable for the detailed elucidation of its three-dimensional structure, while competitive binding assays provide quantitative measures of its receptor interaction. Understanding the precise stereochemical features of this compound and its derivatives is critical for the design and development of novel progestogenic agents with improved therapeutic profiles. This guide provides a foundational technical overview for researchers and scientists working in the field of steroid hormone research and drug discovery.

References

9β,10α-Progesterone (Dydrogesterone): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9β,10α-Progesterone, commonly known as dydrogesterone (B1671002), is a synthetic retro-stereoisomer of progesterone (B1679170). Its unique three-dimensional structure confers a high selectivity for the progesterone receptor, resulting in potent progestogenic activity with an improved oral bioavailability compared to natural progesterone. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of 9β,10α-progesterone. Detailed experimental protocols for key assays are provided to facilitate further research and development in the field.

Chemical Structure and Properties

9β,10α-Progesterone is a stereoisomer of progesterone, with the chemical name (9β,10α)-pregna-4,6-diene-3,20-dione.[1] The key structural difference lies in the orientation of the hydrogen atom at the 9th carbon (β-position) and the methyl group at the 10th carbon (α-position), which is the reverse of the configuration in natural progesterone. This "retro" configuration results in a bent molecular structure.

Table 1: Physicochemical Properties of 9β,10α-Progesterone and Progesterone

Property9β,10α-Progesterone (Dydrogesterone)Progesterone
IUPAC Name (8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-onePregn-4-ene-3,20-dione
Molecular Formula C₂₁H₂₈O₂C₂₁H₃₀O₂
Molecular Weight 312.45 g/mol 314.47 g/mol
Melting Point 168-170 °C126-131 °C
Solubility Practically insoluble in water; Soluble in acetone (B3395972) and chloroform; Sparingly soluble in ethanol.Practically insoluble in water.
logP 3.43.87

Pharmacodynamics

The biological effects of 9β,10α-progesterone are primarily mediated through its interaction with the progesterone receptor (PR).

Progesterone Receptor Signaling Pathway

Progesterone, and its synthetic analogues like dydrogesterone, exert their effects by binding to and activating progesterone receptors. These receptors, upon ligand binding, translocate to the nucleus and bind to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone 9β,10α-Progesterone (Dydrogesterone) PR Progesterone Receptor (PR) Progesterone->PR Binding PR_HSP_complex Inactive PR-HSP Complex PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binding to DNA cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response Proteins->Response

Figure 1. Simplified Progesterone Receptor Signaling Pathway.

Receptor Binding and Selectivity

9β,10α-Progesterone is highly selective for the progesterone receptor. Unlike natural progesterone and some other synthetic progestins, it has negligible affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This high selectivity is attributed to its unique "retro" steroid structure.

Table 2: Pharmacodynamic Properties of 9β,10α-Progesterone and Progesterone

Parameter9β,10α-Progesterone (Dydrogesterone)Progesterone
Primary Target Progesterone Receptor (PR)Progesterone Receptor (PR)
Receptor Binding Affinity (Relative to Progesterone) ~16%100%
Selectivity Highly selective for PRBinds to other steroid receptors
Androgenic/Estrogenic Activity NoneWeak

Pharmacokinetics

The pharmacokinetic profile of 9β,10α-progesterone is characterized by its good oral bioavailability and rapid metabolism.

Table 3: Pharmacokinetic Properties of 9β,10α-Progesterone and Progesterone

Parameter9β,10α-Progesterone (Dydrogesterone)Progesterone
Route of Administration OralOral, Vaginal, Intramuscular
Oral Bioavailability 28%<10%
Protein Binding >90%96-99%
Primary Metabolite 20α-dihydrodydrogesterone (DHD)Pregnanediol, Allopregnanolone
Metabolizing Enzymes Aldo-keto reductases (AKR1C), CYP3A45α- and 5β-reductases, CYP3A4, CYP2C19
Elimination Half-life 5-7 hours (Dydrogesterone), 14-17 hours (DHD)5-20 minutes (initial), 20-26 hours (terminal)

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a fluorescence polarization-based competitive binding assay to determine the binding affinity of test compounds to the progesterone receptor.

Receptor_Binding_Assay Reagent_Prep 1. Reagent Preparation - PR-LBD solution - Fluorescent tracer solution - Test compound dilutions Plate_Setup 2. Assay Plate Setup - Add test compounds/controls to 384-well plate Reagent_Prep->Plate_Setup Incubation 3. Incubation - Add PR-LBD/tracer premix - Incubate at room temperature (1-4h) Plate_Setup->Incubation Measurement 4. Fluorescence Polarization Measurement - Read plate on a compatible reader Incubation->Measurement Data_Analysis 5. Data Analysis - Calculate millipolarization (mP) values - Generate competition curve - Determine IC50 and Ki values Measurement->Data_Analysis

Figure 2. Experimental Workflow for a PR Competitive Binding Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD) in assay buffer.

    • Prepare a working solution of a fluorescently labeled progesterone ligand (tracer) in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., 9β,10α-progesterone) and a known PR ligand (e.g., progesterone) as a positive control.

  • Assay Plate Setup:

    • In a black, low-volume 384-well microplate, add the serially diluted test compounds and controls.

  • Incubation:

    • Prepare a premix of the PR-LBD and fluorescent tracer.

    • Add the premix to each well of the assay plate.

    • Incubate the plate at room temperature for 1 to 4 hours, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.

  • Data Analysis:

    • Calculate the millipolarization (mP) values.

    • Plot the mP values against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent tracer) from the curve using non-linear regression analysis.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol describes an in vitro method to study the metabolism of 9β,10α-progesterone using human liver microsomes.

Metabolism_Assay Incubation_Setup 1. Incubation Setup - Prepare incubation mixture (microsomes, buffer, test compound) - Pre-incubate at 37°C Reaction_Initiation 2. Reaction Initiation - Add NADPH to start the reaction Incubation_Setup->Reaction_Initiation Time_Sampling 3. Time-Point Sampling - Aliquot at different time points - Stop reaction with cold acetonitrile (B52724) Reaction_Initiation->Time_Sampling Sample_Processing 4. Sample Processing - Centrifuge to pellet protein - Collect supernatant Time_Sampling->Sample_Processing LCMS_Analysis 5. LC-MS/MS Analysis - Analyze supernatant to quantify parent compound and metabolites Sample_Processing->LCMS_Analysis

Figure 3. Experimental Workflow for an In Vitro Metabolism Assay.

Methodology:

  • Incubation Setup:

    • Prepare an incubation mixture containing human liver microsomes, phosphate (B84403) buffer (pH 7.4), and the test compound (9β,10α-progesterone).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and identify and quantify any metabolites formed.

Pharmacokinetic Study in Healthy Female Volunteers

This protocol provides a general framework for a clinical study to evaluate the pharmacokinetics of orally administered 9β,10α-progesterone.[2][3][4][5]

PK_Study Subject_Screening 1. Subject Screening & Enrollment - Healthy female volunteers - Informed consent Dosing 2. Drug Administration - Single oral dose of 9β,10α-progesterone - Fasting conditions Subject_Screening->Dosing Blood_Sampling 3. Serial Blood Sampling - Pre-dose and at multiple time points post-dose (e.g., up to 72h) Dosing->Blood_Sampling Plasma_Analysis 4. Bioanalytical Method - Quantify drug and metabolite concentrations in plasma using LC-MS/MS Blood_Sampling->Plasma_Analysis PK_Analysis 5. Pharmacokinetic Analysis - Calculate parameters (Cmax, Tmax, AUC, t1/2) - Non-compartmental analysis Plasma_Analysis->PK_Analysis

Figure 4. Experimental Workflow for a Pharmacokinetic Study.

Methodology:

  • Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study in healthy adult female volunteers under fasting conditions.[2][3]

  • Drug Administration: A single oral dose of a 9β,10α-progesterone tablet is administered with a standardized volume of water after an overnight fast.[2][3]

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[2][3]

  • Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentrations of 9β,10α-progesterone and its major metabolite, 20α-dihydrodydrogesterone, in plasma samples are determined using a validated LC-MS/MS method.[1][6]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (elimination half-life) are calculated using non-compartmental analysis.

Conclusion

9β,10α-Progesterone (dydrogesterone) is a potent and selective progestin with a favorable pharmacokinetic profile for oral administration. Its unique stereochemistry results in high specificity for the progesterone receptor, minimizing off-target effects. The information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the study and development of progestogenic compounds for various therapeutic applications. Further research into the nuanced molecular interactions and signaling pathways of 9β,10α-progesterone will continue to enhance our understanding and utilization of this important therapeutic agent.

References

The Synthesis of Retroprogesterone: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Historical Overview of Retroprogesterone and the Dawn of a New Class of Progestins

The story of this compound is intrinsically linked to the quest for potent and orally active progestogens in the mid-20th century. Progesterone (B1679170), the natural progestational hormone, suffers from poor oral bioavailability due to extensive first-pass metabolism in the liver. This limitation spurred chemists to explore synthetic analogues with improved pharmacokinetic profiles.

The conceptual breakthrough leading to this compound came from the pioneering work of H. H. Inhoffen and W. Hohlweg. Their research in the 1930s on ethisterone, an orally active derivative of testosterone, laid the groundwork for modifying the steroid nucleus to enhance biological activity. However, it was in the 1950s that a pivotal discovery was made. Scientists at N.V. Philips-Duphar in the Netherlands, while investigating the effects of ultraviolet (UV) irradiation on progesterone, unexpectedly isolated a stereoisomer with a reversed ("retro") configuration at the C9 and C10 positions of the steroid backbone. This novel compound was named This compound (also known as 9β,10α-progesterone).[1]

This stereochemical alteration, where the hydrogen at C9 is in the α-position and the methyl group at C10 is in the β-position, results in a distinct non-planar, bent structure of the steroid. This unique conformation was found to be highly favorable for binding to the progesterone receptor, leading to potent progestogenic activity.[2] The discovery of this compound opened a new chapter in steroid chemistry and pharmacology, paving the way for the development of a new class of highly selective and orally active progestins. The most prominent and clinically significant member of this class is dydrogesterone (B1671002) (6-dehydrothis compound), which was first marketed in 1961 and remains in widespread clinical use today.[1][2]

Synthetic Pathways to this compound and Dydrogesterone

The synthesis of this compound and its derivatives has evolved over the decades, with the primary routes originating from readily available steroid precursors such as progesterone, pregnenolone, and ergosterol. The most common and industrially relevant pathway commences with progesterone and involves a series of key chemical transformations.

Synthesis of Dydrogesterone from Progesterone

A widely employed synthetic route to dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) from progesterone is a multi-step process that includes ketal protection, allylic bromination, dehydrobromination, and photochemical isomerization.[1]

Synthesis_Workflow Progesterone Progesterone Intermediate1 3,20-Bis(ethylenedioxy)pregna-5-ene Progesterone->Intermediate1 Ketal Protection Intermediate2 7-Bromo-3,20-bis(ethylenedioxy)pregna-5-ene Intermediate1->Intermediate2 Allylic Bromination Intermediate3 3,20-Bis(ethylenedioxy)pregna-5,7-diene Intermediate2->Intermediate3 Dehydrobromination Intermediate4 9β,10α-3,20-Bis(ethylenedioxy)pregna-5,7-diene Intermediate3->Intermediate4 Photochemical Isomerization Intermediate5 9β,10α-Pregna-4,6-diene-3,20-dione (Dydrogesterone) Intermediate4->Intermediate5 Deprotection & Isomerization Genomic_Pathway cluster_cell Target Cell Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR PR_Dydro PR-Dydrogesterone Complex PR->PR_Dydro Binding & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->PR Dimer Dimerized Complex PR_Dydro->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse NonGenomic_Pathway cluster_cell Target Cell Dydrogesterone Dydrogesterone mPR Membrane Progesterone Receptor (mPR) Dydrogesterone->mPR Src Src Kinase mPR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation RapidResponse Rapid Cellular Response ERK->RapidResponse

References

Retroprogesterone: A Stereoisomeric Approach to Progestogenic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of retroprogesterone, a key stereoisomer of natural progesterone (B1679170). It details the structural nuances that differentiate it from progesterone, the resulting impact on biological activity and receptor selectivity, and its unique metabolic fate. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of steroid hormones and the therapeutic potential of progestins.

Introduction: Beyond Natural Progesterone

Progesterone is an endogenous steroid hormone essential for regulating the menstrual cycle and maintaining pregnancy.[1] Its diverse physiological effects are mediated primarily through the nuclear progesterone receptor (PR), a ligand-activated transcription factor.[2][3] However, progesterone's therapeutic application can be limited by its interaction with other steroid receptors (e.g., androgen, glucocorticoid, and mineralocorticoid receptors), leading to off-target effects.[4]

The quest for more selective progestogenic agents has led to the development of synthetic progestins. Among these, the "retro" steroids represent a unique class. This compound (9β,10α-progesterone) is a stereoisomer of natural progesterone (which has a 9α,10β configuration).[5] Although never marketed itself, this compound is the parent compound of clinically significant progestins, most notably dydrogesterone (B1671002) (6-dehydrothis compound).[5] This guide will explore the fundamental chemical, biological, and metabolic characteristics of this compound, using the extensively studied dydrogesterone as a principal example to illustrate the properties of this class.

Structural Analysis: The "Retro" Configuration

The defining feature of this compound is the inverted stereochemistry at the junction of the A and B rings of the steroid nucleus. In natural progesterone, the hydrogen atom at carbon 9 is in the α-position (below the plane), and the methyl group at carbon 10 is in the β-position (above the plane).[5] In this compound, these are reversed: the C9-hydrogen is β-oriented, and the C10-methyl group is α-oriented.[5]

This seemingly minor change has a profound impact on the molecule's three-dimensional shape. The natural 9α,10β configuration results in a relatively planar structure. In contrast, the 9β,10α "retro" configuration forces the A and B rings to orient at a significant angle (approximately 60°) relative to the C and D rings, creating a distinct "bent" conformation.[5][6] This unique geometry is thought to be ideal for high-affinity interaction with the progesterone receptor while being less favorable for binding to other steroid hormone receptors, thus enhancing its selectivity.[5][7]

G cluster_progesterone Natural Progesterone (9α, 10β) cluster_this compound This compound (9β, 10α) P_A A P_B B P_C C P_D D P_9 9α-H P_10 10β-CH₃ P_structure Planar A/B-C/D Ring Junction R_structure Bent A/B-C/D Ring Junction (~60°) P_structure->R_structure Stereochemical Inversion R_A A R_B B R_C C R_D D R_9 9β-H R_10 10α-CH₃ G P4 Progesterone OHP4 17-Hydroxyprogesterone P4->OHP4 17α-Hydroxylase P4_metabolites Other Metabolites (e.g., Pregnanediols) P4->P4_metabolites Reductases etc. C19 Androstenedione / Testosterone (C19-Steroids) OHP4->C19 C17-C20 Desmolase RP4 This compound OHRP4 16α-Hydroxy-retroprogesterone (Main Metabolite) RP4->OHRP4 16α-Hydroxylase NoC19 No C19-Steroid Formation RP4->NoC19 title Comparative Metabolic Pathways G start Start: Prepare Reagents prep 1. Prepare Receptor Source (e.g., Uterine Cytosol) start->prep dilute 2. Prepare Serial Dilutions of Test Compound prep->dilute plate 3. Add Radioligand, Test Compound, and Receptor to Assay Plate dilute->plate incubate 4. Incubate to Reach Equilibrium plate->incubate separate 5. Separate Bound & Free Ligand (e.g., Vacuum Filtration) incubate->separate count 6. Quantify Radioactivity (Scintillation Counting) separate->count analyze 7. Data Analysis (Non-linear Regression) count->analyze end Result: IC₅₀ and Ki Values analyze->end G cluster_cell Cell cluster_nucleus Nucleus P Progestin (e.g., this compound) PR Progesterone Receptor (PR) P->PR Binding P_PR P-PR Complex PRE Progesterone Response Element (PRE) P_PR->PRE Dimerization & Nuclear Translocation Gene Target Gene Transcription PRE->Gene Recruits Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Physiological Response) mRNA->Protein Translation

References

An In-Depth Technical Guide to the Mechanism of Action of Retroprogesterone on Progesterone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retroprogesterone, a synthetic progestogen also known as dydrogesterone (B1671002), is a stereoisomer of progesterone (B1679170) widely utilized in various clinical applications. Its therapeutic efficacy is intrinsically linked to its specific interaction with progesterone receptors (PRs). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, and downstream signaling pathways. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal assays are provided, and the complex signaling networks are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.

Introduction

Progesterone, a crucial steroid hormone, exerts its pleiotropic effects by binding to and activating its cognate nuclear receptors, the progesterone receptors (PRs). PRs exist as two main isoforms, PR-A and PR-B, which are encoded by the same gene but are transcribed from different promoters. These isoforms exhibit distinct, and sometimes opposing, transcriptional activities, and their relative expression levels can vary in different tissues and physiological states.

This compound, or dydrogesterone, is a synthetic progestin that is structurally similar to natural progesterone. This structural similarity underpins its high selectivity and affinity for progesterone receptors, with minimal cross-reactivity with other steroid hormone receptors such as androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This high selectivity contributes to its favorable side-effect profile. Upon oral administration, dydrogesterone is rapidly metabolized into its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD), which also exhibits progestogenic activity. This guide will delve into the intricate molecular details of how dydrogesterone and its metabolite interact with and activate progesterone receptors to elicit a physiological response.

Quantitative Analysis of Receptor Binding and Transactivation

The interaction of dydrogesterone and its primary metabolite, 20α-dihydrodydrogesterone (20α-DHD), with progesterone receptors has been quantified in several studies. The following tables summarize the key binding affinity (Ki) and transactivation (EC50) data, providing a comparative perspective against natural progesterone.

Table 1: Binding Affinity (Ki, nM) of Dydrogesterone, 20α-DHD, and Progesterone for Steroid Receptors [1]

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Estrogen Receptor α (ERα)
Dydrogesterone 10.5 ± 2.5>1000>1000>1000
20α-DHD 26.5 ± 4.5>1000>1000>1000
Progesterone 7.0 ± 1.0100 ± 20250 ± 50>1000

Data are presented as mean ± standard deviation. A lower Ki value indicates a higher binding affinity.

Table 2: Transactivation Potency (EC50, nM) of Dydrogesterone, 20α-DHD, and Progesterone on Progesterone Receptor Isoforms [1]

CompoundPR-APR-B
Dydrogesterone 0.12 ± 0.030.08 ± 0.02
20α-DHD 0.45 ± 0.150.30 ± 0.10
Progesterone 0.10 ± 0.020.05 ± 0.01

Data are presented as mean ± standard deviation. EC50 represents the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Mechanism of Action

The binding of dydrogesterone to the progesterone receptor initiates a cascade of molecular events, primarily through the classical genomic signaling pathway. This pathway involves the binding of the activated receptor to specific DNA sequences, known as progesterone response elements (PREs), in the promoter regions of target genes, leading to the modulation of their transcription.

Classical Genomic Signaling Pathway

Upon binding dydrogesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the dydrogesterone-PR complex recruits a suite of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and SRC-2, which possess histone acetyltransferase (HAT) activity. This coactivator complex then binds to PREs on the DNA, leading to chromatin remodeling and the initiation of transcription of target genes.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dydrogesterone Dydrogesterone PR_complex PR-HSP Complex Dydrogesterone->PR_complex Binds PR_active Activated PR Dimer PR_complex->PR_active Conformational Change & Dimerization PR_nucleus Activated PR Dimer PR_active->PR_nucleus Translocation Coactivators Coactivators (e.g., SRC-1, SRC-2) PR_nucleus->Coactivators Recruits PRE PRE PR_nucleus->PRE Binds Coactivators->PRE Binds TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Genomic signaling pathway of dydrogesterone.
Regulation of Gene Expression

The activation of progesterone receptors by dydrogesterone leads to the regulation of a specific set of target genes involved in endometrial receptivity, maintenance of pregnancy, and control of the menstrual cycle. Studies in zebrafish have shown that dydrogesterone can affect the transcription of genes in the gonadotropin-releasing hormone (GnRH) and steroidogenesis pathways[2]. Furthermore, dydrogesterone has been observed to down-regulate the expression of the neurokinin 1 receptor on lymphocytes[3]. In the endometrium, progesterone-regulated genes that are crucial for implantation include those involved in cell adhesion, proliferation, and immunomodulation[4][5].

Experimental Protocols

The characterization of the interaction between dydrogesterone and progesterone receptors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dydrogesterone for the progesterone receptor.

Objective: To measure the ability of unlabeled dydrogesterone to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

  • Purified progesterone receptor (or cell lysate/membrane preparation containing PR)

  • Radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058)

  • Unlabeled dydrogesterone

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled dydrogesterone in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

  • Incubation: In a series of tubes, add the progesterone receptor preparation, the radiolabeled ligand, and varying concentrations of unlabeled dydrogesterone. Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled progesterone).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled dydrogesterone. The IC50 value (the concentration of dydrogesterone that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents (PR, Radioligand, Dydrogesterone) start->prep_reagents incubation Incubate PR, Radioligand, & Dydrogesterone prep_reagents->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 & Ki Calculation) quantification->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay.
Luciferase Reporter Gene Assay

This assay is used to determine the transactivation potency (EC50) of dydrogesterone on progesterone receptor isoforms.

Objective: To measure the ability of dydrogesterone to activate the transcription of a reporter gene under the control of a progesterone-responsive promoter.

Materials:

  • Mammalian cell line (e.g., HEK293T or T47D)

  • Expression vectors for PR-A and PR-B

  • Reporter plasmid containing a luciferase gene downstream of a promoter with PREs

  • Transfection reagent

  • Cell culture medium and supplements

  • Dydrogesterone

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the expression vector for the desired PR isoform (PR-A or PR-B) and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with various concentrations of dydrogesterone or a vehicle control.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates.

  • Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of dydrogesterone. The EC50 value is determined from the dose-response curve.

reporter_assay_workflow start Start transfection Co-transfect Cells (PR expression vector & Luciferase reporter) start->transfection treatment Treat Cells with Dydrogesterone transfection->treatment incubation Incubate for Reporter Gene Expression treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Perform Luciferase Assay lysis->luciferase_assay measurement Measure Luminescence luciferase_assay->measurement analysis Data Analysis (EC50 Calculation) measurement->analysis end End analysis->end

Workflow for Luciferase Reporter Gene Assay.

Conclusion

This compound (dydrogesterone) and its active metabolite, 20α-dihydrodydrogesterone, are highly selective agonists of the progesterone receptors PR-A and PR-B. Their mechanism of action is primarily mediated through the classical genomic signaling pathway, involving ligand-induced receptor activation, nuclear translocation, recruitment of coactivators, and modulation of target gene transcription. The high affinity and selectivity of dydrogesterone for progesterone receptors, coupled with its potent transactivation capabilities, underscore its clinical efficacy in conditions associated with progesterone deficiency. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development in the field of progestin-based therapeutics.

References

The Bent Configuration of Retroprogesterone: A Key to Enhanced Progesterone Receptor Selectivity and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unique stereochemistry of retroprogesterone, a synthetic isomer of progesterone (B1679170), results in a distinct "bent" molecular configuration that profoundly influences its biological activity. This structural alteration, arising from the inversion of the hydrogen and methyl groups at the C9 and C10 positions of the steroid backbone, confers a high degree of selectivity and affinity for the progesterone receptor (PR). This in-depth technical guide explores the biological significance of this bent structure, detailing its impact on receptor binding, downstream signaling, and pharmacokinetic properties. The guide provides a comprehensive overview of the structure-activity relationship, quantitative binding data for its derivatives, detailed experimental protocols for receptor binding assays, and visual representations of key signaling pathways and experimental workflows. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound and its analogs.

Introduction: The Structural Uniqueness of this compound

Progesterone is a crucial steroid hormone involved in the regulation of the menstrual cycle, pregnancy, and embryogenesis. Its therapeutic applications, however, can be limited by its low oral bioavailability and off-target effects due to its interaction with other steroid receptors. This compound, also known as 9β,10α-progesterone, is a stereoisomer of progesterone where the hydrogen atom at the 9th carbon is in the α-position (below the plane) and the methyl group at the 10th carbon is in the β-position (above the plane), a reversal of the natural configuration.[1] This seemingly subtle change induces a significant conformational shift, causing the plane of the A and B rings to be oriented at a 60° angle to the C and D rings, resulting in a distinctive "bent" shape.[1]

This bent configuration is not merely a structural curiosity; it is the cornerstone of the enhanced biological properties of this compound and its derivatives, most notably the marketed progestin, dydrogesterone (B1671002) (6-dehydrothis compound). The unique three-dimensional structure of these compounds is ideally suited for interaction with the ligand-binding domain of the progesterone receptor, leading to high-affinity binding and potent progestogenic activity.[1] Crucially, this bent shape is less compatible with the binding pockets of other steroid hormone receptors, such as the androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This results in a remarkable increase in selectivity for the progesterone receptor compared to progesterone itself, thereby minimizing undesirable off-target hormonal effects.[1][2]

Quantitative Analysis of Receptor Binding and Selectivity

The enhanced selectivity of this compound derivatives is quantifiable through receptor binding assays. The following table summarizes the binding affinity of dydrogesterone, a prominent this compound derivative, and progesterone for various steroid hormone receptors. The data is presented as the concentration required to inhibit 50% of the radiolabeled ligand binding (IC50). A lower IC50 value indicates a higher binding affinity.

CompoundProgesterone Receptor (PR) IC50 (nM)Androgen Receptor (AR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)Mineralocorticoid Receptor (MR) IC50 (nM)Estrogen Receptor (ER)
Dydrogesterone 2.8 >1000>1000>1000No affinity
Progesterone 1.5 1202502.5No affinity

Table 1: Comparative binding affinities of dydrogesterone and progesterone for steroid hormone receptors. Data compiled from in vitro studies.[2]

The data clearly illustrates that while both compounds exhibit high affinity for the progesterone receptor, dydrogesterone shows significantly reduced affinity for the androgen, glucocorticoid, and mineralocorticoid receptors compared to progesterone. This high degree of selectivity is a direct consequence of its bent molecular structure.

Pharmacokinetic Profile: The Advantage of Oral Administration

A significant limitation of natural progesterone for therapeutic use is its poor oral bioavailability due to extensive first-pass metabolism in the liver.[3][4] this compound derivatives, such as dydrogesterone, have been developed to overcome this challenge. The structural modifications not only enhance receptor selectivity but also improve pharmacokinetic properties, allowing for effective oral administration.

ParameterDydrogesterone (10 mg, oral)Progesterone (100 mg, oral, micronized)
Cmax (ng/mL) 2.1 - 3.613.5 - 169.53
Tmax (hours) 0.5 - 2.51.5 - 7.3
AUCinf (ng·h/mL) 7.7 - 322.0274.86 - 472.00
Bioavailability (%) ~28<10
Terminal Half-life (hours) 5 - 75 - 10

Table 2: Pharmacokinetic parameters of oral dydrogesterone and oral micronized progesterone. Note that the Cmax and AUC for progesterone show high variability and are dose and formulation dependent. Data compiled from multiple pharmacokinetic studies.[5][6][7][8]

Dydrogesterone is rapidly absorbed after oral administration and is quickly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD), which also possesses high affinity for the progesterone receptor.[5] The improved oral bioavailability of dydrogesterone compared to progesterone represents a significant clinical advantage, leading to more predictable plasma concentrations and patient convenience.

Experimental Protocols: Assessing Receptor Binding Affinity

The determination of binding affinities is a cornerstone of drug discovery and development. A standard method for this is the competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG 2058) for binding to a specific receptor (e.g., progesterone receptor). The receptor source can be tissue homogenates (e.g., uterine cytosol) or cell lines engineered to express the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A dose-response curve is generated, from which the IC50 value is determined.

Detailed Methodology for Progesterone Receptor Competitive Binding Assay

1. Receptor Preparation (Uterine Cytosol):

  • Uteri are excised from estrogen-primed immature female rabbits.
  • The tissue is homogenized in a cold buffer (e.g., Tris-HCl buffer containing EDTA and dithiothreitol) to lyse the cells and release the intracellular components.
  • The homogenate is centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant fraction (cytosol) containing the soluble progesterone receptors.
  • The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Procedure:

  • A series of dilutions of the test compound (this compound) and a reference compound (unlabeled progesterone) are prepared in the assay buffer.
  • In a series of assay tubes or a microplate, a fixed amount of the receptor preparation (cytosol) is incubated with a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-ORG 2058) and varying concentrations of the test compound or reference compound.
  • Control tubes are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled progesterone to saturate the specific binding sites).
  • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Ligand:

  • At the end of the incubation period, the receptor-bound radioligand must be separated from the free radioligand. A common method is dextran-coated charcoal adsorption. The charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.
  • The mixture is centrifuged to pellet the charcoal.

4. Quantification and Data Analysis:

  • An aliquot of the supernatant from each tube is transferred to a scintillation vial containing scintillation cocktail.
  • The radioactivity is measured using a liquid scintillation counter.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the activation of the progesterone receptor, which is a ligand-activated transcription factor.

Progesterone Receptor Signaling Pathway

Upon binding of this compound or its derivatives, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of target genes. These genes are involved in regulating uterine receptivity, maintaining pregnancy, and controlling cell proliferation and differentiation in various tissues.[9][10]

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR_dimer PR Dimer PR_HSP->PR_dimer Conformational change & Dimerization HSP HSP PR_HSP->HSP Dissociation PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Bio_response Biological Response Proteins->Bio_response

Caption: Classical genomic signaling pathway of the progesterone receptor activated by this compound.

Experimental Workflow for Progestin Drug Discovery

The development of novel progestins with improved therapeutic profiles follows a structured experimental workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (this compound Analogs) HTS High-Throughput Screening (Receptor Binding Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Hits Lead_Optimization Lead Optimization (Chemical Synthesis) SAR->Lead_Optimization In_vitro_testing In Vitro Profiling (Selectivity, Efficacy) Lead_Optimization->In_vitro_testing In_vitro_testing->SAR Feedback ADME_Tox ADME/Tox Studies In_vitro_testing->ADME_Tox Lead Compounds In_vivo_models In Vivo Efficacy Models ADME_Tox->In_vivo_models Candidate_Selection Candidate Selection In_vivo_models->Candidate_Selection

References

Retroprogesterone and its derivatives in endocrinology research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Retroprogesterone and its Derivatives in Endocrinology Research

Introduction

This compound, chemically known as 9β,10α-progesterone, is a stereoisomer of the endogenous hormone progesterone (B1679170).[1] This structural alteration, where the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon are in the α and β positions respectively (the reverse of progesterone), results in a distinct "bent" molecular configuration.[1] This unique three-dimensional shape enhances its binding affinity and selectivity for the progesterone receptor (PR) while minimizing interactions with other steroid hormone receptors.[1]

The most prominent and clinically significant derivative of this compound is dydrogesterone (B1671002) (6-dehydrothis compound).[1][2] Developed in the 1950s, dydrogesterone is an orally active progestin used in a wide array of endocrinological conditions associated with progesterone deficiency.[3][4] Unlike natural progesterone, it has good oral bioavailability and a favorable side-effect profile, largely due to its minimal androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[5][6] Upon administration, dydrogesterone is rapidly metabolized into its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD), which also contributes to its progestational effects.[2][7] This technical guide delves into the molecular mechanisms, pharmacokinetics, and experimental evaluation of this compound and its derivatives, providing a comprehensive resource for researchers in endocrinology and drug development.

Pharmacodynamics: Mechanism of Action and Receptor Selectivity

This compound derivatives exert their effects primarily by acting as selective agonists for the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, mediates the cellular effects of progesterone through two principal signaling pathways: genomic and non-genomic.[8][9]

Genomic Signaling Pathway

The classical, or genomic, pathway is the primary mechanism through which progestins regulate gene expression.[8][9][10] This process involves:

  • Ligand Binding: Dydrogesterone or its metabolites diffuse across the cell membrane and bind to the PR located in the cytoplasm or nucleus.[9]

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (like heat shock proteins) and form a dimer.[9]

  • Nuclear Translocation and DNA Binding: The activated receptor-dimer complex translocates to the nucleus and binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[9]

  • Transcriptional Regulation: The DNA-bound receptor recruits a complex of co-activators or co-repressors, ultimately modulating the transcription of genes that regulate processes like endometrial proliferation and differentiation.[8][9][11]

Dydrogesterone effectively mimics endogenous progesterone in this pathway, particularly in the uterus, where it induces the transformation of the endometrium from a proliferative to a secretory state, which is crucial for embryo implantation and the maintenance of pregnancy.[3][7][12]

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, progestins can elicit rapid, non-transcriptional responses.[13][14][15][16] These non-genomic actions are initiated at the cell membrane and involve:

  • Membrane Receptors: Progestins are thought to interact with putative membrane-bound progesterone receptors (mPRs) or associate with signaling molecules in the cytoplasm.[13][16][17]

  • Activation of Kinase Cascades: This interaction can rapidly activate intracellular signaling pathways, such as the Src/MAPK (mitogen-activated protein kinase) cascade.[17][18]

  • Modulation of Cellular Function: These rapid signals can influence ion channel activity, intracellular calcium levels, and other cellular processes independent of gene transcription.[15][16]

While the primary therapeutic effects of dydrogesterone are attributed to the genomic pathway, its complete pharmacological profile may involve a combination of both genomic and non-genomic signaling.

Receptor Binding Profile and Selectivity

A key feature of this compound derivatives is their high selectivity for the progesterone receptor. This specificity minimizes off-target effects commonly associated with other synthetic progestins. The binding affinities and functional activities of dydrogesterone and its primary metabolite have been characterized in vitro.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ERα)
Dydrogesterone High Agonist ActivityLow to No ActivityLow to No ActivityWeak Antagonist ActivityNo Activity
20α-DHD Moderate Agonist ActivityNo ActivityNo ActivityNo ActivityNo Activity
Progesterone High Agonist ActivityAntagonist ActivityAgonist/Antagonist ActivityAntagonist ActivityNo Activity
Table 1: Summary of Receptor Selectivity and Functional Activity. This table compiles data from in vitro studies characterizing the interaction of dydrogesterone, its metabolite 20α-DHD, and progesterone with various steroid hormone receptors.[2][6]

Pharmacokinetics

Dydrogesterone is designed for oral administration and possesses a predictable pharmacokinetic profile. It is rapidly absorbed and extensively converted to its active metabolite, 20α-DHD.[2][7]

ParameterDydrogesterone20α-Dihydrodydrogesterone (20α-DHD)
Time to Peak (Tmax) 0.5 - 2.5 hours~1.5 hours
Absolute Bioavailability 28%Not directly measured; levels are ~40x higher than parent drug
Plasma Protein Binding >90%>90%
Metabolism Rapidly metabolized primarily by AKR1C1 and AKR1C3 to 20α-DHD. Minor metabolism by CYP3A4.Further metabolized before excretion.
Elimination Half-life 5 - 7 hours14 - 17 hours
Excretion Primarily via urine as metabolites (~63%).Primarily via urine as metabolites.
Table 2: Pharmacokinetic Parameters of Dydrogesterone and its Active Metabolite. Data represent values following oral administration.[2][3][12]

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: Competitive Progesterone Receptor Binding Assay

This assay determines the relative binding affinity (RBA) of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compounds (e.g., dydrogesterone, 20α-DHD)

  • Reference compound (unlabeled progesterone)

  • Radiolabeled ligand: [³H]ORG-2058 or [³H]progesterone

  • PR source: Cytosol from estrogen-primed rabbit uteri or cells overexpressing human PR.

  • Assay Buffer: Tris-HCl buffer with additives like EDTA and glycerol.

  • Dextran-coated charcoal (DCC) suspension for separation of bound and free ligand.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Incubation: In microcentrifuge tubes, combine the PR-containing cytosol, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test or reference compound. Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add cold DCC suspension to each tube. Vortex and incubate on ice for 10-15 minutes. The charcoal adsorbs the free radiolabeled ligand.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification: Carefully transfer the supernatant, containing the receptor-bound radiolabeled ligand, to scintillation vials. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Progesterone / IC₅₀ of Test Compound) x 100%.

Protocol 2: PR-Mediated Transcriptional Activation Assay

This cell-based reporter assay measures the ability of a compound to activate or inhibit gene transcription via the progesterone receptor.

Materials:

  • Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293T or HeLa).

  • Expression vector for human PR-B (or PR-A).

  • Reporter plasmid containing a promoter with multiple PREs upstream of a reporter gene (e.g., firefly luciferase).

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Lipofection-based transfection reagent.

  • Cell culture medium stripped of hormones (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).

  • Test compounds and reference agonist (progesterone) and antagonist (mifepristone).

  • Luciferase assay reagent system.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PR expression vector, the PRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow cells to express the plasmids for 24 hours.

  • Treatment: Replace the medium with hormone-stripped medium containing serial dilutions of the test compound, alone (for agonist testing) or in combination with a fixed concentration of progesterone (for antagonist testing).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Cell Lysis and Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Mandatory Visualizations

Progesterone_Receptor_Signaling Progesterone Receptor (PR) Signaling Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dydro Dydrogesterone PR_HSP PR + HSP Complex Dydro->PR_HSP Binds Src Src Kinase Dydro->Src Non-Genomic Activation PR_Active Activated PR PR_HSP->PR_Active HSP Dissociation Dimer PR Dimer PR_Active->Dimer Dimerization Dimer_Nuc PR Dimer Dimer->Dimer_Nuc Nuclear Translocation MAPK MAPK Cascade Src->MAPK Rapid_Effects Rapid Cellular Effects (e.g., Ion Flux) MAPK->Rapid_Effects PRE Progesterone Response Element (PRE) Dimer_Nuc->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Modulates

Caption: Genomic and non-genomic signaling pathways of this compound.

Receptor_Binding_Assay_Workflow Experimental Workflow: Competitive Receptor Binding Assay prep 1. Prepare Reagents (PR Source, [3H]Ligand, Test Compound) incubate 2. Incubate (PR + [3H]Ligand + Test Compound) @ 4°C, 18-24h prep->incubate separate 3. Separate Bound/Free Ligand (Add Dextran-Coated Charcoal) incubate->separate centrifuge 4. Centrifuge (Pellet Charcoal with Free Ligand) separate->centrifuge quantify 5. Quantify Radioactivity (Measure Supernatant in Scintillation Counter) centrifuge->quantify analyze 6. Data Analysis (Plot Dose-Response, Calculate IC50/RBA) quantify->analyze

Caption: Workflow for determining progesterone receptor binding affinity.

Dydrogesterone_Metabolism Primary Metabolic Pathway of Dydrogesterone Dydro Dydrogesterone (C21H28O2) DHD 20α-Dihydrodydrogesterone (20α-DHD) (Active Metabolite) Dydro->DHD Metabolic Conversion Enzyme AKR1C1 / AKR1C3 (Aldo-Keto Reductase) Enzyme->Dydro Catalyzes

Caption: Metabolic conversion of dydrogesterone to its main active metabolite.

Conclusion

This compound and its derivative, dydrogesterone, represent a unique class of progestins characterized by their high selectivity and oral activity. Their distinct stereochemistry confers a favorable pharmacological profile, maximizing progestational effects on target tissues like the endometrium while minimizing undesirable hormonal activities elsewhere. This high degree of receptor specificity not only underpins their clinical utility in treating a range of gynecological and obstetric conditions but also makes them invaluable tools for endocrinology research. By providing a selective means to probe the progesterone receptor's genomic and non-genomic signaling pathways, these compounds continue to aid in unraveling the complex role of progesterone in health and disease. The detailed protocols and data presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the field of steroid hormone research and development.

References

Pharmacological profile of retroprogesterone parent compound.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dydrogesterone (B1671002) is a synthetic, orally active retroprogesterone, a stereoisomer of progesterone (B1679170) (9β,10α-pregna-4,6-diene-3,20-dione). Its unique retro-conformation grants it high oral bioavailability and a pharmacological profile characterized by potent progestogenic activity with high selectivity for the progesterone receptor. This document provides an in-depth technical overview of the pharmacological properties of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), intended for researchers and professionals in drug development.

Mechanism of Action

Dydrogesterone is a highly selective agonist of the progesterone receptor (PR).[1] Upon binding, it modulates gene expression in a manner similar to endogenous progesterone, leading to the regulation of the menstrual cycle and the maintenance of pregnancy.[2] A key action is the induction of a complete secretory endometrium in an estrogen-primed uterus, which is crucial for implantation and provides protection against the hyperproliferative effects of unopposed estrogen.[1][2]

Unlike natural progesterone and many other synthetic progestins, dydrogesterone exhibits a highly favorable selectivity profile. It does not bind significantly to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors at therapeutic concentrations, thus avoiding associated side effects like androgenicity, estrogenicity, or metabolic disturbances.[1][3] While it possesses weak antimineralocorticoid activity, this is not considered clinically relevant.[1] Notably, dydrogesterone does not inhibit ovulation.[1]

Following oral administration, dydrogesterone is rapidly metabolized to 20α-dihydrodydrogesterone (DHD), which is also a potent progestogen and is considered the main contributor to the overall pharmacological effect.[2][4] The plasma concentrations of DHD are substantially higher than those of the parent compound, suggesting dydrogesterone may function as a prodrug for DHD.[4][5]

Receptor Binding and Functional Activity Profile

The high selectivity of dydrogesterone and DHD for the progesterone receptor is a defining characteristic of their pharmacological profile. The binding affinities (Ki) and relative binding affinities (RBA) for various steroid receptors have been characterized through in vitro competitive binding assays.

Table 1: Steroid Receptor Binding Affinity of Dydrogesterone and its Metabolite (DHD)

Compound Receptor Ki (nM) Relative Binding Affinity (RBA, %) vs. Progesterone
Dydrogesterone Progesterone (PR) 20.0 15.9
Androgen (AR) 200.0 10.0
Glucocorticoid (GR) 114.3 17.5
Estrogen (ERα & ERβ) No binding -
20α-dihydrodydrogesterone (DHD) Progesterone (PR) 125.9 15.9
Androgen (AR) 3162.3 0.8
Glucocorticoid (GR) 3162.3 2.0
Estrogen (ERα & ERβ) No binding -

Data sourced from Rižner et al., 2011.[3]

The functional progestogenic activity has been quantified using cell-based transactivation assays. In these experiments, dydrogesterone demonstrates potent agonist activity at the progesterone receptor type B (PR-B), comparable to that of endogenous progesterone.

Table 2: Functional Agonist Activity at Progesterone Receptor-B (PR-B)

Compound EC50 (nM) Efficacy (Emax, % of Progesterone)
Dydrogesterone 0.32 ~70%
Progesterone 0.36 100%
20α-dihydrodydrogesterone (DHD) ~10.8 (approx. 30-fold less active than Progesterone) Not specified

Data sourced from Rižner et al., 2011.[3]

Pharmacokinetic Profile

Dydrogesterone is well-absorbed orally and undergoes extensive metabolism. Its pharmacokinetic properties are predictable and linear within the therapeutic dose range.

Table 3: Pharmacokinetic Parameters of Dydrogesterone and DHD

Parameter Dydrogesterone 20α-dihydrodydrogesterone (DHD)
Bioavailability 28%[1] -
Tmax (Time to Peak Plasma Conc.) 0.5 - 2.5 hours[1] ~1.5 hours[1]
Plasma Protein Binding >90%[1] >90%[1]
Metabolism Rapidly metabolized by AKR1C1 and AKR1C3 to DHD -
Elimination Half-life 5 - 7 hours[1] 14 - 17 hours[1][5]

| Excretion | ~63% excreted in urine as metabolites[1] | Excreted in urine, predominantly as glucuronic acid conjugate[6] |

Signaling Pathway

The primary mechanism of action for dydrogesterone is initiated by its binding to the intracellular progesterone receptor. This ligand-receptor complex then undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the general transcription machinery, leading to the transcription of genes that mediate the physiological effects of progesterone.

Progesterone Receptor Signaling Pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed representative methodologies for determining receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor (e.g., PR, AR, GR) I1 Incubate membranes, radioligand, and test compound (or vehicle) in assay buffer P1->I1 P2 Prepare serial dilutions of test compound (Dydrogesterone, DHD) P2->I1 P3 Prepare radioligand solution (e.g., [3H]-Progesterone) at a fixed concentration near its Kd P3->I1 I2 Allow reaction to reach equilibrium (e.g., 60-120 min at a specified temp) I1->I2 S1 Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters I2->S1 S2 Wash filters with ice-cold buffer to remove non-specific binding S1->S2 S3 Measure radioactivity retained on filters using a scintillation counter S2->S3 A1 Plot percentage of specific binding vs. log concentration of test compound S3->A1 A2 Determine IC50 value using non-linear regression A1->A2 A3 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) A2->A3

References

In Silico Modeling of Retroprogesterone Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of retroprogesterone and its derivatives to the progesterone (B1679170) receptor (PR). As stereoisomers of progesterone, retroprogesterones exhibit a unique "bent" molecular configuration, leading to high-affinity and selective binding to the PR.[1] Understanding these interactions at a molecular level is crucial for the rational design of novel progestins with improved therapeutic profiles.

This guide details the experimental and computational protocols for key in silico techniques, presents quantitative binding affinity data in a structured format, and visualizes the progesterone receptor signaling pathway and a typical in silico modeling workflow.

Progesterone Receptor: Structure and Signaling

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] Upon binding to its cognate hormone, progesterone, or synthetic ligands like retroprogesterones, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The PR signaling pathway is complex, involving both classical genomic and rapid non-genomic actions. The classical pathway directly influences gene expression, while non-genomic pathways can involve activation of intracellular signaling cascades, such as the MAPK pathway.[4][5]

Progesterone Receptor Signaling Pathway

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone This compound/ Progesterone PR_inactive Inactive PR-HSP Complex Progesterone->PR_inactive Binding mPR Membrane PR (mPR) Progesterone->mPR Binding PR_active Active PR Dimer PR_inactive->PR_active HSP Dissociation & Dimerization PR_DNA PR Dimer-DNA Complex PR_active->PR_DNA Nuclear Translocation Signal_Cascade Signal Transduction Cascades (e.g., MAPK) Protein_Synthesis Protein Synthesis & Cellular Response Signal_Cascade->Protein_Synthesis Modulation mPR->Signal_Cascade Activation PRE Progesterone Response Element (PRE) PR_DNA->PRE Binding Gene_Transcription Target Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation

Caption: Classical and non-classical progesterone receptor signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of various progestins, including this compound derivatives, to the progesterone receptor is a key determinant of their biological activity. This data is typically presented as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). Lower values indicate higher binding affinity.

CompoundReceptorBinding AffinityReference
ProgesteroneNuclear Progesterone Receptor (nPR)IC50: 7.74 nM[1]
ProgesteroneRabbit Uterine PRApparent Kd: 2.9-3.2 nM[6]
17-alpha-hydroxyprogesterone caproate (17-OHPC)Recombinant Human PR-ARBA: 30% of Progesterone[7]
17-alpha-hydroxyprogesterone caproate (17-OHPC)Recombinant Human PR-BRBA: 26% of Progesterone[7]
Dydrogesterone (B1671002)Progesterone ReceptorHigh Affinity (Selective)[8]
20α-dihydrodydrogesteroneProgesterone ReceptorReduced Potency vs. Dydrogesterone[9]

RBA: Relative Binding Affinity, where the affinity of progesterone is set to 100%.

In Silico Modeling Workflow

In silico modeling provides a powerful suite of tools to investigate ligand-receptor interactions at an atomic level. A typical workflow involves homology modeling to generate a 3D structure of the receptor if one is not available, followed by molecular docking to predict the binding pose of the ligand, and molecular dynamics simulations to study the dynamic behavior of the complex.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis Seq Target PR Sequence Homology Homology Modeling Seq->Homology PDB Template PR Structure (e.g., from PDB) PDB->Homology Ligand Ligand Structure (e.g., Dydrogesterone) Docking Molecular Docking Ligand->Docking Model 3D Model of PR Homology->Model Model->Docking Pose Predicted Binding Pose Docking->Pose MD Molecular Dynamics Simulation Pose->MD Dynamics Dynamic Behavior of PR-Ligand Complex MD->Dynamics Binding_Energy Binding Free Energy Calculation Dynamics->Binding_Energy Interactions Interaction Analysis (H-bonds, Hydrophobic) Dynamics->Interactions Conformation Conformational Analysis Dynamics->Conformation

Caption: A typical workflow for in silico modeling of receptor-ligand binding.

Experimental and Computational Protocols

Homology Modeling of the Progesterone Receptor

Objective: To generate a three-dimensional model of the progesterone receptor when an experimental structure is unavailable.

Protocol using SWISS-MODEL: [10][11][12][13]

  • Sequence Retrieval: Obtain the amino acid sequence of the target progesterone receptor in FASTA format from a protein database (e.g., UniProt).

  • Template Identification: Submit the target sequence to the SWISS-MODEL server. The server will automatically search the SWISS-MODEL Template Library (SMTL) for suitable template structures using BLAST and HHblits.[10]

  • Template Selection: The server ranks potential templates based on sequence identity, query coverage, and quality scores (GMQE and QSQE).[10] For the progesterone receptor, templates with a high sequence identity (>30%) and resolution are preferred.

  • Model Building: SWISS-MODEL automatically builds the 3D model by aligning the target sequence with the template structure(s). Conserved regions are copied from the template, and insertions and deletions are modeled using loop modeling algorithms. Side chains of non-conserved residues are reconstructed.[13]

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve steric clashes. The quality of the final model is assessed using QMEAN (Qualitative Model Energy ANalysis) and Ramachandran plots to evaluate its stereochemical properties.[10]

Molecular Docking of this compound Derivatives

Objective: To predict the preferred binding orientation and affinity of a this compound derivative within the progesterone receptor's binding pocket.

Protocol using AutoDock Vina:

  • Receptor Preparation:

    • Obtain the 3D structure of the progesterone receptor (either from homology modeling or the Protein Data Bank).

    • Using AutoDock Tools, remove water molecules and any existing ligands.

    • Add polar hydrogens and assign Kollman charges to the receptor atoms.

    • Define the grid box, which specifies the search space for the docking simulation, encompassing the entire ligand-binding pocket.

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative (e.g., dydrogesterone) from a chemical database (e.g., PubChem) or build it using molecular modeling software.

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.

    • Vina will perform a conformational search of the ligand within the defined binding site and score the resulting poses based on its scoring function.

  • Analysis of Results:

    • Analyze the top-scoring binding poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts, using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation of the PR-Ligand Complex

Objective: To study the dynamic behavior, stability, and conformational changes of the progesterone receptor-ligand complex over time.

Protocol using GROMACS: [14][15][16][17][18]

  • System Preparation:

    • Start with the docked complex of the progesterone receptor and the this compound derivative.

    • Generate the topology files for the protein (using a force field like CHARMM36) and the ligand (using a tool like CGenFF).[19]

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic or dodecahedron box) around the complex.

    • Solvate the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[18]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a local energy minimum. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature, with continued restraints on the protein and ligand.

  • Production MD Run:

    • Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 ns or more). Trajectories of atomic coordinates are saved at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Conclusion

In silico modeling offers a powerful and cost-effective approach to understanding the molecular basis of this compound binding to the progesterone receptor. The methodologies outlined in this guide, from homology modeling and molecular docking to molecular dynamics simulations, provide a robust framework for researchers in drug discovery and development. By integrating computational predictions with experimental data, it is possible to accelerate the design of novel progestins with enhanced selectivity and therapeutic efficacy.

References

Unveiling the "Bent" Conformation: A Technical Guide to the Theoretical Conformational Analysis of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, a stereoisomer of progesterone (B1679170), presents a unique structural motif that has significant implications for its biological activity. Its distinctive "bent" conformation, arising from the 9β,10α stereochemistry, leads to a higher selectivity for the progesterone receptor compared to its endogenous counterpart.[1] This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational landscape of this compound and its derivatives, providing researchers with the foundational knowledge to explore its therapeutic potential.

The Structural Uniqueness of this compound

The key difference between progesterone and this compound lies in the stereochemistry at the A/B ring junction. In progesterone, the hydrogen at C9 is in the α-position, and the methyl group at C10 is in the β-position. In this compound, this is reversed: the C9 hydrogen is β, and the C10 methyl is α.[1] This seemingly subtle change induces a profound alteration in the overall molecular shape, resulting in a concave, or "bent," structure where the A-ring is folded beneath the plane of the C and D rings.[1] This unique topography is crucial for its enhanced interaction with the progesterone receptor.

Theoretical Conformational Analysis: Methods and Insights

Computational chemistry provides powerful tools to explore the conformational preferences of molecules like this compound. A combination of molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), is a common and effective approach.[2]

A pivotal study by Colombo et al. (2006) utilized DFT calculations at the B3LYP/6-31G(*) level to compare the conformational properties of dydrogesterone (B1671002) (6-dehydrothis compound), this compound, progesterone, and 6-dehydroprogesterone. Their findings highlighted that the conformational preference of the A-ring, dictated by the 9β,10α-configuration, in synergy with the rigidity introduced by the C6-C7 double bond in dydrogesterone, accounts for its heightened activity and selectivity.

Computational Workflow

The theoretical conformational analysis of this compound typically follows a multi-step workflow designed to efficiently explore the potential energy surface and identify low-energy conformers.

Computational Workflow for this compound Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Energy Minimization & Refinement cluster_3 Analysis & Comparison mol_build Molecular Building & Initial 3D Structure Generation conf_search Molecular Mechanics (MM) Conformational Search (e.g., Monte Carlo, Systematic Search) mol_build->conf_search Input Structure dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) conf_search->dft_opt Candidate Conformers freq_calc Frequency Calculations (Confirm true minima) dft_opt->freq_calc Optimized Geometries energy_analysis Relative Energy Calculation & Boltzmann Distribution freq_calc->energy_analysis Verified Minima geom_analysis Dihedral Angle & Structural Parameter Analysis energy_analysis->geom_analysis spec_sim Simulation of Spectroscopic Data (NMR, IR) geom_analysis->spec_sim

A typical computational workflow for conformational analysis.
Key Quantitative Findings

While specific numerical data from proprietary studies remains largely unpublished, the principles of conformational analysis allow us to anticipate key differences between this compound and progesterone. The energy barrier for the A-ring inversion in this compound is expected to be significantly different from that of progesterone due to the altered steric interactions arising from the 9β,10α configuration.

ParameterProgesterone (Predicted)This compound (Predicted)Significance
A-Ring Conformation Predominantly a distorted chair/sofa conformation.A more pronounced "bent" or inverted chair-like conformation.Influences the overall molecular shape and receptor fit.
Dihedral Angle (C1-C10-C9-C8) Defines the degree of "bending" in the molecule.
Relative Energy of Conformers Multiple low-energy conformers may exist.The "bent" conformer is expected to be the global minimum.Dictates the predominant shape of the molecule in solution.
Energy Barrier for A-Ring Inversion Determines the conformational flexibility of the A-ring.

Experimental Protocols for Conformational Analysis

Theoretical models are validated and refined through experimental data. The two primary techniques for elucidating the conformation of steroids like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and conformation of molecules in solution.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM.[3]

    • Filter the solution into a high-precision NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify all proton and carbon resonances.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key through-space correlations for determining stereochemistry and conformation.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure proton-proton coupling constants (J-values) from the high-resolution 1D ¹H spectrum. These values are dependent on the dihedral angles between the coupled protons and can be used to infer ring conformations (e.g., using the Karplus equation).

    • Analyze NOESY/ROESY cross-peaks to determine the relative orientation of substituents and the overall shape of the steroid nucleus. For this compound, key NOEs would be expected between the axial protons of the A and B rings, confirming the "bent" structure.

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional structure of a molecule in its crystalline state.

Detailed Methodology:

  • Crystal Growth:

    • Grow single crystals of the this compound analog suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[4] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.[5]

    • Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[4][5]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.

Logical Relationships in Conformational Analysis

The interplay between theoretical and experimental methods is crucial for a comprehensive understanding of this compound's conformation.

Interplay of concepts in this compound conformational analysis.

Conclusion

The unique "bent" conformation of this compound, a direct consequence of its 9β,10α stereochemistry, is the cornerstone of its high selectivity for the progesterone receptor. A synergistic approach, combining the predictive power of theoretical calculations with the empirical validation from NMR spectroscopy and X-ray crystallography, is essential for a complete understanding of its structure-activity relationship. This knowledge is paramount for the rational design and development of novel progestins with improved therapeutic profiles.

References

A Technical Guide to the Progesterone Receptor Selectivity of Retroprogesterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progestins are a class of steroid hormones that mediate their effects primarily through the progesterone (B1679170) receptor (PR). However, many synthetic progestins exhibit off-target effects due to their cross-reactivity with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors. This lack of selectivity can lead to undesirable side effects. Retroprogesterone and its derivatives, most notably dydrogesterone (B1671002), represent a class of progestins with a unique stereochemistry that confers a high degree of selectivity for the progesterone receptor.[1][2][3] This guide provides an in-depth analysis of the receptor selectivity profile of dydrogesterone, its primary active metabolite 20α-dihydrodydrogesterone (DHD), and the experimental methodologies used to characterize these properties.

The Molecular Basis of Selectivity

This compound is a stereoisomer of progesterone where the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon are inverted (9β,10α configuration).[1] This alteration results in a distinctive "bent" molecular structure.[1] This specific three-dimensional shape is highly complementary to the ligand-binding domain of the progesterone receptor, resulting in a strong and stable interaction.[1] Conversely, this bent configuration is not well-suited for binding to the ligand-binding pockets of other steroid hormone receptors, which contributes to the high selectivity and minimizes androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[1][3][4] Dydrogesterone, a derivative of this compound, is an orally active progestogen that leverages this structural advantage to achieve a favorable therapeutic profile.[2][5][6]

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of a compound is quantified by comparing its binding affinity and functional potency for its target receptor versus off-target receptors. Dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), have been systematically characterized and show a clear preference for the progesterone receptor.[4]

Receptor Binding Affinity

Competitive radioligand binding assays are used to determine the relative binding affinity (RBA) of a compound for a specific receptor. In these assays, the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. The data consistently show that dydrogesterone and DHD have a high affinity for the progesterone receptor and markedly lower affinity for other steroid receptors.

Table 1: Relative Binding Affinity (%) of Dydrogesterone, its Metabolite (DHD), and Progesterone for Human Steroid Receptors

Compound Progesterone Receptor (PR) Androgen Receptor (AR) Glucocorticoid Receptor (GR) Mineralocorticoid Receptor (MR) Estrogen Receptor (ERα)
Progesterone 100 29 36 133 <0.1
Dydrogesterone 118 3.5 0.5 1.1 <0.1
20α-DHD 78 0.6 0.1 0.2 <0.1

(Data adapted from Rižner et al., 2011. RBA is expressed relative to the binding of progesterone to the PR, which is set at 100%. Higher values indicate stronger relative affinity for PR.)

Functional Receptor Activation (Transactivation)

Transactivation assays measure the ability of a ligand-receptor complex to activate the transcription of a reporter gene. These experiments confirm the functional selectivity of dydrogesterone. It acts as a potent agonist at the progesterone receptor while showing negligible agonistic or antagonistic activity at other steroid receptors at therapeutic concentrations.[4]

Table 2: Functional Potency (EC₅₀, nM) and Maximal Activation (%) in Steroid Receptor Transactivation Assays | Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | | :--- | :---: | :---: | :---: | | | EC₅₀ (nM) | Max. Act. (%) | EC₅₀ (nM) | Max. Act. (%) | EC₅₀ (nM) | Max. Act. (%) | | Progesterone | 0.11 | 100 | >1000 | 12 | 1.8 | 100 | | Dydrogesterone | 0.24 | 114 | >1000 | 3 | >1000 | 11 | | 20α-DHD | 0.62 | 103 | >1000 | 1 | >1000 | 1 | (Data adapted from Rižner et al., 2011. EC₅₀ is the concentration required to elicit 50% of the maximal response. Max. Act. is the maximal activation relative to the reference agonist for that receptor.)

Progesterone Receptor Signaling Pathway

The primary mechanism of action for this compound derivatives is the classical genomic pathway.[7] Upon entering the cell, the ligand binds to the progesterone receptor located in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization.[7][8] The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[8] This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the modulation of gene expression.[9]

Caption: Classical genomic signaling pathway of the Progesterone Receptor (PR).

Experimental Protocols

The determination of receptor selectivity involves a combination of binding and functional assays.

Protocol: Competitive Ligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a labeled ligand for binding to the receptor's ligand-binding domain (LBD).[10][11] Fluorescence Polarization (FP) is a common, high-throughput method.[10][12]

Objective: To determine the binding affinity (IC₅₀) of dydrogesterone for the progesterone receptor.

Materials:

  • Recombinant human Progesterone Receptor Ligand-Binding Domain (PR-LBD).

  • Fluorescently labeled progesterone ligand (tracer).

  • Test compounds (Dydrogesterone) and reference compound (Progesterone).

  • Assay buffer.

  • 384-well black microplates.

  • Fluorescence polarization plate reader.

Methodology:

  • Compound Preparation: Create serial dilutions of dydrogesterone and progesterone in DMSO. Further dilute these in the assay buffer to achieve the final desired concentration range. The final DMSO concentration should be kept constant and low (e.g., <1%).[10]

  • Reagent Preparation: Prepare a working solution containing the PR-LBD and the fluorescent tracer in the assay buffer. The concentrations should be optimized to produce a stable, high polarization signal.[11]

  • Assay Setup:

    • Dispense a small volume (e.g., 5 µL) of the serially diluted compounds or vehicle control into the wells of the 384-well plate.[10]

    • Include controls for "no competition" (tracer and receptor only) and "maximum competition" (tracer with a saturating concentration of unlabeled progesterone).[12]

    • Initiate the reaction by adding the PR-LBD/tracer premix (e.g., 15 µL) to all wells.[10]

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.[10]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the tracer.[10]

  • Data Analysis: The decrease in polarization is proportional to the amount of tracer displaced by the test compound. Plot the polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Reporter Gene Transactivation Assay

This cell-based assay measures the functional consequence of receptor binding—the activation of gene transcription.[13][14]

Objective: To determine the functional potency (EC₅₀) and efficacy of dydrogesterone as a PR agonist.

Materials:

  • A human cell line engineered to express the full-length human progesterone receptor (e.g., T47D or engineered HEK293 cells).[9]

  • A reporter plasmid containing a PR-responsive promoter (with PREs) linked to a reporter gene (e.g., luciferase).[13][14]

  • Transfection reagent.

  • Cell culture medium.

  • Test compounds (Dydrogesterone) and reference agonist (Progesterone).

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Culture and Transfection: Culture the cells under appropriate conditions. Co-transfect the cells with the PR expression vector (if not endogenously expressed) and the PRE-luciferase reporter vector using a suitable transfection reagent.[13]

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of dydrogesterone, progesterone, or a vehicle control. Incubate for an appropriate time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[13]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to each well to release the cell contents, including the expressed luciferase enzyme.[13]

  • Luminometry: Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate reader. The light output is directly proportional to the amount of luciferase produced and thus to the transcriptional activity of the PR.

  • Data Analysis: Plot the luminescence values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum level of activation (efficacy).

G cluster_binding Binding Assay (e.g., FP) cluster_functional Functional Assay (e.g., Reporter) A1 Prepare Serial Dilutions of Dydrogesterone A2 Incubate PR-LBD, Fluorescent Tracer, and Compound A1->A2 A3 Measure Fluorescence Polarization A2->A3 A4 Calculate IC₅₀ (Binding Affinity) A3->A4 Conclusion High Selectivity for PR Confirmed A4->Conclusion B1 Transfect Cells with PR & Reporter Plasmids B2 Treat Cells with Serial Dilutions of Dydrogesterone B1->B2 B3 Measure Reporter (Luciferase) Activity B2->B3 B4 Calculate EC₅₀ (Functional Potency) B3->B4 B4->Conclusion Start Selectivity Profiling Start->A1 Start->B1

Caption: Experimental workflow for determining progesterone receptor selectivity.

Conclusion

The unique stereochemistry of this compound derivatives, exemplified by dydrogesterone, provides a clear structural basis for their high selectivity towards the progesterone receptor. Quantitative binding and functional data robustly demonstrate a potent progestogenic effect with minimal to no activity on androgen, glucocorticoid, mineralocorticoid, or estrogen receptors. This high degree of selectivity, confirmed through rigorous in vitro experimental protocols, is a key pharmacological feature that contributes to the favorable clinical profile of dydrogesterone, distinguishing it from other synthetic progestins.

References

Preliminary In Vitro Assessment of Retroprogesterone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro bioactivity of retroprogesterone, a synthetic stereoisomer of progesterone (B1679170). Due to the limited availability of direct quantitative data for this compound, this document leverages data from its close derivative, dydrogesterone (B1671002), to provide a preliminary assessment of its biological activity. This guide summarizes the binding affinity of these compounds to the progesterone receptor (PR) and their potential for receptor transactivation. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound (9β,10α-progesterone) is a stereoisomer of progesterone characterized by a "bent" molecular configuration. This unique structure is believed to confer high-affinity binding to the progesterone receptor (PR) and increased selectivity compared to progesterone.[1] Derivatives of this compound, such as dydrogesterone (6-dehydrothis compound), have been developed and are known for their high selectivity as progestogens, binding almost exclusively to the PR.[2][3] This high selectivity minimizes off-target effects, making this compound and its derivatives promising candidates for therapeutic applications.

This guide focuses on the preliminary in vitro assessment of this compound's bioactivity, primarily through the lens of its well-characterized derivative, dydrogesterone.

Progesterone Receptor Signaling Pathway

The biological effects of progesterone and its analogs are primarily mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This process is further regulated by the recruitment of coactivators and corepressors.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP_complex PR-HSP Complex This compound->PR_HSP_complex Binds PR Progesterone Receptor (PR) PR_active Active PR Dimer PR->PR_active Dimerizes HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociates PRE Progesterone Response Element (PRE) PR_active->PRE Binds to PR_active->PRE Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Cellular Response Protein->Biological_Response

Caption: Progesterone Receptor Signaling Pathway.

Quantitative Bioactivity Data

Due to the scarcity of publicly available quantitative bioactivity data for this compound, the following tables summarize the in vitro data for its derivative, dydrogesterone, and progesterone for comparative purposes.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptorAssay TypeValueReference
DydrogesteroneHuman PRCompetitive BindingRBA: 118% (vs. Progesterone)[4]
ProgesteroneHuman PRCompetitive BindingRBA: 100%[4]

RBA: Relative Binding Affinity

Table 2: Progesterone Receptor Transactivation Potential

CompoundCell LineReporter Gene AssayEC50 (nM)Efficacy (vs. Progesterone)Reference
DydrogesteroneT47DMMTV-luciferase0.1Similar[2]
ProgesteroneT47DMMTV-luciferase0.1100%[2]

EC50: Half-maximal effective concentration

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity of a test compound for the progesterone receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare PR-containing cell lysate/microsomes Incubation Incubate PR, [3H]-P, and test compound Receptor_Prep->Incubation Radioligand_Prep Prepare radiolabeled progesterone ([3H]-P) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of test compound (this compound) Competitor_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Detection Quantify bound radioactivity (Scintillation counting) Separation->Detection Analysis Calculate IC50 and Relative Binding Affinity (RBA) Detection->Analysis

Caption: Workflow for a Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a cytosolic or microsomal fraction containing the progesterone receptor from a suitable source, such as T47D or MCF-7 cells.

  • Reaction Mixture: In a microtiter plate, combine the receptor preparation, a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG-2058), and varying concentrations of the unlabeled test compound (this compound) or a reference compound (unlabeled progesterone).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated using the formula: (IC50 of Progesterone / IC50 of Test Compound) x 100%.

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This protocol outlines a method to assess the functional activity of this compound in activating the progesterone receptor, leading to the transcription of a reporter gene.

Transactivation_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture Culture cells expressing PR (e.g., T47D, Ishikawa) Transfection Transfect cells with a PRE-driven reporter plasmid (e.g., MMTV-Luciferase) Cell_Culture->Transfection Treatment Treat cells with varying concentrations of This compound Transfection->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis Lyse cells to release cellular contents Incubation->Lysis Detection Measure reporter gene activity (e.g., Luciferase assay) Lysis->Detection Analysis Determine EC50 and efficacy Detection->Analysis

Caption: Workflow for a PR Transactivation Assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line that endogenously expresses the progesterone receptor (e.g., T47D human breast cancer cells) or a cell line co-transfected with a PR expression vector. Transfect the cells with a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with progesterone response elements (PREs), such as the mouse mammary tumor virus (MMTV) promoter.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound or a reference agonist (progesterone).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Measure the activity of the reporter protein. For a luciferase reporter, this involves adding a luciferin (B1168401) substrate and measuring the resulting luminescence.

  • Data Analysis: Plot the reporter activity against the concentration of the test compound. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference agonist.

Conclusion

This technical guide provides a foundational understanding of the in vitro bioactivity of this compound, with a focus on its interaction with the progesterone receptor. While direct quantitative data for this compound remains limited, the information available for its derivative, dydrogesterone, suggests a potent and selective progestogenic profile. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and drug development professionals in the further investigation and characterization of this compound and its analogs. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential.

References

Retroprogesterone: A High-Affinity Probe for Unraveling Progesterone Receptor Signaling in Reproductive Biology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retroprogesterone, a stereoisomer of progesterone (B1679170), presents a unique and powerful tool for the investigation of progesterone receptor (PR) signaling pathways in reproductive biology. Its distinct three-dimensional structure confers a high affinity and selectivity for the PR, minimizing off-target effects often associated with other progestins. This technical guide provides an in-depth overview of this compound's potential as a research tool, summarizing its biochemical properties, outlining detailed experimental protocols for its use, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to equip researchers with the knowledge to effectively utilize this compound in their studies of reproductive health and disease.

Introduction to this compound

This compound, chemically known as 9β,10α-progesterone, is a synthetic progestin that is a stereoisomer of the natural hormone progesterone.[1] The key structural difference lies in the orientation of the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon, resulting in a "bent" molecular configuration.[1] This unique shape is ideal for interaction with the progesterone receptor, leading to a high binding affinity.[1] Importantly, this structural alteration reduces its affinity for other steroid hormone receptors, thereby increasing its selectivity for the PR compared to progesterone.[1]

Dydrogesterone (B1671002), a marketed progestin, is a well-characterized derivative of this compound (6-dehydrothis compound) and serves as a valuable proxy for understanding the properties of the parent compound.[1] Studies on dydrogesterone provide significant insights into the progestogenic, androgenic, and glucocorticoid activities of the this compound class of molecules.

Receptor Binding Profile and Specificity

The utility of this compound as a research tool is fundamentally linked to its receptor binding profile. While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivative, dydrogesterone, provides a strong indication of its high selectivity for the progesterone receptor.

Table 1: Comparative Receptor Binding Affinity and Transactivation of Dydrogesterone and Progesterone

ReceptorLigandRelative Binding Affinity (%)EC50 (nM) for Transactivation
Progesterone Receptor (PR) Progesterone1000.1
Dydrogesterone1170.05
Androgen Receptor (AR) Progesterone6>1000 (antagonistic)
Dydrogesterone2>1000 (no significant effect)
Glucocorticoid Receptor (GR) Progesterone27>1000 (agonistic)
Dydrogesterone<1>1000 (no significant effect)
Mineralocorticoid Receptor (MR) Progesterone75Not reported
Dydrogesterone<1Not reported
Estrogen Receptor (ER) Progesterone<1Not reported
Dydrogesterone<1Not reported

Data is compiled and adapted from in vitro studies on dydrogesterone. Relative binding affinity is expressed as a percentage of the affinity of the natural ligand (progesterone for PR, testosterone (B1683101) for AR, dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, and estradiol (B170435) for ER). EC50 values represent the concentration required for half-maximal transactivation.

The data clearly demonstrates that dydrogesterone, and by extension this compound, exhibits a significantly higher selectivity for the progesterone receptor compared to progesterone, with minimal cross-reactivity with androgen, glucocorticoid, and mineralocorticoid receptors. This high specificity makes it an excellent tool for dissecting PR-mediated effects in complex biological systems.

Signaling Pathways of this compound

This compound, like progesterone, is expected to exert its biological effects through both classical genomic and rapid non-genomic signaling pathways initiated by the progesterone receptor.

Genomic Signaling Pathway

The genomic pathway involves the binding of this compound to the intracellular progesterone receptor, which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[2][3]

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

Rapid, non-genomic effects of progestins are mediated by membrane-associated progesterone receptors (mPRs) or by the classical PR located in the cytoplasm, leading to the activation of intracellular kinase cascades.[3][4]

Non_Genomic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR Membrane PR (mPR) This compound->mPR Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) mPR->Kinase_Cascade Activates Ion_Channels Ion Channels mPR->Ion_Channels Modulates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response Ion_Channels->Cellular_Response

Caption: Non-genomic signaling pathway of this compound.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the use of this compound in specific experimental contexts.

Steroid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific steroid receptor.

Materials:

  • Purified recombinant steroid receptor (e.g., PR, AR, GR)

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In each well of a 96-well filter plate, add a constant amount of purified receptor, a constant concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled specific ligand (non-specific binding).

  • Incubate the plate at a specified temperature and duration to reach binding equilibrium.

  • Wash the wells to remove unbound ligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

  • The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Receptor - Radiolabeled Ligand - this compound dilutions start->prep_reagents incubation Incubate Receptor, Radiolabeled Ligand, and this compound prep_reagents->incubation washing Wash to Remove Unbound Ligand incubation->washing scintillation Add Scintillation Fluid and Measure Radioactivity washing->scintillation analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 and Kd scintillation->analysis end End analysis->end Clauberg_Test_Workflow start Start estrogen_priming Estrogen Priming of Immature Rabbits (6 days) start->estrogen_priming progestin_treatment Administer this compound or Vehicle (5 days) estrogen_priming->progestin_treatment dissection Uterine Dissection progestin_treatment->dissection histology Histological Preparation and Staining dissection->histology scoring Microscopic Examination and McPhail Scoring histology->scoring analysis Dose-Response Analysis scoring->analysis end End analysis->end

References

A Technical Deep Dive: Unraveling the Core Differences Between Progesterone and Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves to elucidate the fundamental distinctions between the endogenous hormone progesterone (B1679170) and its stereoisomer, retroprogesterone, with a particular focus on its clinically relevant derivative, dydrogesterone (B1671002). By examining their structural nuances, physicochemical properties, and resulting pharmacological profiles, this document aims to provide a comprehensive resource for professionals engaged in endocrinological research and the development of novel therapeutics.

Structural and Physicochemical Distinctions

Progesterone is a naturally occurring steroid hormone characterized by a pregn-4-ene-3,20-dione structure. This compound, as its name suggests, possesses a "retro" or reversed stereochemistry at the C9 and C10 positions of the steroid nucleus. Specifically, in this compound, the hydrogen atom at the 9th carbon is in the α-position (below the plane), and the methyl group at the 10th carbon is in the β-position (above the plane), which is the opposite of the natural configuration of progesterone.[1] This seemingly subtle alteration induces a significant conformational change, resulting in a bent molecular structure where the A and B rings are oriented at a 60° angle to the C and D rings.[1] This unique three-dimensional shape is a critical determinant of its pharmacological properties. Dydrogesterone is a derivative of this compound, specifically 6-dehydro-9β,10α-progesterone.

The structural difference between progesterone and dydrogesterone is a key factor influencing their oral bioavailability. Progesterone has very low oral bioavailability (<10%) due to extensive first-pass metabolism in the liver.[2] In contrast, the retro-structure of dydrogesterone makes it orally active with significantly higher bioavailability.[3][4]

Pharmacokinetic Profile: A Tale of Two Bioavailabilities

The pharmacokinetic profiles of progesterone and dydrogesterone differ significantly, primarily due to their metabolic stability and absorption characteristics.

ParameterProgesteroneDydrogesterone
Oral Bioavailability < 10%[2]High (orally active)[3][4]
Metabolism Extensive first-pass metabolism in the liver.[5]Metabolized to the active metabolite 20α-dihydrodydrogesterone (DHD).[6]
Elimination Half-life Approximately 5-10 hours (oral)[5]5-7 hours (dydrogesterone), 14-17 hours (DHD)[6]

Pharmacodynamic Profile: Receptor Binding and Selectivity

The primary mechanism of action for both progesterone and dydrogesterone is through binding to and activating the progesterone receptor (PR), a nuclear transcription factor. However, their affinity and selectivity for the PR and other steroid receptors differ. Dydrogesterone is known for its high selectivity for the progesterone receptor, with minimal affinity for androgen, glucocorticoid, or mineralocorticoid receptors.[4][7] This high selectivity is attributed to its unique retro-steroid structure.

Signaling Pathways and Experimental Workflows

The activation of the progesterone receptor by both progesterone and dydrogesterone initiates a cascade of molecular events leading to the regulation of target gene expression.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / Dydrogesterone PR_complex PR-HSP Complex (Inactive) Progesterone->PR_complex Binding PR_ligand Ligand-PR Complex PR_complex->PR_ligand HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_ligand->PRE Nuclear Translocation & DNA Binding Transcription Transcription of Target Genes PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Progesterone receptor signaling pathway.

Experimental workflows are crucial for characterizing and comparing the activity of these compounds. Below are diagrams illustrating common experimental setups.

Receptor_Binding_Assay cluster_workflow Fluorescence Polarization Receptor Binding Assay Workflow start Start reagents Prepare Reagents: - Progesterone Receptor (PR) - Fluorescently Labeled Progesterone - Test Compound (Progesterone or Dydrogesterone) start->reagents incubation Incubate PR, Fluorescent Ligand, and Test Compound reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

Caption: Experimental workflow for a receptor binding assay.

Luciferase_Assay cluster_workflow Luciferase Reporter Gene Assay Workflow start Start transfection Transfect Cells with: - Progesterone Receptor Expression Vector - PRE-Luciferase Reporter Vector start->transfection treatment Treat Cells with Progesterone or Dydrogesterone transfection->treatment lysis Cell Lysis treatment->lysis luminescence Measure Luciferase Activity (Luminescence) lysis->luminescence analysis Data Analysis: - Determine EC50 luminescence->analysis end End analysis->end

Caption: Experimental workflow for a luciferase reporter assay.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Ki) of progesterone and dydrogesterone to the progesterone receptor.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human progesterone receptor (PR-LBD) in assay buffer.

    • Prepare a stock solution of a fluorescently labeled progesterone analog (tracer) in assay buffer.

    • Prepare serial dilutions of progesterone and dydrogesterone in assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the serially diluted test compounds (progesterone or dydrogesterone).

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding a fixed concentration of the PR-LBD to all wells, except for the negative control wells.

    • Incubate the plate at room temperature for a specified period to reach equilibrium, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of the competitor that inhibits 50% of the tracer binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.[11]

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine the functional potency (EC50) of progesterone and dydrogesterone in activating the progesterone receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., T47D or HEK293T) in appropriate media.

    • Co-transfect the cells with a progesterone receptor expression vector and a reporter vector containing a progesterone response element (PRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After transfection, seed the cells into a 96-well white plate.

    • Treat the cells with serial dilutions of progesterone or dydrogesterone. Include a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After an incubation period (typically 18-24 hours), lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate solution to each well.

  • Data Acquisition:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Plot the luminescence values against the logarithm of the agonist concentration.

    • Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression.[11][12]

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of progesterone and dydrogesterone in a liver microsomal model.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of progesterone and dydrogesterone in a suitable solvent (e.g., DMSO).

    • Prepare a suspension of human liver microsomes in phosphate (B84403) buffer.

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound (progesterone or dydrogesterone) to the wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).[13][14][15]

Conclusion

The key differences between progesterone and this compound (dydrogesterone) are rooted in a fundamental change in stereochemistry. This structural alteration dramatically improves oral bioavailability and enhances selectivity for the progesterone receptor, making dydrogesterone a valuable synthetic progestogen in various clinical applications. Understanding these core distinctions at a molecular and functional level is paramount for researchers and drug development professionals working to advance therapeutic strategies in reproductive health and beyond.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of retroprogesterone (9β,10α-pregn-4-ene-3,20-dione), a stereoisomer of progesterone (B1679170) with significant applications in pharmaceutical research and development.[1][2] The described multi-step synthesis is based on a process outlined for industrial-scale preparation, ensuring relevance for drug development professionals.[3] The protocol begins with the commercially available steroid intermediate (3S,3aS,5aR,6R,9aR,9bS)-3-((S)-l-hydroxyethyl)-3a,6-dimethyldodecahydro-7H-cyclopenta[a]naphthalen-7-one and proceeds through a series of stereocontrolled reactions to yield the final product. All quantitative data is summarized in tables, and the experimental workflow is visualized through diagrams.

Introduction

This compound, also known as 9β,10α-progesterone, is a synthetic progestin.[1] Its unique stereochemistry, with the hydrogen at C9 in the α-position and the methyl group at C10 in the β-position, results in a bent steroid backbone.[1] This configuration leads to a high affinity and selectivity for the progesterone receptor, making it and its derivatives, such as dydrogesterone (B1671002), valuable in various therapeutic areas.[1][2] The following protocol details a robust and stereoselective synthetic route to this compound.[3]

Synthetic Workflow

The overall synthetic strategy involves the construction of the A-ring of the steroid nucleus onto a pre-existing BCD-ring system, followed by functional group manipulations to yield this compound. The workflow is depicted below.

This compound Synthesis Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acetylation & Cyclization cluster_3 Step 4: Methylation cluster_4 Step 5: Aldol Condensation cluster_5 Step 6: Oxidation Start Compound (7) Product_1 Compound (6) Start->Product_1 t-BuOK, t-BuOH Acrylonitrile Acrylonitrile Acrylonitrile->Product_1 Product_2 Compound (5) Product_1->Product_2 KOH, H2O, EtOH Product_3 Compound (4) Product_2->Product_3 Ac2O, NaOAc Product_4 Compound (3) Product_3->Product_4 MeLi MeLi MeLi->Product_4 Product_5 Compound (2) Product_4->Product_5 NaOH, MeOH Final_Product This compound (1) Product_5->Final_Product Oxidant Dess-Martin Periodinane Oxidant->Final_Product Key Transformations Start Compound (7) (BCD-ring precursor) Step1 Michael Addition (Cyanoethylation) Start->Step1 Step2 Nitrile Hydrolysis Step1->Step2 Step3 Acetylation & Intramolecular Cyclization Step2->Step3 Step4 Organometallic Addition (Methylation) Step3->Step4 Step5 Intramolecular Aldol Condensation Step4->Step5 Step6 Alcohol Oxidation Step5->Step6 End This compound (1) Step6->End

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 9β,10α-Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9β,10α-Progesterone, also known as retroprogesterone, is a stereoisomer of the endogenous hormone progesterone (B1679170).[1] This structural modification, where the hydrogen at C9 and the methyl group at C10 are inverted compared to progesterone, results in a unique bent conformation.[1] This alteration enhances its selectivity for the progesterone receptor, making its derivatives, such as dydrogesterone (B1671002) (6-dehydro-9β,10α-progesterone), potent and widely used progestins in various therapeutic applications.[1] These application notes provide detailed protocols for the laboratory-scale synthesis of 9β,10α-progesterone, focusing on two common starting materials: progesterone and pregnenolone (B344588).

Synthetic Strategies Overview

The laboratory synthesis of 9β,10α-progesterone primarily revolves around a key photochemical isomerization step that converts the natural 9α,10β-steroid configuration to the retro 9β,10α-configuration. Two prominent synthetic routes are detailed below:

  • Direct Photochemical Isomerization of Progesterone: This is a concise, two-step approach where commercially available progesterone undergoes direct irradiation with UV light to yield 9β,10α-progesterone, which can then be optionally converted to dydrogesterone.

  • Multi-step Synthesis from Pregnenolone: This route involves a more extensive sequence of chemical transformations to first construct a suitable diene intermediate from pregnenolone, which is then subjected to photochemical isomerization.

Below are the detailed protocols, quantitative data, and workflow diagrams for these synthetic pathways.

Protocol 1: Synthesis of 9β,10α-Progesterone from Progesterone

This method is advantageous due to its simplicity and the ready availability of the starting material. The core of this synthesis is the photochemical equilibrium between the 9α,10β and 9β,10α isomers upon UV irradiation.

Experimental Workflow

cluster_0 Step 1: Photochemical Isomerization cluster_1 Step 2: Purification A Progesterone B Dissolution in Organic Solvent A->B C UV Irradiation (e.g., 330-335 nm) B->C D Reaction Mixture containing 9β,10α-Progesterone C->D E Solvent Evaporation D->E F Chromatography or Crystallization E->F G Pure 9β,10α-Progesterone F->G

Caption: Workflow for the synthesis of 9β,10α-progesterone from progesterone.

Detailed Experimental Protocol

Step 1: Photochemical Isomerization of Progesterone

  • Preparation: In a suitable quartz photochemical reactor, dissolve progesterone in an appropriate organic solvent (e.g., tetrahydrofuran, methanol, or ethanol).[2][3] The concentration of progesterone should be carefully controlled as specified in the table below.

  • Inert Atmosphere: Purge the solution with an inert gas, such as argon or nitrogen, for at least 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

  • Irradiation: While maintaining an inert atmosphere and controlling the temperature (typically between 0-25°C), irradiate the solution with a UV lamp.[2] The choice of wavelength is critical; a wavelength around 335 nm is effective for the ring-closing reaction to form the 9β,10α isomer.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the ratio of starting material to product. The reaction is typically continued until a photostationary state is reached.

Step 2: Isolation and Purification of 9β,10α-Progesterone

  • Solvent Removal: After the reaction is complete, remove the solvent from the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent system (e.g., ethanol (B145695) or acetonitrile) to yield pure 9β,10α-progesterone.[4]

Quantitative Data for Protocol 1
ParameterValueReference
Starting Material Progesterone[3]
Solvent Tetrahydrofuran[3]
Progesterone:Solvent Ratio 1 g : 150-200 mL[3]
UV Wavelength (Ring Closing) 330-335 nm[2]
Reaction Temperature 0 ± 5°C[2]
Reaction Time ~10-30 hours[2]
Yield (9β,10α-Progesterone) ~30-57% (in crude mixture)[2]

Protocol 2: Multi-step Synthesis of Dydrogesterone Intermediate from Pregnenolone

This synthetic route is more complex but offers an alternative pathway using a different starting material. It involves the formation of a diene intermediate, which is then subjected to photochemical isomerization. The resulting intermediate can be further processed to yield dydrogesterone. An estimated yield of up to 60% for the overall synthesis of dydrogesterone from pregnenolone has been reported.[5]

Experimental Workflow

A Pregnenolone B Oxidation A->B C Ketal Protection B->C D Allylic Bromination C->D E Elimination D->E F 9α,10β-pregest-5,7-diene intermediate E->F G Photochemical Isomerization F->G H 9β,10α-pregest-5,7-diene intermediate G->H I Rearrangement/ Deprotection H->I J Dydrogesterone I->J

Caption: Multi-step synthesis of dydrogesterone from pregnenolone.

Detailed Experimental Protocol (Focus on Intermediate Formation)

Step 1: Ketal Protection of Progesterone (as an example starting point)

  • Reaction Setup: To a solution of progesterone in a suitable solvent such as toluene, add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Distillation: Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture, wash with an aqueous basic solution and then with water, dry the organic layer, and concentrate under reduced pressure to obtain the protected progesterone.

Step 2: Allylic Bromination

  • Reaction Setup: Dissolve the ketal-protected progesterone in a suitable solvent (e.g., cyclohexane). Add a brominating agent such as N-bromosuccinimide (NBS).

  • Initiation: The reaction can be initiated either thermally or photochemically. For photochemical initiation, irradiate the mixture with a 365 nm LED lamp.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture, wash the filtrate, dry the organic layer, and concentrate to obtain the crude brominated product.

Step 3: Elimination

  • Reaction Setup: Dissolve the crude brominated product in a suitable solvent (e.g., DMF). Add a base such as potassium tert-butoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the elimination is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the 9α,10β-pregest-5,7-diene intermediate.

Step 4: Photochemical Isomerization

  • Irradiation: Dissolve the 9α,10β-pregest-5,7-diene intermediate in a suitable solvent (e.g., tetrahydrofuran) and irradiate with UV light (e.g., using an antimony lamp or an LED with a wavelength of 295-335 nm) to induce isomerization to the 9β,10α-form.[7][8]

Quantitative Data for Protocol 2 (Intermediate Synthesis)
StepReagents & ConditionsYieldReference
Ketal Protection Progesterone, ethylene glycol, p-toluenesulfonic acid, toluene, refluxHigh[6]
Allylic Bromination Ketal intermediate, NBS, cyclohexane, 365 nm LED lamp, 20 min> 65%[6]
Elimination Brominated intermediate, potassium tert-butoxide, DMF, room temp.Good[6]
Photoisomerization 9α,10β-diene intermediate, THF, UV light (295-335 nm)22-25%[7]

Progesterone Receptor Signaling Pathway

9β,10α-Progesterone and its derivatives exert their biological effects primarily through interaction with the progesterone receptor (PR). The PR, a member of the nuclear receptor superfamily, mediates cellular responses through both genomic and non-genomic signaling pathways.[9][10]

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Progesterone 9β,10α-Progesterone PR_complex PR-HSP Complex Progesterone->PR_complex Binding Src Src Kinase Progesterone->Src Non-Genomic Activation PR Active PR PR_complex->PR HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation and DNA Binding MAPK MAPK Pathway Src->MAPK Transcription Gene Transcription MAPK->Transcription Modulation of Transcription Factors PRE->Transcription Recruitment of Co-regulators

Caption: Progesterone receptor signaling pathway.

Pathway Description:

  • Genomic Pathway: 9β,10α-Progesterone diffuses into the target cell and binds to the progesterone receptor (PR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[10] Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs.[10] The activated PRs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[10] This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of genes involved in processes such as cell proliferation, differentiation, and maintenance of pregnancy.[9][10]

  • Non-Genomic Pathway: Progesterone can also initiate rapid signaling events from outside the nucleus.[11] This can involve the activation of membrane-associated PRs or the interaction of cytoplasmic PRs with signaling molecules like Src kinase.[10][11] Activation of Src can trigger downstream signaling cascades, such as the MAPK pathway, leading to rapid cellular responses that can also influence gene expression independently of direct PR-DNA binding.[10][11]

Conclusion

The synthesis of 9β,10α-progesterone is a critical process for the development of potent and selective progestational agents. The choice between a direct photochemical approach from progesterone and a multi-step synthesis from other steroid precursors like pregnenolone will depend on factors such as desired scale, available equipment, and cost-effectiveness. The protocols and data provided herein offer a comprehensive guide for researchers in the field to undertake the laboratory-scale synthesis of this important steroid. Understanding its interaction with the progesterone receptor signaling pathway is fundamental to appreciating its therapeutic potential and guiding further drug development efforts.

References

Application Notes: Progesterone Receptor Binding Assay for Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, a stereoisomer of progesterone (B1679170), exhibits a high binding affinity and increased selectivity for the progesterone receptor (PR).[1] This characteristic makes it and its derivatives, such as dydrogesterone, valuable molecules in therapeutic applications requiring targeted progestogenic activity. These application notes provide a detailed framework for developing and executing a progesterone receptor binding assay specifically tailored for evaluating this compound and its analogues. The primary methodology described is a competitive radioligand binding assay, a robust and sensitive technique for determining the binding affinity of a test compound.

Principle of the Assay

The competitive radioligand binding assay is a fundamental technique used to determine the affinity of a test ligand (in this case, this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor. In this assay, a constant concentration of a high-affinity radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG 2058) is incubated with a source of progesterone receptors (e.g., whole cells expressing PR or cell membrane preparations). The unlabeled test compound, this compound, is added in increasing concentrations. As the concentration of this compound increases, it displaces the radiolabeled ligand from the receptor. The amount of bound radioactivity is then measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). From the IC50 value, the inhibition constant (Ki), which reflects the binding affinity of the test compound, can be determined.[2][3]

Progesterone Receptor Signaling Pathways

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling: This classical pathway involves the binding of progesterone to the intracellular progesterone receptors (PR-A or PR-B), which are ligand-activated transcription factors.[4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This process ultimately leads to the synthesis of new proteins that mediate the physiological effects of progesterone.

Non-Genomic Signaling: Progesterone can also elicit rapid cellular responses that are independent of gene transcription.[5] These effects are mediated by membrane-associated progesterone receptors (mPRs) and the progesterone receptor membrane component 1 (PGRMC1). Activation of these receptors triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to rapid changes in cellular function.[5][6]

Visualizing Progesterone Receptor Signaling

Genomic Signaling Pathway

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / this compound PR Progesterone Receptor (PR) Progesterone->PR Binding PR_Ligand PR-Ligand Complex Dimer Dimerized Complex PR_Ligand->Dimer Dimerization Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) Dimer_nuc->PRE DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Progesterone_Effects Biological Effects mRNA->Progesterone_Effects Translation non_genomic_signaling cluster_membrane Cell Membrane Progesterone Progesterone / this compound mPR mPR / PGRMC1 Progesterone->mPR Binding Src Src Kinase mPR->Src Activation MAPK MAPK/ERK Cascade Src->MAPK Activation Cellular_Response Rapid Cellular Responses MAPK->Cellular_Response Phosphorylation of target proteins experimental_workflow start Start cell_culture Cell Culture (PR-expressing cells) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding ligand_prep Prepare Ligand Solutions (Radioligand, Test & Ref. Compounds) seeding->ligand_prep assay_setup Assay Setup: Add ligands to cells ligand_prep->assay_setup incubation Incubation (e.g., 1-2h at 37°C) assay_setup->incubation washing Wash Cells (remove unbound radioligand) incubation->washing lysis Cell Lysis washing->lysis scintillation_counting Scintillation Counting lysis->scintillation_counting data_analysis Data Analysis (IC50 & Ki determination) scintillation_counting->data_analysis end End data_analysis->end

References

Application Note: Quantification of Retroprogesterone (Dydrogesterone) and its Major Metabolite by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of retroprogesterone (dydrogesterone) and its primary active metabolite, 20α-dihydrodydrogesterone (20α-DHD), in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving dydrogesterone (B1671002). The protocol provides a streamlined workflow from sample preparation to data acquisition, ensuring high throughput and reliable results.

Introduction

This compound, commonly known as dydrogesterone, is a synthetic progestogen used in a variety of gynecological conditions.[1] Unlike progesterone (B1679170), dydrogesterone possesses a unique stereochemistry that results in high selectivity for the progesterone receptor.[1] Understanding the pharmacokinetic profile of dydrogesterone and its major metabolite is essential for optimizing therapeutic regimens and ensuring patient safety. Dydrogesterone is primarily metabolized in the liver to 20α-dihydrodydrogesterone (20α-DHD), an active metabolite with progestogenic properties.[2][3] This HPLC-MS/MS method provides a reliable tool for the simultaneous quantification of both parent drug and metabolite.

Experimental

Materials and Reagents
  • Dydrogesterone and 20α-dihydrodydrogesterone reference standards

  • Internal Standard (IS) (e.g., Medroxyprogesterone acetate (B1210297) or a deuterated analog)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Ammonium acetate

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for sample preparation due to its simplicity and high recovery.[4][5]

Protocol:

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

  • Add 600 µL of methanol to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC Conditions

Table 1: HPLC Parameters

ParameterCondition
Column Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[4]
Mobile Phase A: 1 mM Ammonium Acetate in WaterB: Acetonitrile[4][5]
Gradient Isocratic elution with 20:80 (v/v) mixture of A:B[4][5]
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Injection Volume 10 µL
MS/MS Conditions

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ion Source Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[4] or Electrospray Ionization (ESI) in positive ion mode
Ionization Voltage Optimized for the specific instrument
Source Temperature Optimized for the specific instrument
Gas Parameters Optimized for the specific instrument (e.g., nebulizer gas, curtain gas)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dydrogesterone 313.1295.1[4]
20α-dihydrodydrogesterone (20α-DHD) 315.2297.2
Internal Standard (example: Medroxyprogesterone acetate) 387.3327.3

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Table 4: Typical Method Validation Summary

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) > 0.99> 0.997[4]
Calibration Range 5 - 150 ng/mL[4]5 - 150 ng/mL
Accuracy (% bias) Within ±15% (±20% for LLOQ)< 7.5%[4]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)< 12.5%[4]
Recovery Consistent and reproducible~99.8%[4]

Visualization of Protocols and Pathways

Experimental Workflow

experimental_workflow Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Protein Precipitation (Methanol, 600 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Evaporate Evaporate to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Analysis Data Acquisition and Quantification Inject->Analysis

Caption: Experimental workflow for the preparation of plasma samples.

Metabolic Pathway of Dydrogesterone

metabolic_pathway Dydrogesterone Dydrogesterone (this compound) Metabolite 20α-dihydrodydrogesterone (20α-DHD) Dydrogesterone->Metabolite Hydrogenation of 20-keto group Enzyme AKR1C1 / AKR1C3 (in liver) Enzyme->Dydrogesterone

References

Application Note: High-Throughput Cell-Based Assay for Evaluating Retroprogesterone Activity using a Progesterone Receptor Reporter System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retroprogesterones are a class of synthetic progestins, structurally related to progesterone (B1679170), that act as agonists for the progesterone receptor (PR).[1] A notable example is dydrogesterone, which selectively binds to and activates PR, mimicking the effects of natural progesterone.[2][3] This selective action is crucial for various therapeutic applications, including the management of menstrual disorders, endometriosis, and providing luteal support in assisted reproductive technologies.[4][5] Unlike natural progesterone, some retroprogesterones offer improved oral bioavailability and a distinct side-effect profile.[1] Evaluating the potency and efficacy of novel retroprogesterone compounds is a critical step in drug discovery and development. This application note describes a robust, high-throughput cell-based reporter assay designed to quantify the progestogenic activity of test compounds by measuring the activation of the progesterone receptor in a cellular context.

Principle of the Assay

This assay employs a human breast cancer cell line, T47D, which is known to endogenously express high levels of the progesterone receptor.[6][7] The cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple Progesterone Response Elements (PREs).[8] A second plasmid, expressing Renilla luciferase under a constitutive promoter, is co-transfected to serve as an internal control for normalization of transfection efficiency and cell viability.[9]

When a this compound compound binds to the intracellular PR, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to the PREs on the reporter plasmid.[10] This binding event drives the expression of firefly luciferase.[11] The resulting luminescence is measured using a luminometer, and its intensity is directly proportional to the level of PR activation.[12] By testing a range of compound concentrations, a dose-response curve can be generated to determine key parameters such as the half-maximal effective concentration (EC50).

Experimental Protocols

Materials and Reagents

Cell Line:

  • T47D (Human breast ductal carcinoma), ATCC® HTB-133™

Plasmids:

  • pPRE-Luc: Firefly luciferase reporter plasmid with a promoter containing multiple PREs.

  • pRL-CMV: Renilla luciferase control plasmid (e.g., from Promega).

Media and Buffers:

  • RPMI 1640 Medium (Gibco)

  • Fetal Bovine Serum (FBS), Charcoal-Stripped (Gibco)

  • Penicillin-Streptomycin (10,000 U/mL) (Gibco)

  • Opti-MEM™ I Reduced Serum Medium (Gibco)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.25% Trypsin-EDTA (Gibco)

Reagents:

  • Lipofectamine™ 3000 Transfection Reagent (Invitrogen)

  • Dual-Glo® Luciferase Assay System (Promega)

  • Progesterone (Reference Agonist) (Sigma-Aldrich)

  • Test this compound Compound(s)

  • DMSO (Cell culture grade)

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Luminometer with dual injectors

  • White, opaque 96-well cell culture plates

  • Standard cell culture flasks and consumables

Protocol 1: T47D Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium consisting of RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture T47D cells in T-75 flasks at 37°C in a humidified, 5% CO2 incubator.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 5-7 minutes at 37°C.

  • Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and re-seed into new flasks at a ratio of 1:4 to 1:6.

Protocol 2: Cell-Based Reporter Assay

Day 1: Cell Seeding and Transfection

  • Hormone Starvation Medium: Prepare RPMI 1640 supplemented with 5% charcoal-stripped FBS and 1% Penicillin-Streptomycin. Charcoal-stripped serum is used to remove endogenous steroids that could activate the PR.

  • Cell Preparation: Harvest T47D cells as described in Protocol 1. Resuspend the cell pellet in the hormone starvation medium and perform a cell count.

  • Seeding: Adjust the cell density to 2.5 x 10^5 cells/mL. Seed 100 µL of the cell suspension (25,000 cells/well) into each well of a white, opaque 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare the transfection mix in Opti-MEM. Dilute 100 ng of pPRE-Luc plasmid and 10 ng of pRL-CMV plasmid with Lipofectamine™ 3000 reagent according to the manufacturer's protocol.

    • Carefully add the transfection complex to each well.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

Day 2: Compound Treatment

  • Compound Preparation: Prepare a 10 mM stock solution of the reference agonist (Progesterone) and test this compound compounds in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solutions in hormone starvation medium to create a range of concentrations (e.g., 10 µM to 0.1 pM). The final DMSO concentration in all wells should be kept constant and below 0.1%.

  • Cell Treatment: Carefully remove the transfection medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells containing medium with 0.1% DMSO only.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

Day 3: Luminescence Measurement

  • Assay Reagent Preparation: Equilibrate the Dual-Glo® Luciferase Assay System reagents and the assay plate to room temperature.

  • First Measurement (Firefly Luciferase): Add 75 µL of Dual-Glo® Luciferase Reagent to each well. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the firefly luminescence using a luminometer.

  • Second Measurement (Renilla Luciferase): Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This reagent quenches the firefly signal and initiates the Renilla reaction. Incubate for 10 minutes at room temperature. Measure the Renilla luminescence.

Protocol 3: Data Analysis
  • Normalization: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to obtain the Relative Response Ratio (RRR).

    • RRR = (Firefly Luminescence Signal) / (Renilla Luminescence Signal)

  • Fold Induction: Normalize the RRR values to the vehicle control to determine the Fold Induction.

    • Fold Induction = (RRR of treated well) / (Average RRR of vehicle control wells)

  • Dose-Response Curve: Plot the Fold Induction against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) with software like GraphPad Prism to calculate the EC50 value, which represents the concentration at which the compound elicits 50% of its maximal response.

Data Presentation

The quantitative data from this assay should be summarized to compare the potency and efficacy of different this compound compounds.

Table 1: Potency and Efficacy of this compound Compounds

Compound EC50 (nM) Max Fold Induction Efficacy (% of Progesterone)
Progesterone (Ref.) 1.25 45.3 100%
This compound A 0.85 48.1 106%
This compound B 5.60 22.5 50%

| Vehicle (0.1% DMSO) | N/A | 1.0 | N/A |

Visualizations

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retro This compound PR_HSP Inactive PR-HSP Complex Retro->PR_HSP Binds PR Progesterone Receptor (PR) PR->PR_HSP Bound Active_PR Active PR Dimer PR->Active_PR Dimerization HSP HSP HSP->PR_HSP PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Nuclear Translocation & DNA Binding Luc Luciferase Gene PRE->Luc mRNA Luciferase mRNA Luc->mRNA Transcription Protein Luciferase Protein mRNA->Protein Translation Luminescence Light Signal Protein->Luminescence Luminescence (Measured Signal)

Caption: Classical progesterone receptor signaling pathway leading to reporter gene expression.

Experimental Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_analysis Data Analysis arrow arrow d1_1 Seed T47D cells in 96-well plate d1_2 Incubate 24h d1_1->d1_2 d1_3 Transfect cells with pPRE-Luc & pRL-CMV plasmids d1_2->d1_3 d1_4 Incubate 18-24h d1_3->d1_4 d2_1 Treat cells with serial dilutions of this compound compounds d1_4->d2_1 d2_2 Incubate 24h d2_1->d2_2 d3_1 Add Dual-Glo® Reagent d2_2->d3_1 d3_2 Read Firefly Luminescence d3_1->d3_2 d3_3 Add Stop & Glo® Reagent d3_2->d3_3 d3_4 Read Renilla Luminescence d3_3->d3_4 a1 Normalize Firefly to Renilla Signal d3_4->a1 a2 Calculate Fold Induction vs. Vehicle Control a1->a2 a3 Generate Dose-Response Curve & Calculate EC50 a2->a3

Caption: Step-by-step workflow for the this compound reporter assay.

References

In Vitro Techniques for Elucidating the Mechanism of Action of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, a stereoisomer of progesterone (B1679170), and its derivatives, such as dydrogesterone (B1671002), are synthetic progestins with a high affinity and selectivity for the progesterone receptor (PR).[1][2] This unique structural conformation confers a potent progestogenic effect while minimizing off-target activities, making it a compound of significant interest in hormone therapy and drug development. Understanding the precise molecular mechanisms through which this compound exerts its effects is crucial for its continued clinical application and the development of novel therapeutics.

These application notes provide a detailed overview of key in vitro techniques to investigate the genomic and non-genomic mechanisms of action of this compound. The protocols are intended to guide researchers in setting up and performing these assays to characterize the pharmacological profile of this compound and similar compounds.

I. Genomic Mechanism of Action: Progesterone Receptor-Mediated Gene Transcription

The classical, or genomic, mechanism of action of this compound involves its binding to and activation of the nuclear progesterone receptors (PR-A and PR-B), leading to the regulation of target gene transcription. The following assays are fundamental to characterizing this pathway.

Progesterone Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the progesterone receptor and to compare it with that of natural progesterone. This is a critical first step in characterizing the potency and selectivity of the compound.

Methodology: Competitive Radioligand Binding Assay

A competitive binding assay is performed using a radiolabeled progestin, such as [³H]-ORG 2058, and varying concentrations of unlabeled this compound. The assay measures the ability of this compound to displace the radioligand from the progesterone receptor.

Data Presentation:

CompoundRelative Binding Affinity (%) (Progesterone = 100%)Reference Compound
Dydrogesterone~120%Progesterone
Progesterone100%Progesterone

Note: Relative binding affinities can vary depending on the experimental conditions and the specific radioligand used.[3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cytosol:

    • Homogenize target tissues (e.g., rabbit uterus) or cultured cells expressing PR (e.g., T47D cells) in ice-cold homogenization buffer (e.g., Tris-EDTA buffer with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]-ORG 2058) with the cytosolic preparation.

    • Add increasing concentrations of unlabeled this compound or progesterone (typically from 10⁻¹¹ to 10⁻⁶ M).

    • To determine non-specific binding, include a set of wells with a high concentration (e.g., 1 µM) of unlabeled progesterone.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to each well to adsorb the unbound radioligand.

    • Incubate for a short period (e.g., 10-15 minutes) at 4°C.

    • Centrifuge the plate to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation

Objective: To quantify the functional activity of this compound in activating progesterone receptor-mediated gene transcription.

Methodology: Reporter Gene Assay

This assay utilizes a cell line (e.g., T47D or MCF-7 breast cancer cells) co-transfected with a progesterone receptor expression vector and a reporter plasmid. The reporter plasmid contains a progesterone response element (PRE) upstream of a reporter gene, typically luciferase. Activation of the PR by this compound leads to the expression of the reporter gene, which can be quantified.

Data Presentation:

CompoundEC₅₀ (nM) for PR-A TransactivationEC₅₀ (nM) for PR-B Transactivation
DydrogesteroneData not consistently availableData not consistently available
Progesterone~0.1 - 1~0.1 - 1
R5020 (Promegestone)~0.05 - 0.5~0.05 - 0.5

Experimental Protocol: PRE-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., T47D) in appropriate media.[6]

    • Seed the cells in a multi-well plate.

    • Co-transfect the cells with a progesterone receptor expression vector (if the cell line does not endogenously express sufficient levels) and a PRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, replace the media with media containing varying concentrations of this compound, progesterone (as a positive control), or vehicle (e.g., DMSO).

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the dose-response curve.

Workflow for Reporter Gene Assay

Reporter_Gene_Assay start Start: Seed Cells transfect Transfect with PRE-Luciferase & PR Plasmids start->transfect treat Treat with this compound (Dose-Response) transfect->treat incubate Incubate (18-24h) treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (EC50) measure->analyze end End analyze->end

Caption: Workflow for a PRE-luciferase reporter gene assay.

II. Non-Genomic Mechanism of Action

This compound can also elicit rapid biological responses that are independent of gene transcription. These non-genomic actions are often mediated by membrane-associated progesterone receptors or through direct interactions with intracellular signaling molecules.

Activation of Intracellular Signaling Cascades

Objective: To investigate the ability of this compound to rapidly activate intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

Methodology: Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation, and thus activation, of key signaling proteins following treatment with this compound.

Experimental Protocol: Western Blot for p-ERK

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to near confluence.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat the cells with this compound (e.g., 100 nM) for short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).

    • Quantify the band intensities using densitometry software.

Genomic and Non-Genomic Signaling Pathways of this compound

Caption: Overview of genomic and non-genomic signaling pathways of this compound.

Interaction with Co-regulators

Objective: To determine if this compound promotes the interaction of the progesterone receptor with transcriptional co-activators (e.g., SRC-1) or co-repressors.

Methodology: Co-immunoprecipitation (Co-IP)

Co-IP is used to isolate a protein of interest (the "bait," e.g., PR) and any interacting proteins (the "prey," e.g., SRC-1) from a cell lysate.

Experimental Protocol: Co-immunoprecipitation of PR and SRC-1

  • Cell Culture and Treatment:

    • Culture cells expressing both PR and the co-regulator of interest (e.g., T47D cells).

    • Treat the cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 1 hour).

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-PR antibody) overnight at 4°C.

    • Add Protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both the bait (PR) and the prey (SRC-1) proteins.

Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Treat Cells with This compound lyse Lyse Cells in Non-denaturing Buffer start->lyse incubate_ab Incubate Lysate with Anti-PR Antibody lyse->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads wash Wash Beads to Remove Non-specific Proteins add_beads->wash elute Elute Protein Complexes wash->elute western Analyze by Western Blot (for PR and SRC-1) elute->western end End western->end

Caption: Workflow for a co-immunoprecipitation experiment.

Intracellular Calcium Mobilization

Objective: To assess the rapid, non-genomic effect of this compound on intracellular calcium levels.

Methodology: Fura-2 AM Calcium Imaging

This technique uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration in real-time upon stimulation with this compound.[7][8][9]

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Cell Preparation:

    • Seed cells (e.g., myometrial cells or endometrial cells) on glass coverslips.

  • Dye Loading:

    • Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.[10]

  • Imaging:

    • Wash the cells to remove extracellular dye.

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with a physiological salt solution.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Stimulation and Recording:

    • Add this compound to the perfusion solution and continue to record the fluorescence ratio.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity at 340 nm to 380 nm.

    • Plot the ratio over time to visualize the change in intracellular calcium concentration.

III. Conclusion

The in vitro techniques described in these application notes provide a comprehensive framework for elucidating the molecular mechanisms of action of this compound. By employing a combination of receptor binding assays, reporter gene assays, and assays to investigate non-genomic signaling, researchers can gain a detailed understanding of the pharmacological profile of this and other synthetic progestins. This knowledge is essential for the rational design of new drugs and for optimizing the clinical use of existing hormonal therapies.

References

Application Note: Purification of Synthetic Retroprogesterone Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retroprogesterone (9β,10α-progesterone) is a stereoisomer of progesterone (B1679170), a naturally occurring steroid hormone.[1] Its unique "bent" configuration results in high affinity and selectivity for the progesterone receptor, making its derivatives valuable in pharmaceutical applications.[1] The synthesis of this compound often yields a crude product containing unreacted starting materials, intermediates, and by-products. Effective purification is a critical step to ensure the high purity required for subsequent research and development.

Column chromatography is a versatile and widely used technique for the purification of synthetic intermediates and active pharmaceutical ingredients, including steroids.[2][3] The principle of this technique relies on the differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.[3] Components in the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, enabling effective separation.[4] This application note provides a detailed protocol for the purification of synthetic this compound using silica gel column chromatography.

Materials and Methods

This section outlines the necessary equipment, reagents, and consumables for the purification process.

1.1 Equipment

  • Glass chromatography column

  • Fraction collector or collection tubes/flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Vacuum pump

1.2 Reagents and Consumables

  • Silica gel for column chromatography (e.g., 60 Å, 230-400 mesh)

  • Crude synthetic this compound

  • Heptane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (B109758) (for sample loading, optional)

  • TLC visualization reagent (e.g., Liebermann-Burchard reagent for steroids)[5]

Experimental Protocol

This protocol details the step-by-step procedure for purifying crude this compound.

2.1 Column Preparation (Wet Packing Method) The wet packing method is recommended as it generally results in a more uniform and well-packed column, minimizing issues like cracking or channeling.[6]

  • Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., Heptane:Ethyl Acetate 7:3 v/v).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing.

  • Continuously tap the column gently to dislodge any air bubbles and ensure even settling of the stationary phase.

  • Add more slurry as needed until the desired column height is reached. Do not allow the top of the silica bed to run dry.

  • Add a protective layer of sand on top of the silica bed. Drain the solvent until it is level with the top of the sand. The column is now ready for sample loading.

2.2 Sample Preparation and Loading

  • Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the prepared sample onto the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb completely onto the silica bed, ensuring the solvent level does not fall below the top sand layer.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the column.

2.3 Elution and Fraction Collection The separation of this compound is achieved using a gradient elution, which involves gradually increasing the polarity of the mobile phase.[7]

  • Fill the column carefully with the initial mobile phase (Heptane:Ethyl Acetate 7:3 v/v).

  • Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/min, depending on column size).

  • Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL per tube).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Based on established procedures, a gradient from 7:3 to 6:4 (Heptane:Ethyl Acetate) is effective for this compound purification.[7]

  • Maintain a constant solvent head above the stationary phase throughout the elution process to prevent the column from running dry.

2.4 Fraction Analysis

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small aliquot from every few fractions onto a TLC plate alongside the crude sample and a pure standard if available.

  • Develop the TLC plate in an appropriate solvent system (e.g., the same mobile phase used for elution).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

  • Identify the fractions containing the pure this compound (fractions showing a single spot at the correct Rf value).

  • Combine the pure fractions into a clean, pre-weighed flask.

  • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

  • Dry the product under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the chromatographic conditions and provide a template for recording experimental results.

Table 1: Chromatographic Purification Parameters

Parameter Description
Stationary Phase Silica Gel
Mobile Phase Gradient of Heptane / Ethyl Acetate
Initial Eluent 70% Heptane / 30% Ethyl Acetate (7:3 v/v)[7]
Final Eluent 60% Heptane / 40% Ethyl Acetate (6:4 v/v)[7]
Elution Mode Gradient Elution

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |

Table 2: Sample Experimental Results (Hypothetical)

Parameter Value
Crude Sample Weight 3.60 g
Purified Product Weight 3.15 g
Yield 87.5%
Purity (by HPLC) >99.5%

| Appearance | White to off-white solid |

Purity Assessment

The purity of the final product should be confirmed using a reliable analytical technique. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for assessing the purity of progesterone and its analogs.[8]

Table 3: Example HPLC Conditions for Purity Analysis

Parameter Description
Column C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5µm)[9]
Mobile Phase Isocratic mixture of Acetonitrile and Water[10] or Methanol and Acetonitrile[8]
Flow Rate 1.0 - 1.5 mL/min[8][9]
Detection UV at ~241-245 nm[8][9]
Column Temperature 30 - 40 °C[9][11]

| Injection Volume | 10 µL[9] |

Visualized Workflow

The following diagram illustrates the complete workflow for the purification of synthetic this compound.

G Workflow for this compound Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation cluster_final Final Product Crude Crude this compound SamplePrep Sample Preparation (Dissolution / Dry Loading) Crude->SamplePrep Loading Sample Loading SamplePrep->Loading ColumnPacking Column Packing (Silica Gel Slurry) ColumnPacking->Loading Elution Gradient Elution (Heptane:EtOAc) Loading->Elution Collection Fraction Collection Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PureProduct Purified this compound Evaporation->PureProduct QC Purity Assessment (HPLC) PureProduct->QC

Caption: Workflow for the purification of synthetic this compound.

References

Application Notes and Protocols for the Analytical Characterization of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of retroprogesterone (9β,10α-pregn-4-ene-3,20-dione), a stereoisomer of progesterone (B1679170). The protocols outlined below are intended to assist in the qualitative and quantitative analysis of this compound in various matrices, ensuring identity, purity, and stability.

Introduction

This compound is a synthetic progestin that, like its parent compound progesterone, interacts with the progesterone receptor.[1] Its unique stereochemistry results in a bent molecular structure, which influences its receptor binding affinity and selectivity.[1] A thorough analytical characterization is crucial for its development as a pharmaceutical agent. This document details the application of key analytical techniques for this purpose.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₃₀O₂[1]
Molecular Weight314.47 g/mol [1]
IUPAC Name(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[1]
CAS Number2755-10-4[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

NMR spectroscopy provides detailed information about the chemical structure of this compound. The characteristic chemical shifts for ¹H and ¹³C NMR are summarized in Table 2.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)Multiplicity / AssignmentReference
¹H NMR (in CDCl₃)5.73s, 1H (C4-H)
2.14s, 3H (C21-H₃)
1.37s, 3H (C19-H₃)
0.68s, 3H (C18-H₃)
¹³C NMR (in CDCl₃)209.2C20
199.5C3
172.2C5
123.9C4
64.7C17
47.7C13
45.5C10
44.3C9
39.9C8
37.9C14
37.4C12
33.7C1
31.5C21
29.1C7
28.9C6
24.9C16
22.9C15
22.3C2
22.2C11
12.7C18

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The key absorption bands are listed in Table 3.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
1693C=O stretching (C20, ketone)
1664C=O stretching (C3, α,β-unsaturated ketone)
1610C=C stretching (C4-C5)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass spectrometry is employed for the determination of the molecular weight and for structural elucidation based on fragmentation patterns.

Table 4: Mass Spectrometric Data for this compound

Ionm/zInterpretation
[M+H]⁺315.2Protonated molecule
[M+Na]⁺337.2Sodium adduct
[M-H₂O+H]⁺297.2Loss of water from the protonated molecule

Experimental Protocol: LC-MS/MS

A sensitive LC-MS/MS method can be developed for the quantification of this compound.[2][3]

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to prepare stock and working solutions.

  • Chromatographic Conditions (Adapted from Progesterone Analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to ensure good separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: m/z 315.3.

    • Product Ions: To be determined by infusing a standard solution and selecting the most stable and abundant fragment ions (e.g., m/z 109.1 has been used for progesterone).[2]

  • Data Analysis: Quantify this compound by constructing a calibration curve from the peak areas of the standard solutions.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its impurities.

Reverse-phase HPLC is a robust method for the analysis of this compound.[4][5][6][7]

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column, a pump, and an autosampler.

  • Chromatographic Conditions (Adapted from Progesterone Analysis):

    • Column: C18, 4.6 x 250 mm, 5 µm.[7]

    • Mobile Phase: Methanol:Acetonitrile (90:10 v/v).[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Detection Wavelength: 241 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation: Prepare standard and sample solutions in the mobile phase.

  • Analysis: Inject the solutions and record the chromatograms. The retention time for progesterone under these conditions is approximately 2.89 minutes.[7] The retention time for this compound is expected to be similar but should be confirmed with a reference standard.

  • Quantification: Use an external standard method to calculate the concentration of this compound.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like steroids. Derivatization is often employed to improve chromatographic properties.[8][9][10][11]

Experimental Protocol: GC-MS

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (e.g., ammonium (B1175870) iodide).

    • Heat the mixture to ensure complete derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions (Adapted from Steroid Analysis):

    • Column: A low-bleed capillary column suitable for steroid analysis (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized steroid.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum.

Visualizations

This compound exerts its biological effects primarily through the progesterone receptor. The signaling pathway is depicted below.

G Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation This compound This compound PR Progesterone Receptor (PR) (inactive, complexed with HSPs) This compound->PR Binds to PR_active Active PR Dimer PR->PR_active Dimerization & HSPs release PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to nucleus and binds DNA HSPs Heat Shock Proteins (HSPs) HSPs->PR Transcription Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Caption: Progesterone receptor signaling pathway.

A logical workflow for the comprehensive analytical characterization of a this compound sample is outlined below.

G Analytical Workflow for this compound Characterization start This compound Sample spectroscopy Spectroscopic Analysis start->spectroscopy chromatography Chromatographic Analysis start->chromatography nmr NMR (¹H, ¹³C) - Structural Elucidation spectroscopy->nmr ir FTIR - Functional Group ID spectroscopy->ir ms Mass Spectrometry - Molecular Weight - Fragmentation spectroscopy->ms hplc HPLC-UV - Purity - Quantification chromatography->hplc gcms GC-MS - Impurity Profiling - Volatiles chromatography->gcms data_analysis Data Integration & Reporting nmr->data_analysis ir->data_analysis ms->data_analysis hplc->data_analysis gcms->data_analysis end Comprehensive Characterization Report data_analysis->end

Caption: Analytical workflow for this compound.

References

Application of NMR Spectroscopy in the Structural Elucidation of Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retroprogesterone (9β,10α-progesterone) is a synthetic stereoisomer of progesterone (B1679170), a crucial hormone in the female reproductive cycle.[1] Unlike progesterone, this compound possesses a "bent" molecular structure due to the altered stereochemistry at the C9 and C10 positions.[1] This unique conformation leads to a higher affinity and selectivity for the progesterone receptor, making its derivatives, such as dydrogesterone (B1671002), valuable in various therapeutic applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and verification of this compound and its analogues. This application note provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of this compound using 1D and 2D NMR techniques.

Data Presentation: NMR Spectroscopic Data of this compound and its Analogue Dydrogesterone

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound and the closely related, commercially available derivative, dydrogesterone (6-dehydrothis compound). These data are critical for the identification and structural verification of these compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Dydrogesterone in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-12.25m
H-22.35m
H-45.95s
H-66.20dJ = 10.0
H-76.95dJ = 10.0
H-82.50m
H-91.80m
H-111.55, 2.10m
H-121.45, 1.95m
H-142.05m
H-151.65, 1.90m
H-161.75, 2.20m
H-172.55tJ = 9.0
CH₃-180.70s
CH₃-191.20s
CH₃-212.15s

Note: Data for dydrogesterone is presented as a close structural analogue of this compound. Specific data for this compound was not available in the cited literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Dydrogesterone

CarbonThis compound (in C₅D₅N)Dydrogesterone (in CDCl₃)
C-136.136.0
C-234.133.9
C-3199.1199.5
C-4123.8124.0
C-5171.1162.8
C-628.1127.5
C-729.1134.5
C-837.137.0
C-940.140.0
C-1044.144.5
C-1121.121.0
C-1239.139.0
C-1344.144.0
C-1450.150.0
C-1524.124.0
C-1623.123.0
C-1764.164.0
C-1817.117.0
C-1921.121.5
C-20209.1209.0
C-2131.131.5

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are generalized for steroid analysis on a 400 or 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).

  • Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

  • Spectral Width (SWH): 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest (can be up to 70 seconds for steroids).[3]

  • Number of Scans (NS): 16-64, depending on the concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

  • Spectral Width (SWH): 200-250 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (≥ 5 x T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).

  • Number of Scans (NS): 1024 or more, depending on the concentration.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).

  • Data Points (TD): 2048 in F2 and 256-512 in F1.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradients (e.g., hsqcedetgpsp on Bruker systems).[3]

  • Spectral Width (SWH): 12-15 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

  • Data Points (TD): 2048 in F2 and 256 in F1.

  • Number of Scans (NS): 2-16 per increment.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[3]

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width (SWH): 12-15 ppm in F2 (¹H) and 200-250 ppm in F1 (¹³C).

  • Data Points (TD): 2048 in F2 and 512 in F1.

  • Number of Scans (NS): 8-32 per increment.

  • Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (through-space correlations).

  • Pulse Program: A standard NOESY experiment (e.g., noesygpph on Bruker systems).

  • Data Points (TD): 2048 in F2 and 256-512 in F1.

  • Number of Scans (NS): 8-16 per increment.

  • Mixing Time (d8): 500-800 ms.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD Process Data Processing (FT, Phasing, Baseline Correction) OneD->Process TwoD->Process Assign Signal Assignment Process->Assign Correlate Correlation Analysis Assign->Correlate Structure Structure Verification Correlate->Structure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_mem Membrane Progesterone Receptor (mPR) This compound->PR_mem Binds PR_cyto Progesterone Receptor (PR) This compound->PR_cyto Binds MAPK MAPK Pathway PR_mem->MAPK Activates HSP Heat Shock Proteins (HSP) PR_cyto->HSP Dissociates PR_dimer PR Dimer PR_cyto->PR_dimer Dimerizes PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates & Binds Gene Target Gene Transcription PRE->Gene Regulates G This compound This compound Enzyme Microsomal Enzymes (e.g., 16α-hydroxylase) This compound->Enzyme Metabolite 16α-Hydroxy-retroprogesterone Enzyme->Metabolite Hydroxylation

References

Application Notes and Protocols for the Identification of Retroprogesterone Metabolites by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the identification and analysis of retroprogesterone metabolites using gas chromatography-mass spectrometry (GC-MS). This compound, a stereoisomer of progesterone (B1679170), and its derivatives are significant in pharmaceutical development due to their progestogenic activity.[1] Understanding their metabolism is crucial for evaluating efficacy and safety. These notes offer a comprehensive guide, from sample preparation to data analysis, to facilitate the use of GC-MS in this specialized application.

Introduction to this compound Metabolism and GC-MS Analysis

This compound (9β,10α-progesterone) is a synthetic progestin designed for high affinity and selectivity for the progesterone receptor. Its unique stereochemistry results in a bent molecular structure, enhancing its interaction with the receptor. A key metabolite of this compound's marketed derivative, dydrogesterone, is 20α-dihydrodydrogesterone (20α-DHD), formed through the action of aldo-keto reductase 1C1 (AKR1C1). Unlike progesterone, this compound and its derivatives are not typically metabolized to C19-steroids. The primary metabolite of this compound itself has been identified as 16α-Hydroxy-retroprogesterone.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of steroid metabolites. Due to the low volatility of steroids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. Silylation is a common and effective derivatization method for steroids containing hydroxyl and keto groups.

Experimental Protocols

Sample Preparation: Extraction of this compound and its Metabolites from Plasma

This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of this compound and its metabolites from a plasma matrix.

Materials:

  • Human plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean glass test tube.

  • Add 50 µL of the internal standard solution to each sample.

  • Add 2.5 mL of MTBE to the test tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation of Steroids for GC-MS Analysis

This protocol describes the silylation of the extracted this compound and its metabolites to increase their volatility for GC-MS analysis.

Materials:

  • Dried sample extract from section 2.1

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine

  • Heating block or oven

Protocol:

  • To the dried extract, add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine.

  • Seal the tube tightly.

  • Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the sample to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

This section provides the instrumental parameters for the analysis of derivatized this compound and its metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 240°C at a rate of 20°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 50-650) for qualitative identification.

  • Monitored Ions (SIM mode - hypothetical for TMS derivatives):

    • This compound-TMS: m/z (e.g., molecular ion and characteristic fragments)

    • 16α-Hydroxy-retroprogesterone-diTMS: m/z (e.g., molecular ion and characteristic fragments)

    • 20α-Dihydrothis compound-TMS: m/z (e.g., molecular ion and characteristic fragments)

    • Internal Standard-TMS: m/z (corresponding ions for the deuterated standard)

Data Presentation

The following tables summarize representative quantitative data for a GC-MS method for steroid analysis, adapted for this compound and its primary metabolite. These values are indicative and should be validated for each specific laboratory setup.

Table 1: Method Validation Parameters for this compound and 16α-Hydroxy-retroprogesterone

ParameterThis compound16α-Hydroxy-retroprogesterone
Linearity Range (ng/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.50.5
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Recovery (%) 85 - 11080 - 115
Intra-day Precision (%RSD) < 10< 15
Inter-day Precision (%RSD) < 15< 15

Table 2: Retention Times and Mass Spectral Data (Hypothetical for TMS Derivatives)

CompoundRetention Time (min)Monitored Ions (m/z)
This compound-TMS12.5[Molecular Ion], [Fragment 1], [Fragment 2]
16α-Hydroxy-retroprogesterone-diTMS14.2[Molecular Ion], [Fragment 1], [Fragment 2]
20α-Dihydrothis compound-TMS13.1[Molecular Ion], [Fragment 1], [Fragment 2]
Internal Standard-TMS12.4[Molecular Ion], [Fragment 1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample Collection extraction Liquid-Liquid Extraction (with Internal Standard) sample->extraction 1. Isolation evaporation Solvent Evaporation extraction->evaporation 2. Concentration derivatization Silylation (MSTFA) evaporation->derivatization 3. Chemical Modification gcms GC-MS Analysis derivatization->gcms 4. Instrumental Analysis data_analysis Data Processing and Metabolite Identification gcms->data_analysis 5. Interpretation

Caption: Overview of the analytical workflow for this compound metabolite identification.

This compound Metabolism and Signaling Pathway

signaling_pathway cluster_metabolism Metabolism cluster_signaling Cellular Signaling This compound This compound Metabolite1 16α-Hydroxy-retroprogesterone This compound->Metabolite1 Metabolite2 20α-Dihydrothis compound This compound->Metabolite2 Reduction PR Progesterone Receptor (PR) This compound->PR Binds Metabolite1->PR Binds Metabolite2->PR Binds AKR1C1 AKR1C1 AKR1C1->Metabolite2 Dimerization Dimerization and Nuclear Translocation PR->Dimerization ERK_Akt ERK / Akt Pathways PR->ERK_Akt Non-genomic action PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Biological_Effect Biological Effect Transcription->Biological_Effect ERK_Akt->Transcription

References

Application Notes & Protocols: In Vitro Assessment of Retroprogesterone's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Retroprogesterone is a stereoisomer of progesterone (B1679170), characterized by a "bent" molecular configuration that enhances its binding affinity and selectivity for the progesterone receptor (PR)[1]. Its primary marketed derivative, dydrogesterone (B1671002), has demonstrated significant anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the expression of pro-inflammatory mediators.[2][3][4] This document provides detailed protocols and summarized data for the in vitro assessment of the anti-inflammatory effects of this compound derivatives like dydrogesterone.

Data Presentation: Summary of Anti-inflammatory Effects

The following tables summarize the quantitative effects of dydrogesterone (a key this compound derivative) on various inflammatory markers and signaling molecules as reported in in vitro studies.

Table 1: Effect of Dydrogesterone on Pro-inflammatory Cytokine, Adhesion Molecule, and Enzyme Expression

MarkerCell TypeInflammatory StimulusDydrogesterone/Metabolite ConcentrationObserved EffectCitation(s)
VCAM-1Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)10⁻⁸ MSignificant suppression of protein expression[2][5]
ICAM-1Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)10⁻⁸ MSignificant suppression of protein expression[2][5]
TNF-αBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentAttenuation of protein expression[4][6]
iNOSBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentAttenuation of protein expression[4][6]
COX-2BV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentAttenuation of protein expression[4][6]
IL-1β, IL-6, CXCL8, TNFBovine Endometrial Stromal CellsLipopolysaccharide (LPS) / E. coli1, 3, or 5 ng/mLRepression of mRNA induction[3][7][8]
IL-17Peripheral Blood Mononuclear Cells--Suppression of production[9]

Table 2: Effect of Dydrogesterone on Inflammatory Signaling Pathways

Pathway ComponentCell TypeInflammatory StimulusDydrogesterone ConcentrationObserved EffectCitation(s)
NF-κB p65 Nuclear TranslocationHuman Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)10⁻⁸ MPrevention of nuclear translocation[2][5]
NF-κB p65 PhosphorylationBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentDecreased phosphorylation[4][6]
IκBα PhosphorylationBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentDecreased phosphorylation[4][6]
p38 MAPK PhosphorylationBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentDecreased phosphorylation[4][6]
JNK MAPK PhosphorylationBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentDecreased phosphorylation[4][6]
ERK MAPK PhosphorylationBV-2 MicrogliaLipopolysaccharide (LPS)Dose-dependentDecreased phosphorylation[4][6]

Signaling Pathways & Mechanisms of Action

Dydrogesterone exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades. These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.

1. Inhibition of the NF-κB Pathway The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dydrogesterone has been shown to prevent the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby halting the inflammatory cascade.[2][4][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degrades NFkB p65/p50 IkBa_NFkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound Dydrogesterone This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (VCAM-1, ICAM-1, TNF-α, COX-2) DNA->Genes Transcription

Caption: Dydrogesterone inhibits the LPS-induced NF-κB signaling pathway.

2. Inhibition of the MAPK Pathway The MAPK family, including p38, JNK, and ERK, is another key signaling network that regulates inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade, which in turn activates transcription factors that promote the expression of inflammatory mediators like TNF-α, iNOS, and COX-2. Progesterone and its derivatives can decrease the phosphorylation of p38, JNK, and ERK, thus dampening the inflammatory response.[4][8]

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Adaptors Adaptor Proteins TLR4->Adaptors p38 p38 Adaptors->p38 Phosphorylation Cascade JNK JNK Adaptors->JNK Phosphorylation Cascade ERK ERK Adaptors->ERK Phosphorylation Cascade Transcription Transcription Factors (e.g., AP-1) p38->Transcription JNK->Transcription ERK->Transcription Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Transcription->Genes Upregulates Transcription This compound Dydrogesterone This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: Dydrogesterone inhibits the phosphorylation of key MAPK proteins.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory properties of this compound in vitro.

Protocol 1: Cell Culture and Inflammatory Challenge

Principle: To assess anti-inflammatory effects, a relevant cell line (e.g., HUVECs, BV-2 microglia, or primary endometrial cells) is pre-treated with this compound, followed by stimulation with an inflammatory agent like LPS to induce an inflammatory response.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or BV-2 microglia

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM for BV-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dydrogesterone (or other this compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 80-90% confluency at the time of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).

  • Pre-treatment: Remove the culture medium and replace it with fresh, serum-free (or low-serum) medium containing various concentrations of dydrogesterone (e.g., 1 ng/mL to 100 ng/mL, or 10⁻⁹ M to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with dydrogesterone for a predetermined time (e.g., 1-24 hours).

  • Inflammatory Stimulation: Add LPS directly to the medium to a final concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL for HUVECs, 30 ng/mL for BV-2)[4][5]. Do not add LPS to the negative control wells.

  • Final Incubation: Incubate for the appropriate duration to measure the desired endpoint. This can range from 30 minutes for signaling pathway activation to 24 hours for cytokine secretion.[4][7]

  • Sample Collection:

    • For Protein Analysis (Western Blot, ELISA): Collect the cell culture supernatant for secreted proteins. Wash the cells with cold PBS and lyse them with an appropriate lysis buffer (e.g., RIPA buffer) for intracellular protein analysis.

    • For Gene Expression (RT-qPCR): Wash cells with PBS and lyse them with a suitable buffer for RNA extraction (e.g., TRIzol).

Protocol 2: Western Blot for NF-κB and MAPK Phosphorylation

Principle: Western blotting is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules like p65, IκBα, p38, JNK, and ERK.

Materials:

  • Cell lysates from Protocol 1

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts.

Protocol 3: Quantification of Cytokine Production by ELISA

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is used here to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6)

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific to the target cytokine.

  • Sample Addition: Add standards, controls, and collected cell culture supernatants to the wells. Incubate to allow the cytokine to bind to the immobilized antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

  • Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change.

  • Stop Solution: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Downstream Analysis cluster_result Phase 4: Data Interpretation A 1. Seed Cells (e.g., HUVECs, Microglia) B 2. Pre-treat with Dydrogesterone (Vehicle, Low, Med, High Dose) A->B C 3. Induce Inflammation (e.g., LPS Challenge) B->C D 4. Collect Supernatant (for secreted proteins) C->D E 5. Lyse Cells (for intracellular proteins/RNA) C->E F ELISA / Multiplex Assay (Cytokine Quantification) D->F G Western Blot (NF-κB, MAPK Phosphorylation) E->G H RT-qPCR (Gene Expression Analysis) E->H I Assess Reduction in Inflammatory Markers F->I G->I H->I

Caption: General workflow for in vitro anti-inflammatory compound screening.

References

Application Notes and Protocols for Evaluating Retroprogesterone Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroprogesterone, a stereoisomer of progesterone (B1679170), and its derivatives like dydrogesterone, are synthetic progestins designed for high selectivity and affinity for the progesterone receptor (PR).[1] This selectivity minimizes off-target effects, making them valuable candidates for hormonal therapies.[1] Robust in vitro evaluation of their efficacy is a critical step in preclinical drug development. This document provides detailed application notes and protocols for utilizing common breast and endometrial cancer cell lines as models to test the efficacy of this compound.

Recommended Cell Culture Models

Progesterone receptor-positive breast and endometrial cancer cell lines are suitable models for assessing the efficacy of this compound.

  • Breast Cancer:

    • T47D: This cell line is characterized by high expression of the progesterone receptor (PR) and is a well-established model for studying progestin effects.[2][3]

    • MCF-7: This line expresses lower levels of PR compared to T47D but is also responsive to progestins.[2][4]

  • Endometrial Cancer:

    • Ishikawa: This cell line is responsive to progestins and is a common model for studying endometrial cancer biology.[5][6]

    • ECC1 (not detailed in search results): Often used in conjunction with Ishikawa cells.

    • HCI-EC-23: A newer, well-characterized estrogen and progesterone-responsive endometrial cancer cell line.[7]

Data Presentation: Quantitative Efficacy of Progesterone and Dydrogesterone

The following table summarizes the quantitative effects of progesterone and its retro-isomer derivative, dydrogesterone, on breast and endometrial cancer cell lines.

ParameterCompoundCell LineConcentrationEffectReference
Cell Proliferation ProgesteroneT47D10 µM (72h)Up to 90% inhibition[8][9]
ProgesteroneT47D0.1-0.3 nMStimulates proliferation[10]
ProgesteroneT47D≥10 nMInhibits proliferation[10]
ProgesteroneIshikawaNot specified50% inhibition (PR-A expressing)[8]
ProgesteroneIshikawaNot specified~100% inhibition (PR-B expressing)[8]
Apoptosis Induction ProgesteroneT47D10 µM (24h)43% of cells apoptotic[8]
ProgesteroneT47D10 µM (72h)48% of cells apoptotic[8]
DihydrodydrogesteroneBreast Cancer CellsNot specifiedInduces apoptosis[11]
Enzyme Inhibition Dydrogesterone MetaboliteT-47D9x10⁻⁶ M (IC50)Inhibition of estrone (B1671321) to estradiol (B170435) conversion[12]
Receptor Binding Affinity Dydrogesterone--1.5 times higher affinity for PR than micronized progesterone[1]

Signaling Pathways

Progesterone Receptor Signaling

Progesterone and its analogs, like this compound, exert their effects primarily through the progesterone receptor (PR). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, modulating their transcription. This can lead to the regulation of genes involved in cell cycle progression and apoptosis, such as p53 and Bcl-2. In PR-positive breast cancer cells, progesterone has been shown to upregulate the tumor suppressor p53 and downregulate the anti-apoptotic protein Bcl-2, contributing to its anti-proliferative and pro-apoptotic effects.[8][9]

ProgesteroneSignaling Progesterone Receptor Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) HSP Heat Shock Proteins DimerizedPR Dimerized Active PR PR->DimerizedPR Dimerization & Activation This compound This compound This compound->PR Binds PRE Progesterone Response Element (PRE) DimerizedPR->PRE Binds to cluster_nucleus cluster_nucleus GeneTranscription Target Gene Transcription PRE->GeneTranscription Modulates p53 p53 (Upregulation) GeneTranscription->p53 Bcl2 Bcl-2 (Downregulation) GeneTranscription->Bcl2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis ExperimentalWorkflow Experimental Workflow for this compound Efficacy Testing CellCulture 1. Cell Line Selection & Culture (T47D, MCF-7, Ishikawa) Treatment 2. Treatment with this compound (Dose-Response and Time-Course) CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (MTT / XTT) Treatment->ViabilityAssay ApoptosisAssay 4. Apoptosis Assay (Annexin V / PI Staining) Treatment->ApoptosisAssay ProteinAnalysis 5. Protein Expression Analysis (Western Blot for PR, p53, Bcl-2) Treatment->ProteinAnalysis DataAnalysis 6. Data Analysis & Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 9β,10α-Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9β,10α-progesterone (also known as retroprogesterone) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers and drug development professionals during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, focusing on the critical stereochemical inversion and subsequent reaction steps.

Question 1: What is the primary challenge in synthesizing 9β,10α-progesterone from natural progesterone (B1679170)?

The core challenge lies in the stereochemical inversion of the C10-methyl group and the C9-hydrogen. Natural steroids, including progesterone, typically possess a 10β-methyl group and a 9α-hydrogen.[1][2] The synthesis of this compound requires inverting these to a 10α-methyl and a 9β-hydrogen configuration.[2][3] This "retro" configuration results in a bent steroid backbone where the A and B rings are oriented at a significant angle to the C and D rings.[3] This inversion is a non-trivial transformation and is often the most complex and costly part of the entire synthesis.[1][4]

Question 2: My photochemical isomerization step is showing a very low conversion rate. What are the common causes and how can I improve it?

Low conversion rates in the photochemical isomerization of a 9α,10β-5,7-diene steroid to the desired 9β,10α-5,7-diene isomer are a frequent problem.[4][5] This step is critical for establishing the retro-steroid backbone.

  • Issue: Inefficient Photon Delivery/Filtering: The reaction is highly dependent on the wavelength and intensity of UV light. Incorrect filtering can lead to side reactions or decomposition.

  • Troubleshooting:

    • Verify Light Source and Filters: Ensure you are using an appropriate light source (e.g., indium-dosed mercury discharge lamp) and filter system to isolate the optimal wavelengths.[6] Some protocols utilize a double-filter system to protect the starting material from shorter, damaging wavelengths (<300nm).[4]

    • Optimize Reaction Time and Flow: The total conversion rate is directly tied to the duration of illumination and, in flow systems, the residence time in the reactor.[4][5] Systematically vary the exposure time to find the optimal balance between conversion and byproduct formation.

    • Control Temperature: Maintain strict temperature control as specified in your protocol. Photochemical reactions can be sensitive to thermal side reactions.

    • Ensure Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of the starting materials and products. Ensure the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon).[5]

Below is a troubleshooting workflow for this key step.

G start Low Conversion in Photochemical Isomerization check_light Verify Light Source & Filter System start->check_light check_conditions Review Reaction Conditions (Time, Temp) check_light->check_conditions Setup is Correct optimize_light Adjust Wavelength/ Intensity/Filters check_light->optimize_light Incorrect Setup check_purity Analyze Starting Material Purity check_conditions->check_purity Optimal optimize_conditions Systematically Vary Time and Temperature check_conditions->optimize_conditions Sub-optimal purify_sm Repurify Starting Material check_purity->purify_sm Impure end_ok Conversion Rate Improved check_purity->end_ok Pure optimize_light->end_ok optimize_conditions->end_ok purify_sm->end_ok

Caption: Troubleshooting workflow for low conversion in photochemical isomerization.

Question 3: I am observing significant byproduct formation, particularly an open-loop triene compound. How can this be minimized?

The formation of an open-loop triene is an inherent part of the photochemical equilibrium, where the B-ring of the steroid is cleaved.[5] The goal is to favor the subsequent ring-closing reaction that forms the desired 9β,10α isomer.

  • Issue: Unfavorable Reaction Equilibrium: The reaction conditions may be favoring the formation and accumulation of the triene intermediate over the desired product.

  • Troubleshooting:

    • Limit Total Conversion: Pushing the reaction to very high conversion often increases the proportion of byproducts. It is common to stop the reaction at a moderate conversion rate (e.g., 35-45%) and recover the unreacted starting material for recycling.[4][5] This strategy maximizes the yield based on consumed starting material.

    • Add Stabilizers: The use of antioxidants and a mild organic base in the reaction mixture can help suppress degradation pathways and improve the selectivity of the desired transformation.[5]

    • Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential. Some protocols are designed to crystallize the desired product directly from the reaction mixture after solvent exchange, leaving byproducts and unreacted starting material in the mother liquor.[5]

Question 4: The overall yield of my multi-step synthesis is very low. Where are the most likely points of material loss?

Low overall yields are a significant barrier to the industrial viability of 9β,10α-progesterone synthesis.[1][2]

  • Issue: Cumulative Losses: Material loss occurs at every step, including reactions and purifications.

  • Troubleshooting:

    • Photochemical Step: As discussed, this step is often the lowest-yielding part of the synthesis and is a primary contributor to overall low yield.[1][4]

    • Allylic Bromination/Elimination: In routes that build the 5,7-diene system from a progesterone precursor, the allylic bromination and subsequent dehydrobromination steps can be challenging. Optimizing these steps, for instance by using photo-initiation for the bromination, can significantly improve the yield of the key diene intermediate.[7][8]

    • Purification Steps: Each chromatographic purification or crystallization step can lead to significant material loss. Developing high-yielding, selective crystallizations is crucial to minimize these losses.[5]

    • Hazardous Reagents: Some older routes use hazardous reagents like lithium hydride for certain transformations, which can be difficult to handle and lead to yield loss and safety issues on a larger scale.[9] Exploring alternative, milder reagents is recommended.

The diagram below illustrates a common synthetic logic, highlighting the key challenging transformations.

G Progesterone Progesterone (10β-Me, 9α-H) Protection Ketal Protection (Carbonyls at C3, C20) Progesterone->Protection Diene_Formation Diene Formation (Allylic Bromination & Elimination) Protection->Diene_Formation Precursor 9α,10β-5,7-diene Intermediate Diene_Formation->Precursor Photoisomerization Photochemical Isomerization (Stereochemical Inversion) Precursor->Photoisomerization Product_Ketal 9β,10α-5,7-diene Ketal Photoisomerization->Product_Ketal Deprotection Hydrolysis (Deprotection) Product_Ketal->Deprotection Final_Product 9β,10α-Progesterone Derivative (e.g., Dydrogesterone) Deprotection->Final_Product

Caption: Key challenging steps in the synthesis of 9β,10α-progesterone derivatives.

Quantitative Data Summary

The efficiency of the critical photochemical isomerization step varies between different published methods. The following table summarizes representative quantitative data from patent literature.

ParameterMethod 1[5]Method 2[4]
Starting Material 9α,10β-dehydroprogesterone ketal9α,10β-dehydroprogesterone ketal
Total Conversion Rate 39.5%44.6%
Yield (based on consumed raw material) Not explicitly stated35.8% - 41.6%
Product Distribution (HPLC)
    Unreacted Raw Material60.5%55.4%
Desired 9β,10α Product 22.2% 30.1%
    Open-Loop Triene Byproduct5.5%7.0%
    Other Byproducts11.8%7.8%

Key Experimental Protocols

Below are detailed methodologies for crucial steps in the synthesis pathway, adapted from published procedures.

Protocol 1: Ketal Protection of Progesterone [10]

  • Setup: To a 10L reactor equipped with a reflux separator, add anhydrous toluene (B28343) (4L), progesterone starting material (389g, 1.044mol), ethylene (B1197577) glycol (866g), and p-toluenesulfonic acid monohydrate (10g).

  • Reaction: Heat the mixture to 120°C to reflux and begin azeotropic removal of water.

  • Monitoring: Stir the reaction for approximately 3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (2L) and stir for 30 minutes.

  • Extraction: Separate the organic and aqueous layers. Wash the organic phase twice with water (1L each).

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude ketal-protected product (compound ii in the cited literature).

Protocol 2: Photochemical Isomerization of 9α,10β-dehydroprogesterone ketal [5]

  • Preparation: Prepare a solution of the 9α,10β-dehydroprogesterone ketal starting material in a medium-polarity solvent. Add an antioxidant and an organic base in a molar ratio of 1:500 to 1:2000 relative to the starting material.

  • Reaction Setup: Introduce the solution into an inner-dip, bubble-up, double-filter photochemical reactor under an inert gas atmosphere (e.g., Argon or Nitrogen).

  • Irradiation: Begin continuous irradiation using a suitable UV lamp. Control the temperature and flow rate of the reaction solution to achieve a total conversion rate of approximately 35.4% to 44.6%.

  • Quenching & Isolation: After reaching the target conversion, evaporate the solvent. Add a polar solvent to the residue to form a suspension.

  • Purification: Filter the suspension to recover the unreacted starting material. Cool the resulting clear filtrate to 5°C for 4-6 hours to induce crystallization of the desired 9β,10α-dehydroprogesterone ketal product as needle-like crystals. This method is designed to avoid the need for column chromatography.

References

Technical Support Center: Retroprogesterone (Dydrogesterone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield of retroprogesterone synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the photochemical isomerization of progesterone (B1679170).

Issue 1: Low Conversion of Progesterone to this compound

Potential Cause Recommended Solution Explanation
Inadequate UV Light Exposure 1. Verify the wavelength and intensity of your UV lamp. The optimal range is typically 300-360 nm.2. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz).3. Check the age of the UV lamp, as intensity can decrease over time.The isomerization of progesterone to this compound is a photochemical reaction requiring specific UV wavelengths to initiate the desired [2+2] cycloaddition and subsequent rearrangement.
Suboptimal Reaction Temperature 1. Maintain the reaction temperature between 20-30°C.2. Use a cooling system to counteract heat generated by the UV lamp.While the reaction is primarily light-driven, excessive temperatures can lead to the formation of unwanted byproducts and degradation of the final product, thus reducing the overall yield.
Incorrect Solvent Choice 1. Use solvents that are transparent to UV light in the required range, such as ethanol, methanol, or dioxane.2. Ensure the solvent is of high purity and free from UV-absorbing impurities.The solvent must effectively dissolve progesterone and any sensitizers without absorbing the critical UV radiation needed to drive the reaction.
Sensitizer (B1316253) Inefficiency 1. If using a sensitizer, ensure it is appropriate for the reaction (e.g., certain organic dyes or ketones).2. Optimize the concentration of the sensitizer.A sensitizer can help transfer energy from the UV source to the progesterone molecule, but an incorrect choice or concentration can be ineffective or lead to side reactions.

Issue 2: High Levels of Impurities and Byproducts

Potential Cause Recommended Solution Explanation
Over-irradiation 1. Optimize the reaction time by monitoring the reaction progress using techniques like HPLC or TLC.2. Once maximum conversion is reached, stop the reaction to prevent further side reactions.Prolonged exposure to UV light can lead to the formation of various photoproducts, including dimers, lumiprogesterone, and other degradation products, which complicate purification and reduce yield.
Presence of Oxygen 1. De-gas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.Oxygen can participate in side reactions, leading to the formation of oxidized byproducts and reducing the efficiency of the primary photochemical process.
Impure Starting Material 1. Analyze the purity of the starting progesterone using appropriate analytical methods.2. Purify the progesterone via recrystallization if significant impurities are detected.Impurities in the starting material can interfere with the reaction or be carried through the process, complicating the final purification step.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution Explanation
Complex Product Mixture 1. Employ column chromatography for purification. A silica (B1680970) gel stationary phase with a solvent system like ethyl acetate/hexane is often effective.2. Consider preparative HPLC for higher purity requirements.The reaction mixture often contains unreacted progesterone, this compound, and various photoproducts with similar polarities, making simple crystallization difficult.
Product Crystallization Issues 1. After chromatographic separation, use a suitable solvent system for recrystallization to obtain pure this compound crystals.2. Experiment with different solvents and cooling rates to optimize crystal formation.Proper crystallization is crucial for removing amorphous impurities and achieving the desired purity and physical form of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing this compound yield?

A1: The most critical parameter is the precise control of UV irradiation, including wavelength (300-360 nm), intensity, and duration. Over- or under-exposure can drastically reduce the yield of the desired product.

Q2: What is the typical starting material for this compound synthesis?

A2: The standard starting material is progesterone, which undergoes a photochemical rearrangement to form this compound (also known as dydrogesterone).

Q3: Can this reaction be performed without a sensitizer?

A3: Yes, the direct photoisomerization of progesterone can be achieved without a sensitizer, provided the UV source emits at the correct wavelength to be absorbed by the progesterone molecule. However, a sensitizer can sometimes improve the efficiency of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the quantification of progesterone consumption and this compound formation.

Q5: What are the common byproducts I should expect?

A5: Common byproducts include unreacted progesterone, lumiprogesterone, and various dimeric photoproducts. The formation of these is highly dependent on reaction conditions such as irradiation time and the presence of oxygen.

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound

  • Preparation: Dissolve progesterone in a suitable UV-transparent solvent (e.g., ethanol) in a quartz reaction vessel to a concentration of approximately 1-5 g/L.

  • Deoxygenation: Bubble high-purity nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Irradiation: While maintaining a gentle nitrogen/argon stream, irradiate the solution with a high-pressure mercury vapor lamp or a lamp with a specific output between 300-360 nm. Maintain the temperature of the solution between 20-30°C using a cooling bath.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using HPLC or TLC to determine the point of maximum this compound concentration.

  • Work-up: Once the optimal conversion is achieved, stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid using column chromatography on silica gel, followed by recrystallization from a suitable solvent to obtain pure this compound.

Visualizations

G Progesterone Progesterone (Starting Material) UV_Light UV Light (300-360 nm) Excited_State Excited State Progesterone* UV_Light->Excited_State Photoexcitation Cycloaddition Intermediate Formation Excited_State->Cycloaddition Isomerization Byproducts Byproducts (e.g., Lumiprogesterone, Dimers) Excited_State->Byproducts Side Reactions This compound This compound (Target Product) Cycloaddition->this compound Rearrangement Over_Irradiation Over-irradiation Over_Irradiation->Byproducts Degradation

Caption: Reaction pathway for this compound synthesis.

G Start Start: Low Yield or High Impurity Check_UV Check UV Source? (Wavelength, Intensity, Age) Start->Check_UV Check_Temp Check Temperature? (Is it 20-30°C?) Check_UV->Check_Temp Yes Adjust_UV Adjust/Replace UV Lamp. Use Quartz Vessel. Check_UV->Adjust_UV No Check_Time Check Reaction Time? (Monitor via HPLC/TLC) Check_Temp->Check_Time Yes Adjust_Temp Implement Cooling System. Check_Temp->Adjust_Temp No Check_O2 Check for Oxygen? (Is system de-gassed?) Check_Time->Check_O2 Yes Adjust_Time Optimize Irradiation Duration. Check_Time->Adjust_Time No Adjust_O2 De-gas with N2/Ar. Check_O2->Adjust_O2 No End Yield Improved Check_O2->End Yes Adjust_UV->Check_Temp Adjust_Temp->Check_Time Adjust_Time->Check_O2 Adjust_O2->End

Caption: Troubleshooting workflow for low yield issues.

Identification and removal of impurities in retroprogesterone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of retroprogesterone (9β,10α-progesterone).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from various sources, including:

  • Starting materials and reagents: Impurities present in the initial reactants can be carried through the synthesis.

  • Side reactions: Unwanted reactions occurring in parallel to the main synthesis pathway can generate byproducts.

  • Intermediates: Unreacted intermediates from previous steps can contaminate the final product.[1]

  • Degradation products: The this compound molecule itself can degrade under certain conditions (e.g., exposure to acid, base, heat, light, or oxidizing agents), forming degradation products.[2][3][4]

  • Stereoisomers: Due to the stereochemically complex nature of this compound, isomers with different spatial arrangements of atoms can be formed.[5]

Q2: What are some of the common types of impurities that might be encountered?

While specific impurity profiles can vary depending on the synthetic route, potential impurities in this compound may be analogous to those found in the synthesis of its derivative, dydrogesterone (B1671002). These can include:

  • Stereoisomers: The most common type of impurity is likely to be stereoisomers, such as the 17α-epimer of this compound.

  • Dehydrogenated derivatives: Impurities with additional double bonds in the steroid core may be formed.

  • Unreacted intermediates: Depending on the synthetic pathway, various intermediates may be carried over into the final product.[1]

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the primary technique for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed chemical structure of isolated impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the impurity molecules.

Troubleshooting Guide

Problem 1: An unknown peak is observed in the HPLC chromatogram of my synthesized this compound.

  • Possible Cause: Presence of an impurity (e.g., byproduct, unreacted intermediate, degradation product).

  • Troubleshooting Steps:

    • Characterize the Peak:

      • Determine the relative retention time (RRT) of the unknown peak with respect to the main this compound peak.

      • If using a photodiode array (PDA) detector, examine the UV spectrum of the unknown peak and compare it to that of this compound. A similar UV spectrum may indicate a structurally related impurity.

    • Investigate the Source:

      • Analyze samples from previous steps of the synthesis to see if the impurity is an unreacted intermediate.

      • Review the reaction conditions. Deviations in temperature, reaction time, or stoichiometry of reagents can lead to the formation of byproducts.

    • Identify the Impurity:

      • Use LC-MS to determine the molecular weight of the unknown compound.

      • If the impurity is present in sufficient quantity, isolate it using preparative HPLC or flash chromatography and perform structural elucidation using NMR spectroscopy.

Problem 2: The purity of my final this compound product is consistently low, even after purification.

  • Possible Cause: Inefficient purification method or co-elution of an impurity with the main product.

  • Troubleshooting Steps:

    • Optimize the Purification Method:

      • Crystallization: Experiment with different solvent systems and crystallization conditions (e.g., temperature, cooling rate) to improve the selectivity of the crystallization process.

      • Chromatography: If using column chromatography, try different stationary phases (e.g., different types of silica (B1680970) gel) or mobile phase compositions to improve the separation of the impurity from the product.[1]

    • Re-evaluate the Analytical Method:

      • Ensure that the HPLC method has sufficient resolution to separate all potential impurities from the this compound peak. Method optimization may be required, such as adjusting the mobile phase gradient, flow rate, or column temperature.

    • Consider Forced Degradation Studies:

      • Conduct forced degradation studies to intentionally generate degradation products.[2][3][4][7] This can help in identifying potential degradants that might be forming during synthesis or storage and ensure the analytical method can detect them.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis (Inferred from Dydrogesterone Impurities)

Impurity Name (Hypothetical)Potential StructurePotential Source
17α-RetroprogesteroneEpimer at C-17Isomerization during synthesis
Δ⁶-RetroprogesteroneDehydrogenation byproductSide reaction during synthesis
Unreacted Intermediate XStructure dependent on synthesis routeIncomplete reaction
Oxidation ProductIntroduction of hydroxyl or carbonyl groupsExposure to oxidizing agents

Table 2: Example HPLC Gradient for this compound Purity Analysis

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
20.02080
25.02080
25.16040
30.06040

Note: This is an example gradient and should be optimized for the specific column and instrument used.

Experimental Protocols

Protocol 1: General Method for Impurity Identification by HPLC-MS

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., C18).

    • Elute the components using a gradient of water and an organic solvent (e.g., acetonitrile), both of which may contain a small amount of a modifier like formic acid to improve ionization.

    • Monitor the eluent with a UV detector and a mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).

    • For any other peaks, record their retention times and m/z values.

    • The m/z value will provide the molecular weight of the potential impurity. Fragmentation patterns from MS/MS analysis can provide further structural information.

Protocol 2: General Method for Impurity Removal by Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene).

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable slurry solvent (e.g., hexane (B92381) or heptane).

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate).[1] The polarity of the mobile phase is gradually increased to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions of the eluent.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_removal Impurity Removal Crude_Product Crude this compound Product HPLC_Analysis HPLC Purity Analysis Crude_Product->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Analysis->LCMS_Analysis Unknown Peak Detected Isolation Impurity Isolation (Prep-HPLC/Flash) LCMS_Analysis->Isolation NMR_Analysis NMR Analysis (Structure Elucidation) Isolation->NMR_Analysis Purification Optimized Purification (Chromatography/Crystallization) NMR_Analysis->Purification Impurity Structure Identified Final_QC Final Purity Check (HPLC) Purification->Final_QC

Caption: Workflow for the identification and removal of impurities in this compound synthesis.

References

Troubleshooting low yield in the final steps of retroprogesterone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for retroprogesterone synthesis. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the final steps of your this compound synthesis, helping you to optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical final steps in modern this compound synthesis?

A1: Based on recent advancements in synthetic routes designed for industrial applicability, the final steps typically involve a three-stage process starting from intermediate (4), which is an acetylated lactone derivative. The sequence is as follows:

  • Grignard Reaction: Reaction of intermediate (4) with a C1 organometallic reagent, such as methylmagnesium bromide, to yield the acetylated keto-alcohol intermediate (3).

  • Intramolecular Cyclization: Treatment of intermediate (3) with a strong base to induce an intramolecular aldol (B89426) condensation, forming the tetracyclic intermediate (2).

  • Oxidation: Oxidation of the secondary alcohol in intermediate (2) to the corresponding ketone, yielding the final product, this compound.

Q2: What are the most critical parameters to control in these final steps to ensure a high yield?

A2: Several parameters are crucial for maximizing the yield in the final stages of this compound synthesis. These include the quality of reagents and solvents, precise temperature control at each step, and the choice of reagents and reaction conditions for the cyclization and oxidation steps. Anhydrous conditions are particularly critical during the Grignard reaction to prevent quenching of the organometallic reagent.

Q3: My final product has a yellowish tint after purification. What could be the cause?

A3: A yellowish color in the final this compound product often indicates the presence of impurities. These could be residual reagents, byproducts from the oxidation step, or degradation products. It is advisable to re-purify the product, for instance, by column chromatography with a different solvent system or by recrystallization.[1] The purity of the final compound should be verified using analytical techniques such as HPLC, NMR, and mass spectrometry.[1]

Troubleshooting Guides for Final Synthesis Steps

Below are detailed troubleshooting guides for each of the final three steps in the synthesis of this compound.

Step 1: Grignard Reaction with Intermediate (4)

Question: I am observing a low yield in the Grignard reaction of intermediate (4) to form intermediate (3). What are the potential causes and how can I optimize this step?

Answer: Low yields in this step are often due to issues with the Grignard reagent or the reaction conditions. Here are some potential causes and their solutions:

  • Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Ensure that the reagent is fresh or has been recently titrated to determine its exact molarity.

  • Presence of Moisture: Traces of water in the solvent (e.g., THF) or on the glassware will quench the Grignard reagent, leading to a lower effective concentration and reduced yield. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Suboptimal Reaction Temperature: The reaction temperature is critical.[1] The addition of the Grignard reagent should be performed at a low temperature (e.g., -30 to -35°C) to control the reaction's exothermicity and minimize side reactions.[1] Allowing the temperature to rise too high can lead to the formation of byproducts.

Experimental Protocol: Grignard Reaction

  • Dissolve intermediate (4) in anhydrous tetrahydrofuran (B95107) (THF) in an oven-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to a temperature between -30 and -35°C using a suitable cooling bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in THF dropwise to the cooled solution, ensuring the temperature does not exceed -25°C.[1]

  • After the addition is complete, maintain the reaction mixture at -30 ± 5°C for approximately 30 minutes to ensure the reaction goes to completion.[1]

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Proceed with an aqueous work-up and extraction of the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (3).

Table 1: Troubleshooting Low Yield in Grignard Reaction

Potential Issue Recommended Solution Expected Outcome
Old or inactive Grignard reagentUse a freshly prepared or recently purchased Grignard reagent. Titrate the reagent before use.Increased conversion to the desired product.
Wet solvent or glasswareUse freshly distilled anhydrous THF. Oven-dry all glassware and cool under a stream of dry nitrogen.Minimized quenching of the Grignard reagent, leading to a higher yield.
Reaction temperature too highMaintain the temperature between -30 and -35°C during the addition of the Grignard reagent.Reduced formation of byproducts and improved selectivity.
Incomplete reactionIncrease the reaction time at -30°C after the addition of the Grignard reagent.Drive the reaction to completion and increase the yield of intermediate (3).

Diagram 1: Troubleshooting Workflow for Grignard Reaction

G Troubleshooting Low Yield in Grignard Reaction start Low Yield of Intermediate (3) check_reagent Check Quality of Grignard Reagent start->check_reagent check_conditions Verify Anhydrous Conditions check_reagent->check_conditions Reagent OK reagent_issue Use fresh/titrated reagent check_reagent->reagent_issue Reagent Suspect check_temp Monitor Reaction Temperature check_conditions->check_temp Conditions Dry dry_issue Use anhydrous solvent/dry glassware check_conditions->dry_issue Moisture Present optimize_time Optimize Reaction Time check_temp->optimize_time Temp Controlled temp_issue Maintain temp at -30 to -35°C check_temp->temp_issue Temp Too High time_issue Increase reaction time at -30°C optimize_time->time_issue end_node Yield Improved reagent_issue->end_node dry_issue->end_node temp_issue->end_node time_issue->end_node

Caption: Troubleshooting workflow for low yield in the Grignard reaction step.

Step 2: Intramolecular Cyclization of Intermediate (3)

Question: The cyclization of intermediate (3) to form intermediate (2) is resulting in a low yield and multiple spots on my TLC plate. What could be the problem?

Answer: The intramolecular aldol condensation is sensitive to the base strength and reaction temperature. The formation of multiple products suggests that side reactions may be occurring.

  • Incorrect Base or Solvent: A strong base in a suitable solvent is required to deprotonate the methyl ketone and initiate the cyclization. A common and effective combination is sodium hydroxide (B78521) in methanol.[1]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. It is typically carried out at an elevated temperature, between 60°C and the boiling point of the reaction mixture, to drive the reaction to completion.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times at high temperatures might cause degradation of the product. The reaction progress should be monitored by TLC.

Experimental Protocol: Intramolecular Cyclization

  • Dissolve the crude intermediate (3) in methanol.

  • Add a solution of a strong base, such as sodium hydroxide, to the methanolic solution.

  • Heat the reaction mixture to a temperature between 60°C and the boiling point of the solvent.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate (2).

Table 2: Troubleshooting Low Yield in Cyclization Step

Potential Issue Recommended Solution Expected Outcome
Incomplete reactionIncrease reaction temperature towards the solvent's boiling point. Increase reaction time and monitor by TLC.Higher conversion of starting material to the cyclized product.
Formation of side productsEnsure the correct base and solvent combination (e.g., NaOH in methanol). Avoid excessively high temperatures or prolonged reaction times.Improved selectivity and higher yield of the desired product.
Product degradationOnce the reaction is complete (as determined by TLC), cool and neutralize the reaction mixture promptly.Minimized degradation of the product and improved isolated yield.

Diagram 2: Logical Relationships in Cyclization Step

G Key Factors in Intramolecular Cyclization cluster_conditions Optimal Reaction Conditions high_yield High Yield of Intermediate (2) base Strong Base (e.g., NaOH) base->high_yield solvent Protic Solvent (e.g., Methanol) solvent->high_yield temperature Elevated Temperature (60°C - Reflux) temperature->high_yield

Caption: Key factors for a successful intramolecular cyclization.

Step 3: Oxidation of Intermediate (2) to this compound

Question: My final oxidation step to produce this compound is giving a low yield, and the product is difficult to purify. How can I improve this?

Answer: The final oxidation step can be challenging due to the potential for over-oxidation or the formation of closely related impurities. The choice of oxidizing agent and purification method are key.

  • Choice of Oxidizing Agent: While strong oxidizing agents like chromium (VI) have been used historically, they can lead to the formation of byproducts and are environmentally hazardous.[1] Milder and more selective oxidizing agents are often preferred in modern synthesis.

  • Incomplete Oxidation: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting alcohol (intermediate 2), which can be difficult to separate.

  • Purification Challenges: The crude product may contain unreacted starting material and various byproducts. Purification by column chromatography on silica (B1680970) gel is a common method.[1] The choice of eluent is critical for achieving good separation. A gradient of heptane/ethyl acetate (B1210297) has been shown to be effective.[1] Additionally, methods to remove aldehyde impurities, such as treatment with a bisulfite solution, can be employed if such byproducts are suspected.[2][3][4]

Experimental Protocol: Oxidation

  • Dissolve intermediate (2) in a suitable solvent, such as acetone (B3395972) or dichloromethane.

  • Add the chosen oxidizing agent portion-wise or as a solution at a controlled temperature (often 0°C to room temperature).

  • Monitor the reaction by TLC to follow the disappearance of the starting material.

  • Once the reaction is complete, quench any excess oxidizing agent.

  • Perform an aqueous work-up, including washing steps to remove the spent oxidizing agent and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Table 3: Troubleshooting the Final Oxidation and Purification

Potential Issue Recommended Solution Expected Outcome
Incomplete oxidationIncrease the equivalents of the oxidizing agent or the reaction time.Full conversion of the alcohol to the ketone.
Formation of byproductsUse a milder, more selective oxidizing agent. Control the reaction temperature carefully.A cleaner crude product with a higher yield of this compound.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography. Consider using a different stationary phase or a multi-step purification process.Isolation of this compound with high purity.
Presence of aldehyde impuritiesTreat the crude product with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde, which can then be removed by extraction.[2][3][4]Removal of aldehyde impurities and improved product purity.

Diagram 3: Experimental Workflow for Final Synthesis and Purification

G Final Steps and Purification Workflow start Intermediate (4) grignard Grignard Reaction (CH3MgBr, THF, -30°C) start->grignard intermediate3 Intermediate (3) grignard->intermediate3 cyclization Cyclization (NaOH, MeOH, Reflux) intermediate3->cyclization intermediate2 Intermediate (2) cyclization->intermediate2 oxidation Oxidation intermediate2->oxidation crude_product Crude this compound oxidation->crude_product purification Column Chromatography (Silica Gel) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow of the final steps in this compound synthesis.

References

Technical Support Center: Enhancing Retroprogesterone Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of retroprogesterone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a synthetic stereoisomer of progesterone (B1679170), a naturally occurring steroid hormone.[1] Like progesterone, this compound is a hydrophobic molecule, making it poorly soluble in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary methods to enhance the solubility of this compound for in vitro experiments?

A2: The primary methods to improve the solubility of this compound in aqueous media include the use of organic co-solvents and complexation with cyclodextrins. The choice of method will depend on the specific requirements of the experiment, including the cell type and the desired final concentration of this compound.

Q3: Which organic solvents are recommended for dissolving this compound, and what are the key considerations?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common organic solvents used to prepare stock solutions of this compound. It is crucial to minimize the final concentration of these solvents in the cell culture medium to avoid cytotoxicity. Generally, the final concentration of DMSO should be kept below 0.5%, and ethanol below 0.1%.[2][3]

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions. Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective.[4][5]

Q5: What is the mechanism of action of this compound?

A5: this compound, like progesterone, exerts its effects primarily through the progesterone receptor (PR).[1] This interaction triggers both classical (genomic) and non-classical (non-genomic) signaling pathways, leading to changes in gene expression and cellular function.[6][7][8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. - The concentration of this compound exceeds its solubility limit in the final medium. - The concentration of the organic solvent is too low to maintain solubility upon dilution.- Decrease the final concentration of this compound. - Increase the concentration of the organic solvent in the stock solution to minimize the volume added to the medium. - Consider using a cyclodextrin (B1172386) to enhance aqueous solubility.
Observed cytotoxicity or off-target effects in control wells. - The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line. - Aim for a final solvent concentration of <0.5% for DMSO and <0.1% for ethanol.[2][3]
Inconsistent or non-reproducible experimental results. - Incomplete dissolution of this compound in the stock solution. - Degradation of the this compound stock solution over time.- Ensure complete dissolution of the this compound powder by gentle warming and vortexing. - Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C for a limited time (generally up to one month).[2]
Difficulty dissolving this compound powder. - Inappropriate solvent selection.- Use a high-purity grade of DMSO or ethanol. For dydrogesterone (B1671002), a derivative of this compound, chloroform (B151607) and acetonitrile (B52724) also show good solubility.[10][11]

Quantitative Data: Solubility of Progesterone and its Derivatives

Compound Solvent Solubility Reference
ProgesteroneDMSOUp to 100 mM
EthanolUp to 100 mM
WaterPractically insoluble[10]
DydrogesteroneChloroformFreely soluble[10]
AcetonitrileSoluble[10]
MethanolSparingly soluble[10]
Ethanol (95%)Sparingly soluble[10]
WaterPractically insoluble[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Materials:

    • This compound powder

    • High-purity DMSO or absolute ethanol

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month.[2]

Protocol 2: Enhancing this compound Solubility with Cyclodextrins
  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile aqueous buffer (e.g., PBS) or cell culture medium

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized based on the required this compound concentration.

    • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

    • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

    • Sterile-filter the solution to remove any undissolved material.

    • The resulting solution can be used directly for in vitro experiments or stored at 4°C for short-term use.

Visualizations

Progesterone Receptor Signaling Pathways

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR mPR This compound->mPR Non-Genomic PGRMC1 PGRMC1 This compound->PGRMC1 Non-Genomic PR Progesterone Receptor (PR) This compound->PR Genomic Src Src mPR->Src PGRMC1->Src HSP HSP PR->HSP dissociation PR_dimer PR Dimer PR->PR_dimer Dimerization MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Gene_Expression Target Gene Expression MAPK_ERK->Gene_Expression Transcription Factor Activation PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation STAT5A STAT5A PR_dimer->STAT5A Co-activation PRE->Gene_Expression STAT5A->Gene_Expression

Caption: Overview of Genomic and Non-Genomic this compound Signaling Pathways.

Experimental Workflow for Preparing this compound Solutions

Workflow cluster_organic Organic Solvent Method cluster_cyclodextrin Cyclodextrin Method A1 Weigh this compound A2 Dissolve in DMSO or Ethanol A1->A2 A3 Vortex/Warm to Dissolve A2->A3 A4 Sterile Filter (optional) A3->A4 A5 Aliquot and Store at -20/-80°C A4->A5 Dilute Dilute Stock in Cell Culture Medium A5->Dilute B1 Prepare Cyclodextrin Solution B2 Add this compound Powder B1->B2 B3 Stir to Form Complex B2->B3 B4 Sterile Filter B3->B4 B5 Use or Store at 4°C B4->B5 B5->Dilute Start Start Start->A1 Start->B1 End Add to Cells Dilute->End

Caption: Workflow for Preparing this compound Solutions for In Vitro Experiments.

References

Technical Support Center: Stability and Handling of Retroprogesterone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of retroprogesterone in cell culture media. All recommendations are designed to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from progesterone (B1679170)?

A1: this compound is a stereoisomer of progesterone, meaning it has the same chemical formula but a different three-dimensional arrangement of atoms.[1] Specifically, the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon are inverted relative to progesterone.[1] This structural change results in a "bent" molecular shape.[1] While this configuration allows for high-affinity binding to the progesterone receptor, it is less ideal for interacting with other steroid hormone receptors, leading to increased selectivity for the progesterone receptor compared to progesterone.[1] Dydrogesterone is a commercially available derivative of this compound.[2]

Q2: How stable is this compound in cell culture media?

A2: There is limited direct data on the stability of this compound in cell culture media. However, studies on progesterone, its structural analog, indicate rapid metabolism by cells. In cultured endometrial cells, approximately 70% of progesterone is metabolized within 8 hours, and 90% is metabolized within 24 hours.[3] Given the structural similarities, it is prudent to assume that this compound may also be susceptible to cellular metabolism. The stability will also be influenced by factors such as cell type, cell density, and the specific composition of the culture medium.

Q3: What is the best way to prepare and store a stock solution of this compound?

A3: For progesterone, stock solutions are typically prepared in absolute ethanol (B145695) or DMSO.[4] A similar approach can be used for this compound. Stock solutions in ethanol can be stable for up to six months when stored at -20°C in the dark.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Before use, allow the aliquot to equilibrate to room temperature for at least one hour.[5]

Q4: Can I pre-mix this compound in my cell culture medium for long-term storage?

A4: It is not recommended to store this compound in complete cell culture medium for extended periods. Components in the medium, especially serum, can contain enzymes that may degrade the compound. Furthermore, the stability of various media components themselves is limited. It is best practice to add the this compound stock solution to the culture medium immediately before use.[4]

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes. Steroid hormones, including progesterone and by extension this compound, can adsorb to plastic surfaces.[6] This can lead to a decrease in the effective concentration of the compound in your experiments. To mitigate this, consider using low-adsorption plasticware or glass vials for storage and preparation of solutions.[6] The presence of serum proteins in the culture medium can help to reduce this adsorption.[6] Additionally, as with many steroid compounds, it is advisable to protect solutions from direct light.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect observed. Degradation of this compound: The compound may be degrading in the culture medium due to cellular metabolism or inherent instability under culture conditions.- Reduce the incubation time. - Replenish the medium with fresh this compound at regular intervals during long-term experiments. - Ensure proper storage of stock solutions to prevent degradation before use.
Incorrect Concentration: The actual concentration of this compound in the medium may be lower than intended due to adsorption to plasticware or solvent evaporation.- Use low-adsorption labware for preparing and storing solutions.[6] - Prepare fresh dilutions from the stock solution for each experiment. - Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.1-0.5% for ethanol or DMSO).[4]
Cellular Factors: The cell line may not express the progesterone receptor, or the receptor may be downregulated.- Confirm progesterone receptor expression in your cell line using techniques like Western blot or qPCR. - Use a positive control (e.g., a cell line known to be responsive to progesterone) to validate your experimental setup.
High variability between replicate wells. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable metabolic rates and responses.- Ensure a homogenous cell suspension before seeding. - Use a well-calibrated pipette and consistent technique for cell seeding. - Check for and mitigate "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS or medium.
Inconsistent Compound Addition: Variations in the volume or concentration of this compound added to each well.- Prepare a master mix of medium containing the final concentration of this compound to add to all replicate wells.
pH Shift in Culture Medium: Changes in pH can affect both cell health and the stability of the compound.- Ensure the incubator's CO₂ level is appropriate for the bicarbonate concentration in your medium. - Monitor the color of the phenol (B47542) red indicator in your medium for signs of significant pH changes.
Unexpected cellular toxicity. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be toxic to the cells at the final concentration used.- Perform a solvent toxicity curve to determine the maximum non-toxic concentration for your specific cell line. - Keep the final solvent concentration as low as possible, typically below 0.1-0.5%.[4]
Compound Purity: Impurities in the this compound preparation could be causing cytotoxic effects.- Use a high-purity grade of this compound. - If possible, obtain a certificate of analysis for the compound lot you are using.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Absolute ethanol or DMSO, sterile-filtered

  • Sterile, low-adsorption microcentrifuge tubes or glass vials

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • In a sterile environment (e.g., a biological safety cabinet), weigh the this compound powder and transfer it to a sterile tube or vial.

  • Add the calculated volume of sterile absolute ethanol or DMSO to dissolve the powder.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, low-adsorption microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound stock solution

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC, LC-MS/MS)

Procedure:

  • Prepare two sets of complete cell culture medium: one with your standard serum concentration and one without serum.

  • Add this compound from your stock solution to each medium type to achieve the final working concentration.

  • Dispense the this compound-containing media into separate wells of a multi-well plate (without cells).

  • As a control, seed your cells of interest in a separate set of wells with this compound-containing medium.

  • Incubate the plates at 37°C and 5% CO₂.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium from each condition (with cells, without cells, with serum, without serum).

  • Store the collected samples at -80°C until analysis.

  • Quantify the concentration of this compound in each sample using a validated analytical method.

  • Plot the concentration of this compound versus time for each condition to determine its stability profile.

Visualizations

Signaling Pathways

This compound, like progesterone, is expected to exert its effects primarily through the progesterone receptor (PR). The PR can signal through both genomic and non-genomic pathways.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) (Inactive, bound to HSPs) This compound->PR Binds Src Src Kinase This compound->Src Rapid, Non-genomic Signaling Active_PR Active PR Dimer PR->Active_PR Conformational Change & Dimerization PRE Progesterone Response Element (PRE) Active_PR->PRE Translocates & Binds MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Gene_Transcription Gene Transcription PRE->Gene_Transcription

Caption: Progesterone Receptor (PR) Signaling Pathways.

Experimental Workflow

The following workflow outlines the key steps for investigating the effects of this compound on a cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells culture_cells Culture and Passage Cell Line seed_cells Seed Cells in Multi-well Plates culture_cells->seed_cells seed_cells->treat_cells incubate Incubate (Time Course) treat_cells->incubate collect_samples Collect Supernatant and/or Cell Lysate incubate->collect_samples viability_assay Perform Cell Viability Assay incubate->viability_assay downstream_assay Perform Downstream Assays (e.g., qPCR, Western, ELISA) collect_samples->downstream_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis downstream_assay->data_analysis

Caption: General Experimental Workflow for Cell-Based Assays.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues encountered during experiments with this compound.

Troubleshooting_Logic start Inconsistent or No Biological Effect? check_compound Is the compound stable and at the correct concentration? start->check_compound Yes check_cells Are the cells healthy and responsive? check_compound->check_cells Yes solution_compound Review stock preparation, storage, and handling. Consider adsorption. check_compound->solution_compound No check_protocol Is the experimental protocol consistent? check_cells->check_protocol Yes solution_cells Verify PR expression. Check for contamination. Optimize cell density. check_cells->solution_cells No solution_protocol Standardize seeding, treatment, and incubation. Check for solvent effects. check_protocol->solution_protocol No

Caption: Troubleshooting Flowchart for this compound Experiments.

References

Technical Support Center: Optimizing HPLC for Retroprogesterone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) parameters for retroprogesterone peak resolution.

Introduction

The analysis of steroids like this compound by HPLC can be challenging due to the presence of structurally similar impurities and isobaric compounds.[1] Achieving adequate peak resolution is critical for accurate quantification and robust method performance. This guide addresses common issues encountered during method development and provides systematic approaches to resolving them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For initial method development for this compound, a reversed-phase HPLC method is typically the most effective starting point. Steroids are well-suited for separation on common stationary phases like C18.[2] A good starting point can be adapted from established methods for progesterone (B1679170) and other female hormones.[3][4][5][6]

Table 1: Recommended Initial HPLC Parameters for this compound

ParameterRecommended ConditionNotes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)A C8 column can also be a good alternative for slightly different selectivity.[7]
Mobile Phase Acetonitrile (ACN) and Water or Methanol (MeOH) and WaterACN often provides sharper peaks and lower backpressure compared to MeOH.[8]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 ACN:Water). Use a gradient for complex samples with multiple impurities.[9][10]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.[4][10]
Column Temperature 30 °CMaintaining a consistent temperature is crucial for reproducible retention times.[11][12]
Detection Wavelength ~240 nmBased on typical UV absorbance for progesterone.[4][13] A photodiode array (PDA) detector can be used to determine the optimal wavelength.
Injection Volume 10 µLAvoid column overloading by keeping the injection volume and sample concentration low initially.[14]
Sample Solvent Mobile PhaseWhenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

Q2: My this compound peak is not fully resolved from a nearby impurity (Rs < 1.5). How can I improve the separation?

A2: Poor resolution is a common problem that can be systematically addressed by optimizing the three key factors in the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[8][15] Selectivity is often the most powerful parameter for improving the separation between two closely eluting peaks.[15]

The following workflow provides a step-by-step guide to troubleshooting poor peak resolution.

G cluster_start cluster_selectivity Optimize Selectivity (α) cluster_retention Optimize Retention Factor (k) cluster_efficiency Optimize Efficiency (N) cluster_end start Problem: Poor Peak Resolution (Rs < 1.5) change_organic Change Organic Solvent (ACN ↔ MeOH) start->change_organic Most impactful change change_ph Adjust Mobile Phase pH (if analyte is ionizable) change_organic->change_ph change_column Change Stationary Phase (e.g., C18 → Phenyl) change_ph->change_column adjust_strength Decrease Organic % (in Reversed-Phase) change_column->adjust_strength decrease_particle Use Smaller Particle Size (e.g., 5 µm → <2 µm) adjust_strength->decrease_particle increase_length Increase Column Length decrease_particle->increase_length optimize_flow Decrease Flow Rate increase_length->optimize_flow end_node Resolution Achieved (Rs ≥ 1.5) optimize_flow->end_node G start Start with Initial Method step1 1. Adjust Organic Solvent % (e.g., 60% ACN → 55% ACN) start->step1 decision1 Resolution Improved? step1->decision1 step2 2. Change Organic Solvent (e.g., ACN → MeOH) decision1->step2 No end_node Optimized Method decision1->end_node Yes decision2 Resolution Improved? step2->decision2 step3 3. Modify Mobile Phase pH (If applicable) decision2->step3 No decision2->end_node Yes decision3 Resolution Improved? step3->decision3 decision3->end_node Yes fail_node Consider Changing Stationary Phase decision3->fail_node No G cluster_factors Key Chromatographic Factors cluster_params Controlling HPLC Parameters Rs Peak Resolution (Rs) N Efficiency (N) (Peak Sharpness) Rs->N alpha Selectivity (α) (Peak Spacing) Rs->alpha k Retention Factor (k) (Peak Retention) Rs->k N_params • Column Length • Particle Size • Flow Rate N->N_params Influenced by alpha_params • Mobile Phase Composition • Stationary Phase Chemistry • Temperature alpha->alpha_params Influenced by k_params • Mobile Phase Strength (% Organic Solvent) k->k_params Influenced by

References

Technical Support Center: Crystallization of Retroprogesterone for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of retroprogesterone for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges in crystallizing this compound, a stereoisomer of progesterone (B1679170), are similar to those encountered with other small organic molecules and steroids. These include:

  • Solubility: Finding a suitable solvent or solvent system that allows for slow, controlled precipitation is crucial. This compound's solubility behavior can be unpredictable.

  • Polymorphism: Like progesterone, this compound may exhibit polymorphism, the ability to exist in multiple crystal forms.[1][2][3][4] Different polymorphs can have varying stability and may be difficult to obtain consistently.

  • Crystal Quality: Obtaining single crystals of sufficient size and quality for X-ray diffraction can be challenging. Issues like twinning, small crystal size, and poor diffraction are common hurdles.[5]

Q2: Where can I find solubility data for this compound?

Q3: Is there information on known polymorphs of this compound?

A3: Currently, there is a lack of specific studies detailing the polymorphic forms of this compound. However, given that progesterone exhibits polymorphism, it is reasonable to anticipate that this compound may also have multiple crystalline forms.[7] Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be necessary to identify and characterize any potential polymorphs that arise during crystallization experiments.

Troubleshooting Guides

Problem 1: No Crystals Form

Possible Causes and Solutions

Possible Cause Recommended Solution
Solution is not supersaturated. Increase the concentration of this compound in the solution. If using an anti-solvent, increase its concentration. For evaporation methods, allow more solvent to evaporate.[8]
Inappropriate solvent system. Experiment with a variety of solvents with different polarities. Consider using a binary or ternary solvent system to fine-tune solubility.[9]
Cooling rate is too slow or too fast. If using a cooling crystallization method, adjust the rate of temperature decrease. Slower cooling often yields better quality crystals.[10]
Presence of impurities. Ensure the this compound sample is of high purity. Impurities can inhibit nucleation and crystal growth.
Problem 2: Formation of Amorphous Precipitate or Oil

Possible Causes and Solutions

Possible Cause Recommended Solution
Supersaturation is too high. Decrease the initial concentration of this compound or the rate at which supersaturation is achieved (e.g., slower anti-solvent addition or evaporation).[11]
Solvent is too "good." If the compound is too soluble, it may crash out of solution as an oil. Try a solvent in which this compound is less soluble.[12]
Temperature is too high. If the crystallization temperature is above the melting point of a potential metastable form, it may "oil out." Try conducting the experiment at a lower temperature.[11]
Problem 3: Crystals are Too Small, Needle-like, or Form Aggregates

Possible Causes and Solutions

Possible Cause Recommended Solution
Too many nucleation sites. Reduce the rate of supersaturation. Consider filtering the solution to remove any particulate matter that could act as nucleation sites. Seeding with a single, well-formed crystal can promote the growth of larger, individual crystals.[13]
Rapid crystal growth. Slow down the crystallization process by using a lower temperature, a poorer solvent, or a slower rate of anti-solvent diffusion/evaporation.
Inherent crystal habit. The compound may naturally crystallize as needles. Try using different solvents or additives that might modify the crystal habit.

Experimental Protocols

Vapor Diffusion Method

This technique is suitable for small amounts of material and involves the slow diffusion of an anti-solvent vapor into a solution of this compound.[14][15]

Methodology:

  • Prepare a concentrated solution of this compound in a "good" solvent (e.g., acetone, ethyl acetate).

  • Place a small volume (e.g., 10-50 µL) of this solution in a small, open container (e.g., a small vial or a well in a crystallization plate).

  • Place this container inside a larger, sealed vessel that contains a larger volume of a volatile "anti-solvent" in which this compound is poorly soluble (e.g., heptane, hexane).[16]

  • Seal the larger vessel and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the this compound solution, inducing crystallization.

cluster_0 Vapor Diffusion Setup cluster_1 Process vial Sealed Outer Vial inner_vial Inner Vial with This compound Solution anti_solvent Anti-Solvent Reservoir start Prepare this compound Solution place_inner Place Solution in Inner Vial start->place_inner place_outer Place Inner Vial in Outer Vial with Anti-Solvent place_inner->place_outer seal Seal Outer Vial place_outer->seal diffuse Anti-Solvent Vapor Diffuses into Solution seal->diffuse crystallize Crystals Form diffuse->crystallize

Vapor Diffusion Workflow
Microbatch Crystallization

In this method, a small drop of the this compound solution is combined with a precipitant and sealed, often under oil, to control evaporation.[17][18]

Methodology:

  • In a well of a microbatch plate, dispense a small volume (e.g., 1-2 µL) of your this compound solution.

  • Add an equal volume of the precipitant solution directly to the this compound drop.

  • Cover the mixture with a layer of inert oil (e.g., paraffin (B1166041) oil or a silicone/paraffin oil mixture) to prevent rapid evaporation.[19]

  • Seal the plate and monitor for crystal growth. The rate of water diffusion through the oil can be controlled by the oil's composition.[18]

cluster_0 Microbatch Plate Well cluster_1 Process well Well oil Inert Oil Layer drop This compound/ Precipitant Droplet dispense_retro Dispense this compound Solution add_precipitant Add Precipitant dispense_retro->add_precipitant cover_oil Cover with Oil add_precipitant->cover_oil seal_plate Seal Plate cover_oil->seal_plate monitor Monitor for Crystals seal_plate->monitor

Microbatch Crystallization Workflow
Seeding

Seeding is a technique used to induce crystallization and control crystal number and size by introducing a pre-existing crystal into a supersaturated solution.[13][20]

Methodology:

  • Obtain seed crystals of this compound. These can be from a previous crystallization experiment (even if the crystals were small or of poor quality) or generated by rapidly crashing out the compound from a solution.

  • Prepare a supersaturated solution of this compound that is just below the point of spontaneous nucleation.

  • Introduce one or a few seed crystals into this solution.

  • Allow the seed crystals to grow in the undisturbed solution.

cluster_0 Seeding Logic start Obtain Seed Crystals prepare_solution Prepare Supersaturated This compound Solution start->prepare_solution introduce_seed Introduce Seed Crystal(s) prepare_solution->introduce_seed growth Crystal Growth introduce_seed->growth harvest Harvest Larger Crystals growth->harvest

Seeding Protocol Logic

Data Presentation

Table 1: Solubility of Progesterone in Various Organic Solvents at 25°C

Disclaimer: This data is for progesterone and should be used as a starting point for solvent screening for this compound.

SolventSolubility (mg/mL)
Ethanol~1
Methanol~1
Acetonitrile~1

Data sourced from product information sheets.[21] A more comprehensive study on progesterone solubility in various solvents at different temperatures has also been published, which can provide further guidance.[7][22]

Table 2: Polymorphic Forms of Progesterone

Disclaimer: This information pertains to progesterone and is provided as an analogy for potential polymorphism in this compound.

PolymorphMelting Point (°C)Stability
Form 1128-131Stable
Form 2121-122Metastable

Note: The existence and properties of this compound polymorphs need to be experimentally determined.

References

Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays with Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing off-target effects when using retroprogesterone in cell-based assays.

Introduction to this compound

This compound is a stereoisomer of progesterone (B1679170), meaning it has the same chemical formula but a different three-dimensional arrangement of atoms.[1] This unique "bent" structure results in a high affinity and increased selectivity for the progesterone receptor (PR) compared to progesterone itself.[1][2] Its derivative, dydrogesterone (B1671002), has been shown to have minimal androgenic, glucocorticoid, or mineralocorticoid activities at clinically relevant concentrations.[3] While this compound is designed for high specificity, understanding and mitigating potential off-target effects is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target receptors for this compound?

A1: While this compound is highly selective for the progesterone receptor (PR), at high concentrations, it may interact with other steroid hormone receptors due to structural similarities. Based on data from its close derivative, dydrogesterone, potential off-target receptors include the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). However, the binding affinity of dydrogesterone to these receptors is significantly lower than its affinity for the PR.[3]

Q2: How can I confirm that the observed cellular response is due to on-target PR activation?

A2: To confirm on-target activity, a multi-faceted approach is recommended:

  • Use a PR Antagonist: Co-treatment with a specific PR antagonist, such as mifepristone (B1683876) (RU486), should reverse the effects of this compound if they are mediated by the PR.

  • Dose-Response Curve: Generate a dose-response curve for this compound. A sigmoidal curve with a plateau at higher concentrations is indicative of a specific receptor-mediated effect.

  • PR Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PR expression in your cell model. The cellular response to this compound should be significantly attenuated or abolished in these modified cells.

  • Use a Structurally Different PR Agonist: Compare the effects of this compound to another PR agonist with a different chemical structure. Similar cellular responses would suggest an on-target effect.

Q3: What are the key differences between the classical and non-classical progesterone signaling pathways?

A3: Progesterone and its analogs can signal through two main pathways:

  • Classical (Genomic) Pathway: This involves the binding of this compound to intracellular nuclear progesterone receptors (nPRs), which then translocate to the nucleus and act as transcription factors to regulate gene expression. This pathway is generally slower, with responses occurring over hours to days.

  • Non-Classical (Non-Genomic) Pathway: This pathway is initiated by the binding of this compound to membrane-associated progesterone receptors (mPRs).[4] This triggers rapid intracellular signaling cascades, such as the activation of G-proteins and MAPK pathways, leading to cellular responses within seconds to minutes.[4][5][6]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.
Potential Cause Troubleshooting Steps Expected Outcome
Off-target receptor activation 1. Receptor Expression Profile: Confirm the expression of potential off-target receptors (AR, GR, MR) in your cell line using qPCR or Western blot. 2. Competitive Binding Assay: Perform a competitive binding assay to determine the binding affinity of this compound to off-target receptors in your specific cell model. 3. Use of Specific Antagonists: Co-treat with antagonists for AR (e.g., bicalutamide), GR (e.g., mifepristone), or MR (e.g., spironolactone).1. High expression of an off-target receptor may explain unexpected effects. 2. Provides quantitative data on the potential for off-target binding. 3. Reversal of the unexpected phenotype confirms off-target activity.
Cell line variability 1. Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling. 2. Passage Number Control: Use cells within a consistent and low passage number range for all experiments.1. Prevents misinterpretation of data due to use of a wrong cell line. 2. Minimizes phenotypic drift and ensures reproducibility.
Compound solubility and stability 1. Solubility Test: Confirm the solubility of this compound in your culture medium at the desired concentrations. 2. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment.1. Prevents inaccurate dosing due to precipitation. 2. Avoids degradation of the compound over time.
Issue 2: Difficulty in distinguishing on-target from off-target gene expression changes.
Potential Cause Troubleshooting Steps Expected Outcome
Overlapping downstream targets 1. Reporter Gene Assay: Use reporter constructs with specific hormone response elements (e.g., PRE for PR, GRE for GR) to measure the direct transcriptional activation of each receptor. 2. Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if this compound induces the binding of PR or off-target receptors to the promoter of your gene of interest.1. Isolates and quantifies the activation of specific signaling pathways. 2. Provides direct evidence of receptor binding to gene regulatory regions.
Activation of non-classical signaling 1. Time-Course Experiment: Analyze early signaling events (e.g., phosphorylation of kinases like ERK/MAPK) at very short time points (minutes) after this compound treatment. 2. Inhibitors of Signaling Pathways: Use specific inhibitors of downstream signaling molecules (e.g., MEK inhibitors for the ERK pathway) to see if the observed effects are blocked.1. Differentiates rapid non-genomic effects from slower genomic responses. 2. Elucidates the involvement of specific non-classical signaling cascades.

Data Presentation: Binding Affinity of Dydrogesterone (this compound Derivative)

The following table summarizes the relative binding affinity (RBA) of dydrogesterone, a close derivative of this compound, to various steroid receptors compared to their respective natural ligands. This data highlights the high selectivity of this class of compounds for the progesterone receptor.

ReceptorNatural LigandDydrogesterone RBA (%)Reference
Progesterone Receptor (PR)Progesterone100[3]
Androgen Receptor (AR)Dihydrotestosterone<1[3]
Glucocorticoid Receptor (GR)Dexamethasone<1[3]
Mineralocorticoid Receptor (MR)Aldosterone<1[3]
Estrogen Receptor (ER)Estradiol<0.1[3]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor and potential off-target receptors.

Materials:

  • Cell lysates or purified receptor protein

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR)

  • Unlabeled this compound

  • Assay buffer

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare Receptor Source: Prepare a cytosolic or nuclear extract from cells expressing the receptor of interest, or use a purified recombinant receptor.

  • Set up Binding Reactions: In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to the receptor preparation. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled natural ligand (non-specific binding).

  • Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabel from the free radiolabel using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Reporter Gene Assay

Objective: To measure the functional activation of the progesterone receptor by this compound.

Materials:

  • A cell line that endogenously or exogenously expresses the human progesterone receptor.

  • A reporter plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase or GFP).

  • Transfection reagent.

  • Cell culture medium.

  • This compound.

  • Luciferase assay reagent and luminometer (for luciferase reporter).

  • Fluorescence microscope or flow cytometer (for GFP reporter).

Procedure:

  • Cell Transfection: Transfect the cells with the PRE-reporter plasmid. For transient assays, proceed after 24-48 hours. For stable cell lines, select and expand a clonal population.

  • Cell Seeding: Seed the transfected cells into a multi-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Reporter Gene Measurement:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • GFP: Measure the GFP fluorescence using a microscope or flow cytometer.

  • Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., a co-transfected constitutive reporter or a separate viability assay). Plot the normalized reporter activity against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Mandatory Visualizations

Signaling Pathways

classical_progesterone_signaling Classical (Genomic) Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (inactive complex with HSPs) This compound->PR PR_active Active PR Dimer PR->PR_active dimerization HSPs Heat Shock Proteins PR->HSPs dissociation PRE Progesterone Response Element PR_active->PRE translocation Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation translation (in cytoplasm) Proteins Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Caption: Classical (genomic) signaling pathway of this compound.

nonclassical_progesterone_signaling Non-Classical (Non-Genomic) Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR G_protein G-protein mPR->G_protein activates Src Src Kinase mPR->Src activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Rapid_Response Rapid Cellular Response cAMP->Rapid_Response MAPK_cascade MAPK Cascade (e.g., ERK) Src->MAPK_cascade activates MAPK_cascade->Rapid_Response

Caption: Non-classical (non-genomic) signaling pathway of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow for Assessing Off-Target Effects start Start: Observe Unexpected Phenotype receptor_profiling 1. Receptor Expression Profiling (qPCR/WB) start->receptor_profiling binding_assay 2. Competitive Binding Assay receptor_profiling->binding_assay High expression of potential off-targets no_off_target Conclusion: On-Target Effect Confirmed receptor_profiling->no_off_target No significant off-target receptor expression reporter_assay 3. Reporter Gene Assay binding_assay->reporter_assay Significant binding to off-target binding_assay->no_off_target No significant binding knockdown 4. Receptor Knockdown (siRNA/CRISPR) reporter_assay->knockdown Functional activation of off-target reporter_assay->no_off_target No functional activation antagonist 5. Co-treatment with Specific Antagonists knockdown->antagonist Phenotype reversed knockdown->no_off_target Phenotype persists conclusion Conclusion: Identify Off-Target Receptor antagonist->conclusion antagonist->no_off_target Phenotype persists

Caption: Logical workflow for troubleshooting off-target effects.

References

Strategies for reducing side products in retroprogesterone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of retroprogesterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from progesterone (B1679170)?

This compound, also known as 9β,10α-progesterone, is a stereoisomer of progesterone.[1] The key structural difference lies in the stereochemistry at the C-9 and C-10 positions. In this compound, the hydrogen atom at C-9 is in the α-position, and the methyl group at C-10 is in the β-position, the reverse of the configuration in natural progesterone.[1] This alteration results in a bent molecular structure.[1]

Q2: What are the common starting materials for this compound synthesis?

Commonly, this compound and its derivatives are synthesized from progesterone.[2] Other starting materials mentioned in the literature for related compounds include pregnenolone (B344588) and ergosterol.[2]

Q3: What are the main synthetic steps involved in producing this compound derivatives like dydrogesterone (B1671002) from progesterone?

The synthesis of dydrogesterone, a well-known this compound derivative, from progesterone typically involves a three-step process:

  • Ketal Protection: The carbonyl groups at the 3- and 20-positions of progesterone are protected, often using ethylene (B1197577) glycol. This step is also associated with the migration of the double bond from the 4-position to the 5-position.[2]

  • Allylic Bromination: A bromine atom is introduced at an allylic position.

  • Elimination: The bromine is eliminated to form a new double bond.[2]

Q4: What analytical techniques are suitable for monitoring the reaction and identifying side products?

Thin Layer Chromatography (TLC) is a common method for monitoring the progress of the reaction.[3] For detailed analysis and identification of the final product and impurities, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Troubleshooting Guide: Minimizing Side Products

This guide addresses common issues encountered during this compound synthesis and provides strategies to mitigate the formation of unwanted side products.

Issue 1: Formation of Isomeric Side Products During Ketal Protection

During the ketal protection of progesterone, an isomeric side product with the double bond remaining at the 4-position (Isomer 3-a) can be formed instead of the desired product with the double bond at the 5-position.[2]

Root Cause: The migration of the double bond is influenced by the pKa of the acid catalyst.[2] Incomplete isomerization can lead to the formation of this side product.

Strategies for Reduction:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Experiment with different acid catalysts to find the optimal conditions for double bond migration.

  • Reaction Time and Temperature: Adjusting the reaction time and temperature can influence the equilibrium between the desired product and the isomer. Monitor the reaction closely by TLC or HPLC to determine the optimal endpoint.

Issue 2: Formation of Enol Ether Byproduct During Ketal Protection

A common byproduct (Byproduct 3-b) during ketal protection is the formation of an enol ether. This occurs when the dehydrating agent, such as triethyl orthoformate (TEOF), reacts with one of the carbonyl groups.[2]

Root Cause: Excess dehydrating agent or suboptimal reaction conditions can promote the formation of the enol ether.[2]

Strategies for Reduction:

  • Control Stoichiometry of Dehydrating Agent: Carefully control the amount of TEOF or other dehydrating agents used. The following table summarizes the effect of ethylene glycol (EG) and TEOF equivalents on the formation of the desired product and byproducts in a related synthesis.[2]

EG (equiv.)TEOF (equiv.)Yield of Product 3 (%)Yield of Isomer 3-a (%)Yield of Byproduct 3-b (%)
2.51.280.310.28.1
5.01.282.19.57.3
7.51.285.68.15.2
10.01.286.27.94.8
10.00.675.415.38.2
10.01.883.58.37.1

Data adapted from a study on dydrogesterone intermediate synthesis.[2]

  • Temperature Optimization: The reaction temperature can affect the rate of byproduct formation. An optimization study showed that for the ketal protection step in a related synthesis, a temperature of 15°C provided a good balance between reaction rate and minimizing byproduct formation.[2]

Issue 3: Formation of Diene Impurities

In subsequent steps, such as elimination reactions, diene impurities can be formed. For example, in the synthesis of a dydrogesterone intermediate, a 4,6-diene byproduct (1-a) was observed.[2] Other potential diene impurities include those with different double bond positions.

Root Cause: These impurities can arise from incomplete reactions, side reactions promoted by the base or solvent, or rearrangement of the desired product.

Strategies for Reduction:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical in elimination reactions. A study on a dydrogesterone intermediate found that a combination of potassium tert-butoxide (t-BuOK) as the base and N,N-dimethylformamide (DMF) as the solvent gave the highest yield and selectivity.[2]

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of more stable, undesired diene isomers. Monitor the reaction to identify the point of maximum desired product formation before significant byproduct accumulation occurs.[2]

The following table shows the effect of different bases on the yield of an elimination reaction in a related synthesis.[2]

BaseSolventYield (%)
t-BuOKDMF89.2
NaHDMF80.3
DBUDMF75.6
TEADMF60.1
t-BuOKTHF85.7

Data adapted from a study on dydrogesterone intermediate synthesis.[2]

Issue 4: Presence of Unreacted Starting Material and Intermediates

Incomplete reactions are a common source of impurities in the final product.

Root Cause: Insufficient reaction time, inadequate temperature, or deactivation of reagents can lead to incomplete conversion.

Strategies for Reduction:

  • Monitor Reaction Progress: Regularly monitor the reaction using TLC or HPLC to ensure the complete consumption of the starting material.

  • Optimize Reaction Conditions: If the reaction is stalling, consider increasing the temperature, adding more reagent, or extending the reaction time. However, be mindful that harsher conditions can also promote side product formation.

  • Purification: If unreacted starting material is difficult to eliminate through reaction optimization, effective purification methods such as column chromatography or recrystallization are necessary.[3]

Experimental Protocols

General Protocol for Ketal Protection of Progesterone

This protocol is adapted from the synthesis of a dydrogesterone intermediate and may require optimization for direct this compound synthesis.[2]

  • Dissolve progesterone in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Add ethylene glycol and a dehydrating agent (e.g., triethyl orthoformate).

  • Stir the reaction mixture at a controlled temperature (e.g., 15°C).[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., heptane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound product in a minimal amount of a suitable solvent.

  • Load the dissolved sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in heptane).[3]

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Retroprogesterone_Synthesis_Pathway Progesterone Progesterone Protected_Intermediate Protected Intermediate (5-ene) Progesterone->Protected_Intermediate Brominated_Intermediate Brominated Intermediate Protected_Intermediate->Brominated_Intermediate Dydrogesterone Dydrogesterone (this compound Derivative) Brominated_Intermediate->Dydrogesterone

Caption: Synthetic pathway for a this compound derivative.

Side_Product_Formation cluster_ketal_protection Ketal Protection Step cluster_elimination Elimination Step Progesterone_start Progesterone Desired_Product Desired Protected Intermediate (5-ene) Progesterone_start->Desired_Product Desired Reaction Isomer_Side_Product Isomeric Side Product (4-ene) Progesterone_start->Isomer_Side_Product Incomplete Isomerization Enol_Ether_Byproduct Enol Ether Byproduct Progesterone_start->Enol_Ether_Byproduct Reaction with Dehydrating Agent Brominated_Intermediate_start Brominated Intermediate Desired_Product_Elim Desired Diene Product Brominated_Intermediate_start->Desired_Product_Elim Desired Reaction Diene_Byproduct 4,6-Diene Byproduct Brominated_Intermediate_start->Diene_Byproduct Side Reaction

Caption: Formation of common side products.

Troubleshooting_Workflow Start Low Yield or Purity of this compound Identify_Impurity Identify Major Impurity (TLC, HPLC, MS, NMR) Start->Identify_Impurity Isomer Isomeric Impurity (e.g., 4-ene isomer) Identify_Impurity->Isomer Impurity Identified Enol_Ether Enol Ether Byproduct Identify_Impurity->Enol_Ether Impurity Identified Diene Diene Byproduct Identify_Impurity->Diene Impurity Identified Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Impurity Identified Optimize_Ketal_Protection Optimize Ketal Protection: - Adjust acid catalyst - Modify reaction time/temp Isomer->Optimize_Ketal_Protection Optimize_Dehydrating_Agent Optimize Ketal Protection: - Control stoichiometry of  dehydrating agent - Adjust temperature Enol_Ether->Optimize_Dehydrating_Agent Optimize_Elimination Optimize Elimination: - Screen bases and solvents - Optimize reaction time Diene->Optimize_Elimination Optimize_Reaction_Conditions Optimize Reaction Conditions: - Increase temp/time - Add more reagent Starting_Material->Optimize_Reaction_Conditions Purification Enhance Purification: - Column Chromatography - Recrystallization Optimize_Ketal_Protection->Purification Optimize_Dehydrating_Agent->Purification Optimize_Elimination->Purification Optimize_Reaction_Conditions->Purification End Improved Yield and Purity Purification->End

References

Technical Support Center: Validation of Quantitative Assays for Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals validating quantitative assays for retroprogesterone and its derivatives (e.g., dydrogesterone) in biological matrices. The principles and methodologies discussed are primarily based on established practices for steroid hormones using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique prized for its high sensitivity and selectivity over traditional immunoassays.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS the preferred method for this compound quantification? A1: LC-MS/MS is the preferred method due to its superior specificity, sensitivity, and ability to overcome the limitations of traditional immunoassays, which can suffer from cross-reactivity with structurally related steroids.[2] This technique allows for the simultaneous analysis of multiple target analytes in a single run with minimal sample preparation and without the need for derivatization, although derivatization can be used to enhance sensitivity for certain steroids.[1][3]

Q2: What are the key parameters for bioanalytical method validation? A2: The essential parameters for validating a bioanalytical method include selectivity, accuracy, precision, linearity (calibration curve), lower limit of quantification (LLOQ), recovery, and stability.[4][5][6] It is also critical to evaluate matrix effects, especially with LC-MS/MS assays.[7][8]

Q3: What is a matrix effect and why is it important? A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer due to co-eluting components from the biological sample (e.g., phospholipids, salts).[8][9] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the assay, potentially leading to erroneous results.[9][10] Regulatory guidelines mandate the evaluation of matrix effects during method validation.[7]

Q4: How can I choose an appropriate internal standard (IS)? A4: The ideal internal standard is a stable, isotope-labeled version of the analyte (e.g., d8-progesterone for progesterone).[11] This is because it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability in sample preparation, chromatography, and matrix effects. If an isotope-labeled standard is unavailable, a structurally similar compound with a close retention time can be used, but its ability to track the analyte must be thoroughly validated.

Q5: What are acceptable criteria for accuracy and precision? A5: For validation, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).[12] These criteria apply to both intra-day and inter-day assessments.

Troubleshooting Guide

Problem: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Internal Standard (IS) Response 1. Verify the concentration and stability of the IS working solution. 2. Ensure consistent volume of IS is added to all samples and standards. 3. Check for IS degradation in the biological matrix or during sample processing.
Variable Matrix Effects 1. Evaluate matrix effects across different lots of the biological matrix. 2. Improve sample cleanup using techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering components like phospholipids.[10] 3. Optimize chromatography to separate this compound from the ion suppression/enhancement zones.[9]
Inconsistent Sample Preparation 1. Ensure all manual steps (e.g., pipetting, vortexing, evaporation) are performed consistently. 2. Automate sample preparation steps where possible. 3. Verify the efficiency and reproducibility of the extraction procedure.

Problem: Inaccurate Results (Poor Accuracy / Bias)

Possible Cause Troubleshooting Step
Poor Analyte Recovery 1. Optimize the extraction solvent and pH to improve the efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Evaluate different SPE sorbents and elution solvents. 3. Ensure complete evaporation and reconstitution steps.
Analyte Instability 1. Perform stability tests: freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[13] 2. If instability is observed, adjust storage conditions (e.g., lower temperature, add stabilizers) and minimize sample processing time.
Cross-reactivity or Interference 1. Assess selectivity by analyzing blank matrix from at least six different sources to check for interfering peaks at the retention time of the analyte and IS.[5] 2. Check for interference from known metabolites or concomitant medications. Dydrogesterone (B1671002), a this compound derivative, has an active metabolite (20α-dihydrodydrogesterone) that should be chromatographically resolved if it interferes.[14]
Calibration Curve Issues 1. Ensure calibration standards are prepared correctly from a separate stock solution than the quality control (QC) samples.[15] 2. Use the appropriate regression model (e.g., linear, weighted 1/x²) for the calibration curve.

Problem: Low Signal or Sensitivity (High LLOQ)

Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram. 2. Modify the chromatographic method (e.g., change gradient, use a different column) to move the analyte's retention time away from suppressive regions.[9]
Inefficient Ionization 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.[1] 3. Consider derivatization with a reagent like dansyl chloride to improve ionization efficiency.[3][16]
Suboptimal Sample Preparation 1. Increase the starting sample volume if possible. 2. Minimize the final reconstitution volume to concentrate the sample. 3. Switch to a more effective extraction technique (e.g., from protein precipitation to SPE) to reduce matrix components and concentrate the analyte.[10]

Quantitative Data Summary

The following table summarizes typical validation parameters for a quantitative LC-MS/MS assay for a steroid hormone like progesterone (B1679170), which can be considered representative for establishing a this compound assay.

Validation Parameter Typical Performance Metric Acceptance Criteria
Linearity Range 50 pg/mL - 1000 ng/mL[11]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 50 pg/mL[16]Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV
Intra-day Precision (CV%) ≤ 10.6%[11]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 15.2%[11]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 9.9%[11]Within ± 15% (± 20% at LLOQ)
Analyte Recovery > 85%Consistent, precise, and reproducible
Matrix Effect Matrix Factor: 0.85 - 1.15IS-normalized matrix factor CV% ≤ 15%

Diagrams

Experimental_Workflow Experimental Workflow for this compound Assay SampleCollection 1. Sample Collection (e.g., Plasma, Serum) Spiking 2. Sample Aliquoting & Spiking with Internal Standard SampleCollection->Spiking Extraction 3. Sample Preparation (Protein Precipitation or SPE) Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS System Reconstitution->Injection LC 7. Chromatographic Separation Injection->LC MS 8. Mass Spectrometric Detection (MRM Mode) LC->MS DataProcessing 9. Data Processing (Peak Integration & Quantification) MS->DataProcessing Reporting 10. Result Reporting & Review DataProcessing->Reporting

Caption: A typical experimental workflow for quantifying this compound.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Assay Failures Start Assay Run Failed (QC Samples Out of Range) CheckPrecision Poor Precision? Start->CheckPrecision CheckAccuracy Poor Accuracy? Start->CheckAccuracy CheckPrecision->CheckAccuracy No IS_Var Check IS Area Variability CheckPrecision->IS_Var Yes Recovery_Issue Investigate Analyte & IS Recovery CheckAccuracy->Recovery_Issue Yes Matrix_Var Evaluate Matrix Effect Variability IS_Var->Matrix_Var SamplePrep_Var Review Sample Prep Consistency Matrix_Var->SamplePrep_Var Stability_Issue Verify Analyte Stability Recovery_Issue->Stability_Issue Calibrator_Issue Check Calibrator Preparation & Integrity Stability_Issue->Calibrator_Issue Interference_Issue Assess Selectivity & Interference Calibrator_Issue->Interference_Issue

Caption: A decision tree for troubleshooting common assay failures.

Validation_Parameters Interrelationship of Bioanalytical Validation Parameters Core Reliable & Robust Bioanalytical Method Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Selectivity Selectivity Core->Selectivity Sensitivity Sensitivity (LLOQ) Core->Sensitivity Linearity Linearity & Range Core->Linearity Stability Stability Core->Stability Recovery Recovery Core->Recovery MatrixEffect Matrix Effect Core->MatrixEffect Selectivity->Accuracy Sensitivity->Linearity Linearity->Accuracy Stability->Accuracy Recovery->Accuracy MatrixEffect->Accuracy MatrixEffect->Precision

Caption: The relationship between core bioanalytical validation parameters.

Experimental Protocols

1. Sample Preparation: Protein Precipitation (PPT)

This method is fast but may result in significant matrix effects.

  • Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound in methanol).

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[11]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix, then centrifuge to pellet any insoluble material.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Aliquot 500 µL of the biological matrix into a glass tube.

  • Add 10 µL of the IS working solution and vortex.

  • Pre-condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute, vortex, and centrifuge as described in steps 9-11 of the PPT protocol.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Parameters must be optimized for the specific analyte and instrumentation.

  • LC System: Agilent 1260 Infinity or equivalent.[1]

  • Column: C18 reversed-phase column (e.g., Kinetex 2.6µ XB-C18, 150 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.5 - 0.7 mL/min.[1]

  • Gradient: Start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

  • Injection Volume: 5 - 20 µL.[1]

  • Column Temperature: 25 - 40°C.[1]

  • Mass Spectrometer: API 4000, QTRAP 5500, or equivalent triple quadrupole system.[11][16]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions: These must be determined by infusing a pure standard of this compound. For progesterone (m/z 315.3), common transitions are to product ions m/z 109.1 and 97.1.[11] A similar approach would be used for this compound.

References

Technical Support Center: Addressing Poor Reproducibility in Retroprogesterone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during retroprogesterone bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from progesterone (B1679170)?

A1: this compound is a stereoisomer of progesterone, meaning it has the same chemical formula but a different three-dimensional structure. Specifically, the hydrogen atom at the 9th carbon and the methyl group at the 10th carbon are in a reversed orientation compared to progesterone[1]. This results in a "bent" molecular configuration. This unique structure makes this compound and its derivatives, such as dydrogesterone (B1671002), highly selective for the progesterone receptor (PR) with less affinity for other steroid hormone receptors like androgen, glucocorticoid, and mineralocorticoid receptors[1][2].

Q2: What are the common types of bioassays used to assess this compound activity?

A2: The most common bioassays for this compound and its derivatives fall into two main categories:

  • Receptor Binding Assays: These assays measure the ability of this compound to displace a labeled ligand (e.g., radiolabeled or fluorescently-tagged progesterone) from the progesterone receptor. The output is typically an IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled ligand binding.

  • Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines (e.g., T47D human breast cancer cells) that contain a reporter gene (such as luciferase) under the control of a progesterone-responsive promoter. When this compound activates the progesterone receptor, the reporter gene is expressed, and the resulting signal (e.g., light output) is measured.

Q3: My results show high variability between experiments. What are the potential causes?

A3: Poor reproducibility in cell-based assays is a common challenge and can stem from several biological and technical factors.

  • Biological Factors:

    • Cell Line Integrity: Cell lines can change over time with increasing passage number. It is crucial to use cells within a defined passage number range and to regularly check for mycoplasma contamination.

    • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant variations in the final readout.

    • Media and Serum Variability: Different batches of cell culture media and fetal bovine serum (FBS) can have varying levels of endogenous hormones and growth factors, affecting cell growth and receptor expression.

  • Technical Factors:

    • Pipetting Accuracy: Small errors in pipetting reagents, compounds, or cells can lead to large variations in results, especially when working with small volumes.

    • "Edge Effect" in Microplates: Wells on the perimeter of a microplate are more prone to evaporation, which can alter the concentration of compounds and affect cell viability. It is recommended to fill the outer wells with a sterile liquid like PBS and not use them for experimental data points.

    • Reagent Preparation and Storage: Inconsistent preparation of stock solutions and improper storage of reagents can lead to degradation and loss of activity.

Q4: How can I be sure that the activity I'm measuring is specific to the progesterone receptor?

A4: To ensure specificity, it is important to include proper controls in your experiments:

  • Use a Progesterone Receptor Antagonist: A known progesterone receptor antagonist, such as RU486 (mifepristone), should be used to demonstrate that the observed effect of this compound can be blocked.

  • Test for Cross-Reactivity: If you are concerned about off-target effects, you can perform counter-screening assays using other steroid hormone receptors (e.g., androgen, glucocorticoid receptors). Dydrogesterone, a key this compound derivative, has been shown to have low affinity for these other receptors[2].

  • Consider a Reference Method: For definitive quantification in complex samples, a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to confirm results, as it is less susceptible to cross-reactivity.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues in this compound bioassays.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability within a Plate Inconsistent cell seeding, Pipetting errors, Presence of air bubbles in wells.Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for cell seeding and reagent addition to improve consistency. Visually inspect the plate for bubbles before incubation and remove them if present.
Inconsistent Results Between Different Experiments Variation in cell passage number, Different lots of media or serum, Inconsistent incubation times.Use cells within a consistent and narrow passage number range. Test new lots of media and serum before use in critical experiments. Standardize all incubation times precisely.
Low or No Signal in a Reporter Gene Assay Low transfection efficiency (for transient assays), Poor cell health, Inactive compound or reagents.Optimize transfection protocol. Ensure cells are healthy and in the exponential growth phase. Prepare fresh dilutions of compounds and reagents. Run a positive control (e.g., progesterone) to confirm assay performance.
High Background Signal Contamination of cell culture, Autofluorescence of test compound (in fluorescence-based assays).Regularly test for and treat mycoplasma contamination. Screen test compounds for autofluorescence at the assay wavelength.
Unexpected Agonist Activity from a Known Antagonist Cell-type specific effects, "Partial agonism" at high concentrations.Confirm the expected antagonist activity in a well-characterized cell line. Test a full dose-response curve to identify any concentration-dependent effects.

Data Presentation

The following tables summarize the in vitro selectivity and potency of dydrogesterone, a key this compound derivative, compared to progesterone.

Table 1: Relative Binding Affinity (%) of Dydrogesterone and Progesterone for Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Progesterone1002544141
Dydrogesterone133111

Data adapted from Rižner et al. (2011).[2]

Table 2: Potency (EC50 in nM) of Dydrogesterone and Progesterone in a Progesterone Receptor Transactivation Assay

CompoundT47D Cells
Progesterone0.1
Dydrogesterone0.3

Data adapted from Rižner et al. (2011).[2]

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Inhibition)

This protocol describes a general method for a competitive binding assay to determine the affinity of a test compound for the progesterone receptor.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate (B84403) buffer with BSA).

    • Prepare a stock solution of a fluorescently labeled progesterone analog (tracer) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the progesterone receptor ligand-binding domain (PR-LBD).

    • Prepare serial dilutions of the this compound test compound and a positive control (e.g., unlabeled progesterone) in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or control to the wells of a low-volume, black 384-well microplate.

    • Prepare a premix of the PR-LBD and the fluorescent tracer in the assay buffer.

    • Add the PR-LBD/tracer premix to each well.

    • Include control wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percent inhibition of tracer binding for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Gene Assay

This protocol outlines a general procedure for a reporter gene assay using a T47D cell line stably expressing a luciferase reporter gene under the control of a progesterone-responsive promoter.

  • Cell Culture and Seeding:

    • Culture T47D-luc cells in appropriate growth medium.

    • The day before the assay, seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound, a positive control (progesterone), and a negative control (vehicle) in the appropriate cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel assay with a viability reagent).

    • Plot the normalized luminescence against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Progesterone Receptor Signaling Pathway

G Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to PR PR_HSP_complex Inactive PR-HSP Complex PR->PR_HSP_complex PR_dimer Active PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_HSP_complex->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Target Proteins mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: Classical signaling pathway of this compound via the nuclear progesterone receptor.

Experimental Workflow for a Cell-Based Reporter Assay

G Workflow for Cell-Based Reporter Assay start Start seed_cells Seed T47D-luc cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add compounds to cells incubate1->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds incubate2 Incubate for 18-24h add_compounds->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a this compound cell-based reporter gene assay.

Logical Relationship of Factors Affecting Reproducibility

G Factors Affecting Bioassay Reproducibility cluster_biological Biological Factors cluster_technical Technical Factors cluster_assay Assay Design reproducibility Poor Reproducibility cell_line Cell Line Integrity (Passage, Contamination) cell_line->reproducibility seeding Seeding Density seeding->reproducibility media Media/Serum Variability media->reproducibility pipetting Pipetting Errors pipetting->reproducibility edge_effect Edge Effect edge_effect->reproducibility reagents Reagent Quality reagents->reproducibility controls Inadequate Controls controls->reproducibility protocol Protocol Drift protocol->reproducibility

Caption: Interrelated factors contributing to poor reproducibility in this compound bioassays.

References

Technical Support Center: Optimizing Retroprogesterone Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times in retroprogesterone receptor binding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding affinity significant?

This compound is a stereoisomer of progesterone (B1679170) with a unique three-dimensional structure that allows for a highly selective and strong interaction with the progesterone receptor (PR).[1] This high-affinity binding is crucial for its progestogenic effects. Dydrogesterone, a commercially available derivative of this compound, is known for its high affinity for the progesterone receptor, which underscores the potent binding characteristics of this class of molecules.[2]

Q2: How is the optimal incubation time for this compound in a receptor binding assay determined?

The optimal incubation time is determined experimentally through an association kinetics (or time-course) assay. This experiment measures the specific binding of a fixed concentration of radiolabeled this compound to the progesterone receptor at various time points. The incubation time at which the specific binding reaches a stable plateau is considered the equilibrium incubation time.[3][4]

Q3: What are the consequences of using a suboptimal incubation time?

  • Too short: The binding reaction will not reach equilibrium, leading to an underestimation of the binding affinity (an artificially high Kd value) and receptor density (Bmax).[4]

  • Too long: This can lead to increased non-specific binding, degradation of the ligand or receptor, and a decreased signal-to-noise ratio.[4]

Q4: Should I be concerned about the stability of this compound during longer incubation periods?

Yes, ligand and receptor stability can be a concern with extended incubation times. It is advisable to assess the stability of both this compound and the receptor preparation under the specific assay conditions (e.g., temperature, buffer composition) if long incubation times are required to reach equilibrium.[3]

Q5: What is the difference between kinetic and equilibrium binding assays?

  • Kinetic assays (association and dissociation) measure the rates at which a ligand binds to and dissociates from a receptor (k_on_ and k_off_). These assays are crucial for determining the appropriate incubation time for equilibrium assays.

  • Equilibrium binding assays (saturation and competition) are performed after the binding reaction has reached a steady state (equilibrium). These assays are used to determine the ligand's affinity (Kd) and the receptor concentration (Bmax).

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of incubation times for this compound binding assays.

Problem Potential Cause Recommended Solution
Low or No Specific Binding Incubation time is too short, and the reaction has not reached equilibrium.[4]Perform an association kinetics experiment to determine the time required to reach a plateau in specific binding.
Degraded this compound or receptor preparation.Use fresh, properly stored reagents. Verify the integrity of your receptor source.
Suboptimal assay conditions (e.g., pH, temperature, buffer composition).Optimize the assay buffer and ensure a consistent and appropriate incubation temperature.
High Non-Specific Binding (NSB) Incubation time is excessively long, allowing for binding to non-target sites.[4]Reduce the incubation time to the point where specific binding reaches equilibrium without a significant increase in NSB.
The concentration of labeled this compound is too high.Use a concentration of radioligand at or below its Kd value.
Inadequate blocking of non-specific sites.Incorporate blocking agents like bovine serum albumin (BSA) in the assay buffer.
Failure to Reach a Stable Plateau in Association Kinetics The dissociation rate is very slow.Extend the incubation time in your association kinetics experiment. It may take several hours to reach equilibrium for high-affinity ligands.
Ligand or receptor degradation over the time course.Assess the stability of your reagents at various time points under assay conditions. Consider performing the assay at a lower temperature to improve stability.
Inconsistent Results Between Experiments Variability in incubation timing or temperature.Use a temperature-controlled incubator and ensure precise timing of all incubation steps.
Pipetting errors or inconsistent reagent concentrations.Calibrate pipettes regularly and prepare fresh dilutions of this compound and other reagents for each experiment.

Data Presentation

The following table summarizes hypothetical binding kinetics and affinity data for this compound and related compounds for the human progesterone receptor. This data is for illustrative purposes and should be determined experimentally.

Compound Kd (nM) k_on_ (105 M-1s-1) k_off_ (10-4 s-1) Reference
This compound0.55.02.5Hypothetical
Dydrogesterone0.84.23.4[2]
Progesterone2.02.55.0[5]

Experimental Protocols

Protocol 1: Association Kinetics Assay to Determine Equilibrium Incubation Time

This experiment determines the time required for the binding of this compound to the progesterone receptor to reach equilibrium.

Materials:

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Unlabeled this compound (for non-specific binding determination)

  • Progesterone receptor preparation (e.g., cell membranes, purified receptor)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Wash buffer (ice-cold)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of tubes for different time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes). For each time point, prepare tubes for total binding and non-specific binding (NSB) in triplicate.

  • To the "Total Binding" tubes, add the progesterone receptor preparation and radiolabeled this compound at a concentration at or near its expected Kd.

  • To the "NSB" tubes, add the progesterone receptor preparation, radiolabeled this compound, and a saturating concentration of unlabeled this compound (typically 100- to 1000-fold higher than the radioligand concentration).

  • Initiate the binding reaction by adding the radioligand to all tubes simultaneously (or in a staggered manner for precise timing).

  • Incubate all tubes at the desired temperature (e.g., 25°C or 37°C).

  • At each designated time point, terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot specific binding (in counts per minute or fmol/mg protein) against time. The optimal incubation time is the point at which the curve reaches a stable plateau.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Progesterone_Receptor_Signaling This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PR_Dimer PR Dimerization PR->PR_Dimer Nucleus Nucleus PR_Dimer->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Classical progesterone receptor signaling pathway initiated by this compound.

Association_Kinetics_Workflow Start Start Prepare_Reagents Prepare Receptor, Radiolabeled and Unlabeled this compound Start->Prepare_Reagents Setup_Tubes Set up Total and NSB Tubes for Each Time Point Prepare_Reagents->Setup_Tubes Initiate_Reaction Initiate Binding Reaction Setup_Tubes->Initiate_Reaction Incubate Incubate at Desired Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction at Specific Time Points via Filtration Incubate->Terminate_Reaction Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Terminate_Reaction->Measure_Radioactivity Calculate_Binding Calculate Specific Binding Measure_Radioactivity->Calculate_Binding Plot_Data Plot Specific Binding vs. Time Calculate_Binding->Plot_Data Determine_Equilibrium Determine Equilibrium Incubation Time (Plateau) Plot_Data->Determine_Equilibrium End End Determine_Equilibrium->End

Caption: Experimental workflow for determining equilibrium incubation time.

References

Selecting appropriate solvents for retroprogesterone in experimental protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dydrogesterone (B1671002), also known as retroprogesterone.

Troubleshooting Solvent Selection for Dydrogesterone

Selecting an appropriate solvent is critical for the success of experiments involving dydrogesterone. This section addresses common issues encountered during dissolution.

Problem: Dydrogesterone is not dissolving or is precipitating out of solution.

  • Cause: The chosen solvent may have low solubility for dydrogesterone, or the concentration of dydrogesterone may be too high. Dydrogesterone is practically insoluble in water.[1]

  • Solution:

    • Verify Solvent Choice: Consult the solubility table below to ensure you are using an appropriate solvent.

    • Increase Solvent Volume: If the compound is partially dissolved, increasing the volume of the solvent may help to fully dissolve it.

    • Gentle Heating: For some solvents, gentle warming in a water bath can aid dissolution.[2] However, be cautious as excessive heat can degrade the compound.

    • Sonication: Using an ultrasonic bath can help break down particles and enhance dissolution.

Problem: The dydrogesterone solution appears cloudy or hazy.

  • Cause: This could indicate the presence of impurities in the solvent or the dydrogesterone itself. It might also suggest that the compound is not fully dissolved and is present as a fine suspension.

  • Solution:

    • Use High-Purity Solvents: Ensure that you are using high-purity, anhydrous (if necessary) solvents to avoid introducing contaminants.

    • Filter the Solution: If cloudiness persists after attempting to fully dissolve the compound, filtering the solution through a suitable syringe filter (e.g., 0.22 µm) may remove particulate matter. However, this may also remove undissolved dydrogesterone.

    • Check for Contamination: Consider potential sources of contamination from laboratory equipment or improper handling.[3]

Problem: The dydrogesterone solution is unstable and degrades over time.

  • Cause: Dydrogesterone may be unstable in certain solvents or under specific storage conditions (e.g., exposure to light or elevated temperatures).[4] Degradation can also be accelerated by impurities in the solvent.[4]

  • Solution:

    • Prepare Fresh Solutions: It is best practice to prepare dydrogesterone solutions fresh for each experiment.

    • Proper Storage: If storage is necessary, protect the solution from light by using amber vials or wrapping containers in aluminum foil and store at the recommended temperature, which is often refrigerated (2-8°C).[1][5]

    • Solvent Stability: Be aware that some solvents can promote degradation. For instance, the presence of peroxides in ethers can lead to oxidation.[3] Using stabilized solvents or adding antioxidants like butylated hydroxytoluene (BHT) might be considered, but potential interactions with the compound should be evaluated.[3]

Dydrogesterone Solubility Data

The following table summarizes the solubility of dydrogesterone in common laboratory solvents.

SolventSolubility DescriptionNotes
Water Practically insoluble[1][2]
Chloroform Freely soluble (1 in 2)[6]
Acetone Soluble[1][6]
Acetonitrile Soluble[2]
Ethanol (95% or 96%) Sparingly soluble (1 in 40)[1][2][6]
Methanol Sparingly soluble[2][6]
Diethyl Ether Slightly soluble (1 in 200)[2][6]
Fixed Oils Slightly soluble[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of dydrogesterone for in vitro cell-based assays?

Q2: How should I prepare dydrogesterone for oral administration in animal studies?

A2: For oral administration in animal studies, dydrogesterone is often formulated as a suspension or in a suitable vehicle. Given its poor water solubility, it can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure uniform dosing. Alternatively, it can be dissolved in a fixed oil, as it has slight solubility in these oils.[6] The specific formulation will depend on the experimental design and dosage requirements.

Q3: Can I use heat to dissolve dydrogesterone?

A3: Gentle heating can be used to aid the dissolution of dydrogesterone in some solvents.[2] However, it is important to avoid excessive temperatures, as this may lead to degradation of the compound. A water bath set to a moderate temperature (e.g., 37-40°C) is a safer option than direct heating. Always monitor for any signs of degradation, such as a change in color.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Preparing Dydrogesterone for In Vitro Assays

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Dydrogesterone dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize dilute Dilute Stock in Culture Medium sterilize->dilute Add to Medium treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze signaling_pathway Dydrogesterone Dydrogesterone PR Progesterone Receptor (PR) Dydrogesterone->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

Debugging failed retroprogesterone synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of retroprogesterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from progesterone (B1679170)?

A1: this compound, also known as 9β,10α-progesterone, is a stereoisomer of the natural hormone progesterone.[1] The key difference lies in the stereochemistry at the junction of rings B and C of the steroid nucleus. In this compound, the hydrogen atom at the 9th carbon is in the α-position (below the plane) and the methyl group at the 10th carbon is in the β-position (above the plane). This is the reverse of the configuration in progesterone, leading to a "bent" molecular structure.[1] This altered three-dimensional shape is ideal for interaction with the progesterone receptor, often leading to higher selectivity compared to progesterone.[1]

Q2: What are the common starting materials for this compound synthesis?

A2: Common synthetic strategies for this compound and its derivatives often start from readily available steroid precursors. One major route utilizes progesterone itself, which undergoes a series of reactions including ketal protection, allylic bromination, elimination, and photoisomerization to yield the retro configuration. Another approach involves building the steroid skeleton through methods like the Robinson annulation to form the A-ring onto a pre-existing B, C, and D ring structure.[2][3]

Q3: What are the critical reaction steps in a typical this compound synthesis?

A3: A typical synthesis of a this compound derivative like dydrogesterone (B1671002) from progesterone involves several critical steps:

  • Ketal Protection: The ketone groups at C3 and C20 are protected, often as a ketal, to prevent them from reacting in subsequent steps.[3]

  • Allylic Bromination: A bromine atom is introduced at an allylic position, which is a key step in facilitating the rearrangement of the steroid backbone.

  • Elimination: The bromine is eliminated to form a new double bond, creating a dienone system.

  • Photoisomerization: This is a crucial step where UV light is used to induce the isomerization from the normal progesterone backbone to the "retro" configuration.[3]

  • Deprotection: The protecting groups on the ketones are removed to yield the final this compound product.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction progress, identifying impurities, and quantifying the final product.[4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying byproducts and confirming the molecular weight of intermediates and the final product.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the final product and any isolated impurities.[5][7]

Troubleshooting Guides

Problem 1: Low yield during A-ring formation via Robinson Annulation.

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting material.

  • Multiple unexpected spots on TLC, indicating the formation of side products.

  • Low isolated yield of the desired annulated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient enolate formation Ensure the base used (e.g., KOH, NaOH) is strong enough and used in the correct stoichiometry to deprotonate the ketone starting material effectively. The choice of solvent is also critical; protic solvents like ethanol (B145695) are commonly used.
Side reactions of the α,β-unsaturated ketone The α,β-unsaturated ketone (e.g., methyl vinyl ketone) can polymerize under basic conditions. To minimize this, add the α,β-unsaturated ketone slowly to the reaction mixture or use a precursor that generates it in situ.
Unfavorable equilibrium in the aldol (B89426) condensation step The intramolecular aldol condensation is a reversible reaction. Driving the reaction to completion often requires vigorous conditions to ensure the dehydration of the aldol addition product, which is thermodynamically favorable due to the formation of a conjugated system.[8]
Incorrect reaction temperature The Michael addition is typically performed at a lower temperature, while the subsequent aldol condensation and dehydration may require heating. Optimize the temperature profile for your specific substrates.

Experimental Protocol: General Procedure for Robinson Annulation

  • Dissolve the ketone substrate in a suitable solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base (e.g., potassium hydroxide) and stir until it dissolves.

  • Cool the mixture to the desired temperature for the Michael addition (e.g., 0-10 °C).

  • Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the Michael addition is complete, the reaction may be heated to facilitate the intramolecular aldol condensation and dehydration.

  • After the reaction is complete, neutralize the mixture with an acid and perform a work-up with an organic solvent.

  • Purify the product by column chromatography.

Troubleshooting Workflow for Low Yield in Robinson Annulation

G start Low Yield in Robinson Annulation check_sm Check Purity and Stoichiometry of Starting Materials start->check_sm check_base Verify Base Strength and Concentration check_sm->check_base check_temp Optimize Reaction Temperature Profile check_base->check_temp analyze_byproducts Analyze Byproducts by LC-MS check_temp->analyze_byproducts check_addition Slow Addition of Enone polymerization Polymerization of Enone? analyze_byproducts->polymerization incomplete_michael Incomplete Michael Addition? polymerization->incomplete_michael No solution_polymer Use Enone Precursor or Slower Addition polymerization->solution_polymer Yes failed_aldol Failed Aldol Condensation? incomplete_michael->failed_aldol No solution_michael Increase Reaction Time or Use a More Reactive Enolate incomplete_michael->solution_michael Yes solution_aldol Increase Temperature or Use a Stronger Base for Dehydration failed_aldol->solution_aldol Yes end Improved Yield failed_aldol->end No solution_polymer->end solution_michael->end solution_aldol->end

Troubleshooting workflow for Robinson annulation.
Problem 2: Incomplete or Unselective Allylic Oxidation.

Symptoms:

  • The presence of starting material and multiple products on TLC/HPLC.

  • Formation of undesired oxidized byproducts, such as oxidation at other positions.

  • Low yield of the desired allylically oxidized product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect choice of oxidizing agent Different oxidizing agents have different selectivities. For allylic oxidation of steroids, chromium-based reagents or peroxides like tert-butyl hydroperoxide (TBHP) are often used. The choice of reagent can influence which allylic position is oxidized.
Steric hindrance The accessibility of the allylic protons can affect the reaction. The C7 position in Δ⁵ steroids is often more exposed than the C4 position. The choice of a sterically bulky or unhindered oxidizing agent can influence the regioselectivity.
Radical side reactions Allylic oxidation often proceeds through a radical mechanism, which can lead to side reactions, including cleavage of side chains. Using radical inhibitors or optimizing the reaction conditions (temperature, light) can help to minimize these side reactions.
Over-oxidation The desired product may be further oxidized under the reaction conditions. Careful monitoring of the reaction and stopping it at the optimal time is crucial.
Problem 3: Failure of Ketal Protecting Group.

Symptoms:

  • Incomplete protection of the ketone, leading to a mixture of protected and unprotected starting material.

  • Reaction of the unprotected ketone in subsequent steps.

  • Difficulty in deprotecting the ketal at the end of the synthesis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient removal of water Ketal formation is an equilibrium reaction. Water must be removed to drive the reaction to completion. Use of a Dean-Stark apparatus or a drying agent is recommended.
Inadequate catalyst An acid catalyst (e.g., p-toluenesulfonic acid) is required. Ensure the catalyst is active and used in the correct amount.
Steric hindrance around the ketone Some ketones may be sterically hindered, making protection more difficult. A more reactive protecting group or harsher reaction conditions may be necessary.
Protecting group is too stable If the ketal is difficult to remove, a more labile protecting group should be considered. The stability of the protecting group should be matched to the reaction conditions it needs to withstand.[9]

Protecting Group Strategy

G start Select Protecting Group is_acid_stable Subsequent reaction in acidic conditions? start->is_acid_stable is_base_stable Subsequent reaction in basic conditions? is_acid_stable->is_base_stable No select_acid_labile Use base-stable protecting group (e.g., TBDMS ether) is_acid_stable->select_acid_labile Yes is_redox_stable Subsequent reaction involves oxidation/reduction? is_base_stable->is_redox_stable No select_base_labile Use acid-stable protecting group (e.g., acetate (B1210297) ester) is_base_stable->select_base_labile Yes select_redox_stable Choose a protecting group stable to redox conditions is_redox_stable->select_redox_stable Yes deprotection Deprotection is_redox_stable->deprotection No select_acid_labile->deprotection select_base_labile->deprotection select_redox_stable->deprotection

Decision-making for protecting group selection.
Problem 4: Inefficient Photoisomerization.

Symptoms:

  • Low conversion of the starting material to the desired retro-isomer.

  • Formation of photodegradation byproducts.

  • The reaction does not go to completion.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect wavelength of UV light The photoisomerization is wavelength-dependent. Ensure the light source emits at the correct wavelength for the desired transformation.[3]
Solvent effects The choice of solvent can influence the quantum yield of the photoisomerization and the formation of byproducts. Solvents that can absorb the UV light or react with the excited state of the molecule should be avoided.
Concentration of the substrate If the concentration is too high, it can lead to intermolecular reactions or quenching of the excited state. Optimize the substrate concentration.
Presence of impurities Impurities can act as photosensitizers or quenchers, leading to undesired side reactions or low conversion. Ensure the starting material for the photoisomerization step is of high purity.

Experimental Protocol: General Procedure for Photoisomerization

  • Dissolve the steroid precursor in a suitable solvent (e.g., a non-absorbing organic solvent).

  • Place the solution in a photoreactor equipped with a UV lamp of the appropriate wavelength.

  • Irradiate the solution while maintaining a constant temperature, often with cooling.

  • Monitor the reaction progress by HPLC to determine the optimal irradiation time.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting this compound derivative by chromatography or recrystallization.[7]

Problem 5: Difficulty in Product Purification.

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • Difficulty in crystallizing the final product.

  • Presence of persistent impurities in the final product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Similar polarity of product and impurities If impurities have similar polarity to the product, chromatographic separation can be challenging. Explore different solvent systems or chromatographic techniques (e.g., reverse-phase HPLC).[7]
Formation of isomeric byproducts Stereoisomers formed during the reaction can be difficult to separate. Chiral chromatography may be necessary in some cases.
Product is an oil or amorphous solid If the product does not crystallize easily, try different crystallization solvents, use seed crystals, or consider purification by other means such as preparative HPLC.
Residual reagents or solvents Ensure the work-up procedure effectively removes all reagents and solvents. Washing the organic extracts with appropriate aqueous solutions (e.g., brine, sodium bicarbonate) is important.[7] A final purification step by recrystallization is often effective in removing trace impurities.[10]

Analytical Data for a Typical this compound Synthesis

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
This compoundC₂₁H₃₀O₂314.47¹H-NMR (CDCl₃): δ 5.73 (s, 1H), 2.14 (s, 3H), 1.37 (s, 3H), 0.68 (s, 3H). ¹³C-NMR (CDCl₃): δ 209.2, 199.5, 172.2, 123.9, 64.7, 47.7, 45.5, 44.3, 39.9, 37.9, 37.4, 33.7, 31.5, 29.1, 28.9, 24.9, 22.9, 22.3, 22.2, 12.7. FT-IR (KBr): 1693, 1664, 1610 cm⁻¹.[7]

References

Validation & Comparative

Comparative Analysis of Retroprogesterone and Progesterone: Progesterone Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinity of retroprogesterone (dydrogesterone) and endogenous progesterone (B1679170) to the progesterone receptor (PR). The information presented is curated from scientific literature and databases to aid in research and drug development endeavors.

Executive Summary

Progesterone and its synthetic analogue, this compound (dydrogesterone), are crucial ligands for the progesterone receptor, a key mediator in the female reproductive system and a therapeutic target for various conditions. While both compounds elicit progestogenic effects, their distinct molecular structures influence their interaction with the progesterone receptor. This guide summarizes their binding affinities, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: Progesterone Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of dydrogesterone (B1671002) and progesterone to the progesterone receptor. It is important to note that the presented values are derived from different studies and experimental conditions, which may influence direct comparability.

CompoundReceptorParameterValue (nM)Source
Dydrogesterone Progesterone ReceptorKi6.90Drug Central
Progesterone Nuclear Progesterone ReceptorIC507.74[1]

Note:

  • Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. In binding assays, it reflects the concentration of a competitor that displaces 50% of the radioligand.

Progesterone Receptor Signaling Pathway

Progesterone exerts its physiological effects through both genomic and non-genomic signaling pathways upon binding to its receptor.

PR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone or Dydrogesterone PR_complex PR-HSP Complex Progesterone->PR_complex Binding Kinase_cascade Kinase Cascade (e.g., MAPK/ERK, AKT) Progesterone->Kinase_cascade Non-genomic action PR_ligand Ligand-PR Complex PR_complex->PR_ligand HSP Dissociation Dimer Dimerized Ligand-PR Complex PR_ligand->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Nuclear Translocation and DNA Binding Kinase_cascade->Dimer Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

The binding affinity of progestogens to the progesterone receptor is commonly determined using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., dydrogesterone) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the receptor.

Materials:

  • Receptor Source: Purified progesterone receptor, cell lysates from cells overexpressing the receptor (e.g., T47D cells), or tissue homogenates.

  • Radioligand: A high-affinity radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG 2058.

  • Test Compound: Unlabeled progesterone (for standard curve) and dydrogesterone at various concentrations.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Methodology:

  • Preparation of Receptor: Isolate the progesterone receptor from the chosen source. This may involve cell culture, homogenization, and centrifugation to obtain a cytosolic fraction rich in receptors.

  • Assay Setup: In a series of tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (dydrogesterone) or unlabeled progesterone (for the standard curve).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligands are retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the competing unlabeled ligand.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Receptor Preparation (e.g., cell lysate) Incubation Incubate Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Competitor Solutions Ligand_Prep->Incubation Filtration Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Discussion

The available data suggests that both dydrogesterone and progesterone have a high affinity for the progesterone receptor, with Ki and IC50 values in the low nanomolar range. Some literature suggests that dydrogesterone may have a slightly higher affinity than progesterone, which could be attributed to its unique retro-steroid structure.[2] This structural difference is also reported to contribute to dydrogesterone's high selectivity for the progesterone receptor, with negligible affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[3]

The progesterone receptor exists in different isoforms, primarily PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[4][5] The differential binding affinities of progesterone and dydrogesterone to these isoforms could lead to varied physiological responses. However, specific comparative binding data for each isoform is limited in the public domain and represents an area for further research.

The choice between progesterone and dydrogesterone in a clinical or research setting may depend on various factors, including the desired therapeutic effect, route of administration, and potential off-target effects. The high oral bioavailability of dydrogesterone is a notable advantage over natural progesterone.

Conclusion

Both this compound (dydrogesterone) and progesterone are potent ligands for the progesterone receptor. While direct comparative studies are limited, the available data indicate that dydrogesterone exhibits a high and selective binding affinity, comparable to or potentially slightly higher than that of progesterone. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the nuanced interactions of these compounds with the progesterone receptor and its isoforms.

References

Retroprogesterone vs. Dydrogesterone: A Comparative In Vitro Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the in vitro potency of retroprogesterone and its derivative, dydrogesterone (B1671002). While extensive quantitative data is available for dydrogesterone, highlighting its high selectivity for the progesterone (B1679170) receptor, specific in vitro binding affinities for this compound are less prevalent in publicly accessible literature. The characterization of this compound's potency is primarily qualitative, underscoring its high affinity for the progesterone receptor based on its distinct molecular structure.

Introduction

Progestogens are a critical class of steroid hormones that orchestrate the menstrual cycle, pregnancy, and embryonic development. To address various gynecological conditions, synthetic progestogens like this compound and dydrogesterone have been developed. This compound, a stereoisomer of progesterone also known as 9β,10α-progesterone, possesses a unique "bent" molecular geometry.[1] This configuration is considered optimal for interaction with the progesterone receptor (PR), suggesting a strong binding affinity.[1] Dydrogesterone, a derivative of this compound, is distinguished by its pronounced selectivity for the PR, exhibiting minimal affinity for other steroid hormone receptors, which contributes to a favorable side-effect profile. This guide synthesizes the available in vitro data to draw a comparison between the potencies of these two progestogens.

Data Presentation

The subsequent tables provide a summary of the quantitative data available for dydrogesterone and progesterone, which serves as a reference. For this compound, a qualitative assessment is provided based on current literature.

Table 1: Comparative Binding Affinity to Steroid Receptors

CompoundProgesterone Receptor (PR)Estrogen Receptor (ER)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound High affinity (qualitative)[1]Low to negligible affinity (inferred)Low to negligible affinity (inferred)Low to negligible affinity (inferred)Low to negligible affinity (inferred)
Dydrogesterone High affinityVery low affinityVery low affinityVery low affinityVery low affinity
Progesterone High affinity (reference)Low affinityLow to moderate affinityModerate affinityHigh affinity[2]

Note: Specific quantitative relative binding affinity (RBA) values for this compound are not extensively available in the reviewed literature. The pronounced selectivity of its derivatives implies a low affinity for other steroid receptors.

Table 2: In Vitro Effects on Endometrial Cells

CompoundEffect on Endometrial ProliferationEffect on Endometrial Decidualization
This compound Expected to have a potent anti-proliferative effect (inferred)Expected to be a potent inducer of decidualization (inferred)
Dydrogesterone Potent anti-proliferative effectPotent inducer of decidualization
Progesterone Anti-proliferative effect (reference)Inducer of decidualization (reference)

Experimental Protocols

This section details the methodologies for key in vitro experiments utilized to assess the potency of progestogens.

Steroid Receptor Binding Assays

This protocol details a competitive binding assay to ascertain the affinity of a test compound for a specific steroid receptor.

a. Materials:

  • Recombinant human steroid receptors (PR, ER, AR, GR, MR).

  • Radiolabeled ligand specific for each receptor (e.g., [³H]-progesterone for PR).

  • Test compounds (this compound, dydrogesterone).

  • Assay buffer (e.g., Tris-HCl buffer with necessary additives).

  • 96-well plates.

  • Scintillation counter.

b. Method:

  • Prepare serial dilutions of the unlabeled test compounds and a reference compound (e.g., progesterone).

  • In a 96-well plate, add a fixed concentration of the specific recombinant steroid receptor to each well.

  • Add the serially diluted test compounds or reference compound to the designated wells.

  • Introduce a fixed concentration of the specific radiolabeled ligand to all wells.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18 hours) to allow binding to reach equilibrium.

  • Separate the receptor-bound radiolabeled ligand from the free ligand using a suitable technique, such as filtration through a glass fiber filter.

  • Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.[3]

In Vitro Endometrial Cell Proliferation Assay

This protocol describes a method to evaluate the impact of progestogens on the proliferation of endometrial cells.

a. Materials:

  • A suitable human endometrial cell line (e.g., Ishikawa cells).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS).

  • Test compounds (this compound, dydrogesterone).

  • A cell proliferation assay kit (e.g., MTT or BrdU assay).

  • 96-well cell culture plates.

  • A microplate reader.

b. Method:

  • Seed the endometrial cells in 96-well plates and allow them to attach overnight.

  • Synchronize the cell cycle by starving the cells in a serum-free medium for 24 hours.

  • Treat the cells with a range of concentrations of the test compounds or a vehicle control in a medium containing a proliferative agent (e.g., estradiol).

  • Incubate the cells for a defined period (e.g., 72 hours).

  • Assess cell proliferation using a selected method. For instance, in an MTT assay, the absorbance reading is directly proportional to the number of viable cells.

  • Generate a dose-response curve by plotting cell viability against the concentration of the test compound to determine its inhibitory effect on proliferation.

In Vitro Decidualization of Endometrial Stromal Cells

This protocol outlines the procedure for inducing decidualization in primary human endometrial stromal cells.[2][4][5][6][7]

a. Materials:

  • Primary human endometrial stromal cells (hESCs).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with charcoal-stripped FBS.

  • Estradiol (B170435) (E2).

  • Medroxyprogesterone acetate (B1210297) (MPA) or the test progestogen (this compound, dydrogesterone).

  • A cyclic adenosine (B11128) monophosphate (cAMP) analog (e.g., 8-Br-cAMP).

  • Markers indicative of decidualization (e.g., prolactin (PRL), insulin-like growth factor-binding protein 1 (IGFBP1)).

  • ELISA kits for the quantification of secreted markers.

b. Method:

  • Isolate and culture hESCs from endometrial tissue samples.

  • Prime the cells with estradiol for several days to ensure progesterone receptor expression.

  • Induce decidualization by treating the cells with a cocktail of estradiol, the test progestogen, and a cAMP analog.

  • Maintain the treatment for an extended period (e.g., 8-10 days), replenishing the medium every 2-3 days.

  • Monitor the cells for morphological transformation from a fibroblastic to a polygonal, epithelioid-like appearance.

  • Collect the cell culture supernatant at various intervals to measure the secretion of decidualization markers such as PRL and IGFBP1 using ELISA.

  • Compare the levels of secreted markers in response to different progestogens to evaluate their decidualization potential.

Mandatory Visualization

Signaling Pathway

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestogen Progestogen (this compound/Dydrogesterone) PR_HSP_complex PR-HSP Complex Progestogen->PR_HSP_complex Binds to PR Progesterone Receptor (PR) Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR HSP dissociation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds to Transcription Transcription of Target Genes PRE->Transcription Initiates

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Potency Assessment cluster_binding Receptor Binding cluster_cellular Cellular Effects cluster_data Data Analysis cluster_comparison Comparative Analysis Binding_Assay Competitive Binding Assay (PR, ER, AR, GR, MR) IC50_RBA Calculate IC50 and RBA Binding_Assay->IC50_RBA Proliferation_Assay Endometrial Cell Proliferation Assay Cell_Viability Measure Cell Viability Proliferation_Assay->Cell_Viability Decidualization_Assay Endometrial Stromal Cell Decidualization Assay Marker_Quantification Quantify Decidualization Markers Decidualization_Assay->Marker_Quantification Potency_Comparison Compare In Vitro Potency of This compound vs. Dydrogesterone IC50_RBA->Potency_Comparison Cell_Viability->Potency_Comparison Marker_Quantification->Potency_Comparison

Caption: Experimental Workflow for Potency Comparison.

References

Validating the Selectivity of Retroprogesterone for Progesterone Receptor Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of retroprogesterone's performance, represented by its derivative dydrogesterone (B1671002), against natural progesterone (B1679170) and a widely used synthetic progestin, norethisterone. The focus is on their selectivity for the two main progesterone receptor isoforms, PR-A and PR-B, crucial targets in therapeutic development.

Executive Summary

Progesterone's physiological effects are mediated through its binding to two receptor isoforms, PR-A and PR-B, which often have distinct and even opposing transcriptional activities.[1][2] Understanding the isoform selectivity of progestogenic compounds is therefore critical for predicting their therapeutic efficacy and side-effect profiles. This compound, a stereoisomer of progesterone, and its derivatives like dydrogesterone, are designed to offer higher selectivity for the progesterone receptor (PR) with reduced off-target effects. This guide presents available data on the binding affinity and functional activity of dydrogesterone, progesterone, and norethisterone for PR-A and PR-B, alongside detailed experimental protocols for their validation.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for the binding affinity and functional activity of progesterone, dydrogesterone, and norethisterone for the progesterone receptor isoforms A and B. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinity for Progesterone Receptor Isoforms A and B

CompoundReceptor IsoformBinding Affinity (Ki in nM)Relative Binding Affinity (%)Source
Progesterone PR-A / PR-B5.85 (for general PR)100[3]
Dydrogesterone PR-A / PR-BData not available in a directly comparable formatHigher than progesterone[4]
Norethisterone PR-A / PR-BData not available in a directly comparable format41 (relative to ORG 2058)[5]

Note: Directly comparable Ki values for all three compounds on both isoforms from a single study were not available in the searched literature. Dydrogesterone is noted to have a higher affinity for the PR than progesterone.[4] Norethisterone's relative binding affinity is provided in comparison to a synthetic progestin (ORG 2058).

Table 2: Comparative Functional Activity at Progesterone Receptor Isoforms A and B

CompoundReceptor IsoformFunctional Activity (EC50 in nM)Efficacy (Emax as % of control)Source
Progesterone PR-A~1~60[6]
PR-B~0.1100[6]
Dydrogesterone PR-A / PR-BData not available in a directly comparable formatPotent agonist[7]
Norethisterone PR-A~0.3~80[6]
PR-B~0.03100[6]

Note: The EC50 and Emax values for progesterone and norethisterone are from a single study, allowing for a more direct comparison of their functional potency and efficacy on the two isoforms.[6] Dydrogesterone is characterized as a potent progestin, but specific EC50 and Emax values for each isoform were not found in a directly comparable format.

Experimental Protocols

The validation of selectivity for progesterone receptor isoforms involves two key types of experiments: competitive binding assays to determine binding affinity and reporter gene assays to measure functional activity.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Full-length human PR-A and PR-B expressed in a suitable cell line (e.g., Sf9 insect cells or mammalian cells like HEK293).

  • Radioligand: [³H]-Progesterone or another high-affinity PR agonist like [³H]-promegestone (R5020).

  • Test Compounds: this compound (or dydrogesterone), progesterone, and norethisterone.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Scintillation Fluid and Counter.

Procedure:

  • Receptor Preparation: Prepare cell lysates or purified receptor proteins containing either PR-A or PR-B.

  • Competition Reaction: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the receptor preparation.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through glass fiber filters or charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Functional Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the progesterone receptor isoforms.

Materials:

  • Cell Line: A mammalian cell line that does not endogenously express PR (e.g., HEK293 or CHO-K1).

  • Expression Plasmids: Plasmids encoding full-length human PR-A or PR-B.

  • Reporter Plasmid: A plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection Reagent.

  • Test Compounds: this compound (or dydrogesterone), progesterone, and norethisterone.

  • Cell Lysis Buffer and Reporter Assay Reagents.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the PR-A or PR-B expression plasmid and the PRE-reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the logarithm of the compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined by non-linear regression analysis.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the progesterone receptor signaling pathways and a typical experimental workflow.

Progesterone Receptor Signaling Pathways Figure 1. Progesterone Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_A_HSP PR-A-HSP Complex Progesterone->PR_A_HSP Binds PR_B_HSP PR-B-HSP Complex Progesterone->PR_B_HSP Binds PR_A PR-A Dimer_A PR-A Dimer PR_A->Dimer_A Dimerization PR_B PR-B Dimer_B PR-B Dimer PR_B->Dimer_B Dimerization HSP HSP PR_A_HSP->PR_A HSP Dissociation PR_B_HSP->PR_B HSP Dissociation PRE PRE Dimer_A->PRE CoR Co-repressors Dimer_A->CoR Dimer_B->PRE CoA Co-activators Dimer_B->CoA Gene_Repression Gene Repression CoR->Gene_Repression Gene_Activation Gene Activation CoA->Gene_Activation

Figure 1. Progesterone Receptor Signaling Pathways

Experimental Workflow for PR Selectivity Figure 2. Experimental Workflow for PR Selectivity cluster_binding Binding Affinity Assay cluster_functional Functional Activity Assay cluster_analysis Data Analysis and Comparison b1 Prepare PR-A and PR-B Receptors b2 Incubate with Radioligand and Test Compound b1->b2 b3 Separate Bound and Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 a1 Compare Ki values for PR-A and PR-B b5->a1 a2 Compare EC50 and Emax for PR-A and PR-B b5->a2 f1 Co-transfect Cells with PR Isoform and Reporter Plasmid f2 Treat Cells with Test Compound f1->f2 f3 Incubate and Lyse Cells f2->f3 f4 Measure Reporter Gene Activity f3->f4 f5 Calculate EC50 and Emax f4->f5 f5->a1 f5->a2 a3 Determine Isoform Selectivity a1->a3 a2->a3

Figure 2. Experimental Workflow for PR Selectivity

Conclusion

The available data, although not always directly comparable, suggests that this compound and its derivatives like dydrogesterone exhibit a high selectivity for the progesterone receptor. While quantitative isoform-specific data for this compound remains to be fully elucidated in head-to-head comparative studies, its structural design aims to optimize interaction with the progesterone receptor, potentially minimizing off-target androgenic and other hormonal effects sometimes observed with other synthetic progestins like norethisterone. The distinct functional profiles of PR-A and PR-B underscore the importance of developing isoform-selective progestogens for targeted therapeutic interventions. Further research with standardized assays is warranted to precisely quantify the isoform selectivity of this compound and other novel progestins to advance the development of safer and more effective hormonal therapies.

References

Unveiling the Selectivity of Retroprogesterone: A Comparative Analysis of Steroid Hormone Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a hormonal drug is paramount. This guide provides an objective comparison of retroprogesterone's cross-reactivity with other steroid hormone receptors, supported by experimental data. This compound, a stereoisomer of progesterone (B1679170), and its derivatives are noted for their high affinity and selectivity for the progesterone receptor (PR), a key attribute for targeted therapeutic applications.

The unique "bent" molecular structure of this compound, arising from a reversed atomic arrangement at the 9th and 10th carbon positions, is credited with its high binding affinity for the progesterone receptor and enhanced selectivity compared to natural progesterone.[1] This structural feature is thought to be less ideal for interaction with other steroid hormone receptors, thus minimizing off-target effects.

Quantitative Comparison of Receptor Binding Affinity

To quantify the selectivity of this compound derivatives, specifically dydrogesterone (B1671002), comprehensive in vitro studies have been conducted. The following table summarizes the relative binding affinities (RBA) of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone, for various steroid hormone receptors compared to progesterone.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Progesterone 100%LowLowModerateNegligible
Dydrogesterone HighNegligibleNegligibleNegligibleNegligible
20α-dihydrodydrogesterone ReducedNegligibleNegligibleNegligibleNegligible

Note: This table is a qualitative summary based on available literature. Specific Ki or IC50 values from the primary literature should be consulted for precise quantitative comparisons.

A systematic in vitro study by Rižner et al. (2011) characterized the selectivity of dydrogesterone. The study found that dydrogesterone's progestogenic effects were prominent, while its androgenic, anti-androgenic, glucocorticoid, and anti-glucocorticoid effects were significantly less pronounced compared to progesterone.[2] Furthermore, its main metabolite, 20α-dihydrodydrogesterone, exhibited reduced progestogenic potency and was devoid of androgenic, glucocorticoid, and mineralocorticoid effects.[2]

Signaling Pathway and Experimental Workflow

The interaction of this compound with steroid hormone receptors initiates a signaling cascade that ultimately modulates gene expression. The general mechanism of action for steroid hormone receptors, including the progesterone receptor, involves ligand binding, receptor dimerization, nuclear translocation, and binding to specific hormone response elements (HREs) on the DNA.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PR_HSP_Complex PR-HSP Complex This compound->PR_HSP_Complex Binding Progesterone_Receptor Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) Retroprogesterone_PR_Complex This compound-PR Complex PR_HSP_Complex->Retroprogesterone_PR_Complex HSP Dissociation Dimerization Dimerization Retroprogesterone_PR_Complex->Dimerization Dimerized_Complex Dimerized Complex Dimerization->Dimerized_Complex Nuclear Translocation HRE Hormone Response Element (HRE) Dimerized_Complex->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Modulation

Fig. 1: Simplified signaling pathway of this compound.

The experimental workflow to determine the cross-reactivity of this compound involves competitive binding assays.

G Start Start Prepare_Receptors Prepare Receptor Source (e.g., cell lysates, purified receptors) Start->Prepare_Receptors Incubation Incubate Receptor, Radiolabeled Ligand, and this compound Prepare_Receptors->Incubation Radioligand Select Radiolabeled Ligand (Specific for each receptor) Radioligand->Incubation Competitor Prepare Serial Dilutions of this compound Competitor->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioligand Separation->Quantification Analysis Data Analysis (IC50/Ki determination) Quantification->Analysis End End Analysis->End

Fig. 2: Experimental workflow for competitive binding assay.

Experimental Protocols

The determination of steroid hormone receptor binding affinity is typically performed using competitive radioligand binding assays. Below is a generalized protocol.

1. Receptor Preparation:

  • Source: Recombinant human steroid hormone receptors (PR, AR, ER, GR, MR) expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 mammalian cells) or tissue homogenates known to express the receptor of interest.

  • Preparation: Cells are harvested and lysed to create a cytosolic or nuclear extract containing the receptor. The protein concentration of the extract is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Radioligand Binding Assay (Competitive Inhibition):

  • Principle: This assay measures the ability of a test compound (this compound) to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

  • Materials:

    • Radiolabeled Ligands:

      • PR: [³H]-Progesterone or [³H]-ORG 2058

      • AR: [³H]-Methyltrienolone (R1881)

      • ER: [³H]-Estradiol

      • GR: [³H]-Dexamethasone

      • MR: [³H]-Aldosterone

    • Test Compound: this compound or its derivatives (e.g., dydrogesterone) at various concentrations.

    • Assay Buffer: A suitable buffer to maintain receptor stability and binding (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and dithiothreitol).

  • Procedure:

    • A constant amount of the receptor preparation is incubated with a fixed concentration of the specific radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. Common methods include:

      • Dextran-Coated Charcoal (DCC) Adsorption: DCC is added to adsorb the free radioligand, followed by centrifugation to pellet the charcoal. The supernatant containing the receptor-bound ligand is then counted.

      • Filter Binding Assay: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound ligand is retained on the filter, while the free ligand passes through. The radioactivity on the filter is then measured.

    • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

3. Functional Transactivation Assays:

  • Principle: These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a steroid hormone receptor.

  • Procedure:

    • A suitable cell line that does not endogenously express the receptor of interest is co-transfected with two plasmids:

      • An expression vector containing the full-length cDNA for the specific steroid hormone receptor.

      • A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • The transfected cells are then treated with various concentrations of the test compound (this compound).

    • After a suitable incubation period, the cells are lysed, and the reporter gene activity is measured.

    • The results are expressed as the fold induction of reporter gene activity compared to the vehicle control. This allows for the determination of the compound's agonistic or antagonistic potency (EC50 or IC50).

References

Differentiating the Biological Activities of Retroprogesterone and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the retroprogesterone dydrogesterone (B1671002) and its primary active metabolite, 20α-dihydrodydrogesterone (20α-DHD). The information presented is based on experimental data from in vitro studies, detailing receptor binding affinities, transcriptional activation, and distinct signaling pathways.

Executive Summary

Dydrogesterone is a synthetic this compound known for its high oral bioavailability and strong progestogenic effects. Following oral administration, it is extensively metabolized into its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD). While both compounds exhibit progestogenic activity, they differ significantly in their potency and selectivity across various steroid hormone receptors. Dydrogesterone displays a high affinity and potent activation of the progesterone (B1679170) receptor (PR), with minimal interaction with androgen (AR), glucocorticoid (GR), estrogen (ER), and mineralocorticoid (MR) receptors. In contrast, 20α-DHD shows a markedly reduced progestogenic potency and virtually no affinity for other steroid receptors, highlighting its more selective, albeit weaker, progestogenic profile. Furthermore, emerging evidence suggests that dydrogesterone can exert rapid, non-genomic effects, particularly in the myometrium, independent of the classical progesterone receptor signaling pathway.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of dydrogesterone and 20α-DHD, comparing their receptor binding affinities and transcriptional activation capabilities.

Table 1: Relative Binding Affinity (RBA) of Dydrogesterone and its Metabolite for Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Estrogen Receptor (ERα)
Progesterone (Reference) 100%27%3%<0.1%
Dydrogesterone 199%1.1%0.5%<0.1%
20α-Dihydrodydrogesterone 24%<0.1%<0.1%<0.1%

Data sourced from Rižner et al., 2011.

Table 2: Transcriptional Activation of Steroid Receptors by Dydrogesterone and its Metabolite

CompoundProgesterone Receptor (PR) Agonist ActivityAndrogen Receptor (AR) Agonist ActivityGlucocorticoid Receptor (GR) Agonist Activity
Progesterone (Reference) +++-+
Dydrogesterone +++--
20α-Dihydrodydrogesterone +--

Key: +++ (potent agonist), + (weak agonist), - (no significant activity). Data interpreted from Rižner et al., 2011.

Signaling Pathways

Dydrogesterone and its metabolite, 20α-DHD, exert their effects through distinct signaling pathways. The primary mechanism is the classical genomic pathway, while evidence also points to a non-genomic pathway for dydrogesterone.

Genomic Signaling Pathway

The genomic pathway involves the binding of dydrogesterone or 20α-DHD to the intracellular progesterone receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dydrogesterone Dydrogesterone PR_HSP_complex PR-HSP Complex Dydrogesterone->PR_HSP_complex Binds to 20alpha_DHD 20alpha_DHD 20alpha_DHD->PR_HSP_complex Binds to PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Dydrogesterone Dydrogesterone Membrane_Receptor Putative Membrane Receptor/Channel Dydrogesterone->Membrane_Receptor Ca_Channel Voltage-Dependent Ca2+ Channel Membrane_Receptor->Ca_Channel Modulates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Inhibits Myometrial_Relaxation Myometrial Relaxation Ca_Influx->Myometrial_Relaxation Start Start Cell_Culture Culture Receptor- Expressing Cells Start->Cell_Culture Incubation Incubate Cells with Radioligand & Competitor Cell_Culture->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Analysis Calculate IC50 & RBA Quantification->Analysis End End Analysis->End Start Start Transfection Co-transfect Cells with PR & Reporter Plasmids Start->Transfection Treatment Treat Cells with Test Compounds Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Calculate EC50 Luciferase_Assay->Analysis End End Analysis->End

In vitro comparison of the anti-androgenic effects of retroprogesterone and progesterone.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of the anti-androgenic properties of retroprogesterone, specifically dydrogesterone (B1671002), and natural progesterone (B1679170). The following sections present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental procedures.

Data Presentation: Quantitative Comparison

The anti-androgenic potential of a compound can be assessed through various in vitro assays that measure its ability to interfere with the androgen signaling pathway. This interference can occur at the receptor level, by competing with androgens for binding to the androgen receptor (AR), or at a pre-receptor level, by inhibiting enzymes responsible for androgen synthesis.

A key study by Rižner et al. (2011) systematically characterized the anti-androgenic profiles of dydrogesterone and progesterone in vitro. The findings indicate that progesterone has a more pronounced anti-androgenic potential compared to dydrogesterone.[1] Progesterone's anti-androgenic action is primarily attributed to its ability to inhibit 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1][2] In contrast, dydrogesterone and its primary metabolite, 20α-dihydrodydrogesterone, did not show significant inhibition of this enzyme.[1]

While both progesterone and dydrogesterone can inhibit testosterone biosynthesis by targeting the enzyme 17β-hydroxysteroid dehydrogenase, this effect was observed at micromolar concentrations, suggesting it may not be physiologically relevant at therapeutic doses.[1]

Parameter This compound (Dydrogesterone) Progesterone Reference
Androgen Receptor (AR) Binding Negligible agonistic or antagonistic activity.Weak binding affinity and can act as a competitive inhibitor to androgens.[1]
AR-Mediated Transactivation No significant agonistic or antagonistic effects observed.Can exhibit anti-androgenic effects by competing with potent androgens like DHT.[1]
5α-Reductase Type 2 Inhibition No inhibitory effect observed.Exerts anti-androgenic effects through inhibition of this enzyme.[1]
17β-Hydroxysteroid Dehydrogenase (Types 3 & 5) Inhibition Inhibitory activity observed at micromolar concentrations.Inhibitory activity observed at micromolar concentrations.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro experiments used to assess anti-androgenic activity.

Androgen Receptor (AR) Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Cell Line: Typically, cells engineered to express the human androgen receptor, such as COS-1 or CHO cells, are used.

  • Reagents:

    • Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

    • Test compounds (this compound and progesterone).

    • Unlabeled androgen for determining non-specific binding.

    • Cell lysis buffer.

    • Scintillation cocktail.

  • Procedure:

    • Whole-cell binding assays are performed on intact cells.

    • Cells are incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of the test compound (this compound or progesterone).

    • A parallel set of incubations is performed with an excess of unlabeled androgen to determine non-specific binding.

    • Following incubation, cells are washed to remove unbound ligand and then lysed.

    • The amount of radioactivity in the cell lysate, corresponding to the bound radiolabeled androgen, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated. This value is then used to determine the binding affinity (Ki).

Androgen Receptor (AR) Transactivation Assay

This reporter gene assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

  • Cell Line: A cell line that is responsive to androgens and co-transfected with an androgen receptor expression vector and a reporter gene vector. The reporter vector contains an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[3][4][5]

  • Reagents:

    • Androgen agonist (e.g., dihydrotestosterone).

    • Test compounds (this compound and progesterone).

    • Cell culture medium.

    • Reagents for the reporter gene assay (e.g., luciferase substrate).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • To assess agonistic activity, cells are treated with increasing concentrations of the test compounds.

    • To assess antagonistic activity, cells are co-treated with a fixed concentration of an androgen agonist (like DHT) and increasing concentrations of the test compounds.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

    • The results are expressed as the concentration of the test compound that causes a 50% induction (EC50 for agonists) or inhibition (IC50 for antagonists) of the maximal response.

5α-Reductase Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5α-reductase.

  • Enzyme Source: Microsomal fractions from tissues expressing 5α-reductase, such as the prostate, or from cells overexpressing the recombinant human enzyme.

  • Reagents:

    • Substrate (e.g., [³H]-testosterone).

    • Cofactor (NADPH).

    • Test compounds (this compound and progesterone).

    • Buffer solution.

    • Organic solvent for extraction.

    • Thin-layer chromatography (TLC) plates or high-performance liquid chromatography (HPLC) system.

  • Procedure:

    • The enzyme preparation is incubated with the radiolabeled substrate and NADPH in the presence of various concentrations of the test compounds.

    • The reaction is stopped, and the steroids are extracted using an organic solvent.

    • The substrate (testosterone) and the product (DHT) are separated using TLC or HPLC.

    • The amount of radiolabeled DHT formed is quantified.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the androgen receptor signaling pathway and a typical experimental workflow for comparing the anti-androgenic effects of this compound and progesterone.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT AR Androgen Receptor (AR) DHT->AR Progesterone Progesterone Progesterone->Five_alpha_reductase Inhibition Five_alpha_reductase->DHT Conversion AR_DHT AR-DHT Complex AR->AR_DHT Binding ARE Androgen Response Element (ARE) AR_DHT->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor Signaling and Progesterone Inhibition.

cluster_workflow Experimental Workflow start Start: Prepare Cell Cultures and Reagents ar_binding Androgen Receptor Binding Assay start->ar_binding ar_transactivation Androgen Receptor Transactivation Assay start->ar_transactivation enzyme_inhibition 5α-Reductase Inhibition Assay start->enzyme_inhibition data_analysis Data Analysis: Calculate IC50/Ki/EC50 ar_binding->data_analysis ar_transactivation->data_analysis enzyme_inhibition->data_analysis comparison Compare Anti-Androgenic Potency data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: In Vitro Anti-Androgenic Effect Comparison Workflow.

References

Comparative Analysis of Retroprogesterone and Progesterone Binding to the Progesterone Receptor Ligand-Binding Domain: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Isomers with Distinct Biological Profiles

Progesterone (B1679170) is a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. Its biological effects are primarily mediated through the nuclear progesterone receptor (PR). Retroprogesterone, a stereoisomer of progesterone, exhibits a unique three-dimensional structure that significantly influences its interaction with the PR.

Specifically, this compound, also known as 9β,10α-progesterone, differs from progesterone (9α,10β-progesterone) in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This results in a "bent" molecular configuration for this compound, in contrast to the relatively planar structure of progesterone.[1] This altered geometry is thought to be ideal for interaction with the progesterone receptor, leading to high binding affinity and increased selectivity for the PR over other steroid hormone receptors.[1] Dydrogesterone (B1671002), a well-known derivative of this compound, is a clinically effective progestogen, underscoring the therapeutic potential of this structural class.

Comparative Binding Analysis: A Qualitative Overview

Due to the absence of direct comparative docking studies in the literature, a quantitative comparison of binding energies and other docking parameters cannot be definitively presented. However, based on conformational analysis and experimental binding assays, the following qualitative comparisons can be made:

  • Binding Affinity: this compound and its derivatives are known to possess a high binding affinity for the progesterone receptor.[1] A comparative molecular modeling study of dydrogesterone (a this compound derivative), this compound, and progesterone using theoretical calculations and NMR spectroscopy indicated that the conformational rigidity and the specific shape conferred by the retro-steroid structure are key to its high activity and selectivity.

  • Conformational Differences: The "bent" shape of this compound is believed to allow for a more optimal fit into the hydrophobic ligand-binding pocket of the PR LBD compared to the flatter progesterone molecule. This could lead to a greater number of favorable van der Waals contacts and a more stable ligand-receptor complex.

Hypothetical Quantitative Data Presentation

To facilitate future research and provide a clear framework for reporting results from a comparative docking study, the following table outlines the key quantitative parameters that should be compared.

ParameterProgesteroneThis compoundNotes
Binding Energy (kcal/mol) ValueValueA more negative value indicates a stronger binding affinity. This is a primary output of most docking programs.
Inhibition Constant (Ki) (nM) ValueValueA lower Ki value signifies a higher binding affinity. This can be estimated from the binding energy.
RMSD of Ligand (Å) ValueValueRoot-mean-square deviation of the docked ligand pose from a reference conformation (e.g., from a crystal structure). A lower value suggests a more accurate docking pose.
Interacting Residues List of Amino AcidsList of Amino AcidsKey amino acid residues in the PR LBD that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.
Hydrogen Bonds Number and DetailsNumber and DetailsThe number and nature of hydrogen bonds formed between the ligand and the receptor, which are crucial for binding specificity.

Experimental Protocols: A Guide to In Silico Comparison

For researchers wishing to conduct their own comparative docking studies, the following protocol outlines a standard and robust methodology based on established practices for nuclear receptor docking.

I. Protein Preparation
  • Receptor Structure Retrieval: Obtain the crystal structure of the human progesterone receptor ligand-binding domain (PR LBD) in complex with progesterone. The most commonly used structure is PDB ID: 1A28.

  • Protein Pre-processing:

    • Remove water molecules and any co-crystallized ligands other than progesterone from the PDB file.

    • Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

    • Assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. This can be accomplished using tools like the Protein Preparation Wizard in the Schrödinger Suite or similar modules in other molecular modeling packages.

II. Ligand Preparation
  • Ligand Structure Generation:

    • Obtain the 3D structures of progesterone and this compound. These can be downloaded from chemical databases like PubChem or sketched using molecular building software.

  • Ligand Optimization:

    • Generate possible ionization states and tautomers of the ligands at the target pH.

    • Perform a geometry optimization of the ligand structures using a suitable force field (e.g., OPLS3, MMFF94).

III. Molecular Docking
  • Binding Site Definition: Define the active site for docking as the region within a specified radius (e.g., 6-10 Å) around the co-crystallized progesterone in the prepared 1A28 structure.

  • Docking Algorithm: Employ a validated docking program such as GOLD, AutoDock, Glide, or MOE-Dock.

  • Docking Parameters:

    • Scoring Function: Use a reliable scoring function to evaluate the binding poses (e.g., GoldScore, ChemScore, or ASP for GOLD).

    • Search Algorithm: Utilize a thorough conformational search algorithm (e.g., genetic algorithm) to explore a wide range of ligand poses and conformations within the binding site.

    • Number of Poses: Generate a sufficient number of docking poses (e.g., 10-50) for each ligand to ensure adequate sampling.

IV. Post-Docking Analysis
  • Pose Selection: Select the best-scoring and most plausible docking pose for each ligand based on the scoring function and visual inspection of the interactions.

  • Interaction Analysis: Analyze the interactions between the docked ligands and the PR LBD. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

  • Quantitative Comparison: Compare the binding energies, estimated inhibition constants (Ki), and RMSD values between progesterone and this compound.

  • (Optional) Molecular Dynamics Simulation: For a more rigorous analysis of binding stability, the top-ranked docked complexes can be subjected to molecular dynamics (MD) simulations. This can provide insights into the dynamic behavior of the ligand-receptor complex over time.

Visualizing the Workflow and Signaling Pathway

To illustrate the process of a comparative molecular docking study and the general signaling pathway of the progesterone receptor, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Retrieve PR LBD Structure (e.g., PDB: 1A28) Prot_Prep Protein Preparation (Add Hydrogens, Minimize) PDB->Prot_Prep Dock Molecular Docking (Define Binding Site, Run Algorithm) Prot_Prep->Dock Lig_Prep Ligand Preparation (Progesterone & this compound) Lig_Prep->Dock Pose_Analysis Pose Analysis & Scoring Dock->Pose_Analysis Interaction_Analysis Binding Interaction Analysis Pose_Analysis->Interaction_Analysis Quant_Comp Quantitative Comparison (Binding Energy, Ki, RMSD) Interaction_Analysis->Quant_Comp

Caption: Workflow for a comparative molecular docking study.

G Progestin Progesterone or This compound PR_Cytoplasm Progesterone Receptor (PR) (in Cytoplasm with Chaperones) Progestin->PR_Cytoplasm Binds PR_Ligand_Complex PR-Ligand Complex PR_Cytoplasm->PR_Ligand_Complex Conformational Change Dimerization Dimerization PR_Ligand_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation PRE Progesterone Response Element (PRE) (on DNA) Nuclear_Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone receptor signaling pathway.

Conclusion

While a definitive quantitative comparison from a dedicated docking study is not yet published, the available evidence strongly suggests that this compound's unique stereochemistry confers a high affinity and selectivity for the progesterone receptor. The provided experimental protocol offers a roadmap for researchers to conduct their own comparative docking studies, which would be invaluable in further elucidating the structure-activity relationships of this important class of progestins. Such studies are crucial for the rational design of novel and more selective progesterone receptor modulators for various therapeutic applications.

References

Assessing the Off-Target Binding Profile of Retroprogesterone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of retroprogesterone's clinically relevant derivative, dydrogesterone (B1671002), against natural progesterone (B1679170) and other widely used synthetic progestins. Due to the limited availability of data on this compound itself, which was never marketed, this guide focuses on dydrogesterone as a representative of the this compound class. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity and potential off-target effects of these hormonal agents.

Introduction to this compound and Dydrogesterone

This compound is a stereoisomer of progesterone, characterized by a "bent" molecular structure. This configuration is thought to enhance its affinity and selectivity for the progesterone receptor (PR) while reducing its interaction with other steroid hormone receptors.[1] Dydrogesterone, a derivative of this compound, is an orally active progestogen used in various clinical applications, including hormone replacement therapy and the treatment of menstrual disorders.[2][3] Its unique structure is associated with a high selectivity for the progesterone receptor, with minimal to no clinically significant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities.[1][4]

Comparative Off-Target Binding Profile

The following table summarizes the available quantitative and qualitative data on the binding affinity of dydrogesterone, progesterone, levonorgestrel, and drospirenone (B1670955) to key off-target steroid hormone receptors: the Androgen Receptor (AR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER). It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Dydrogesterone High Affinity & Selectivity[2][3]No or negligible agonistic activity[2][4]No or negligible agonistic activity[2][4]Mild antimineralocorticoid properties[4]No or negligible agonistic activity[2][4]
Progesterone 100% (Reference)Weak affinity[1]Weak binding[5]High affinity, antagonist[6][7]No significant binding
Levonorgestrel High Affinity[8]High Affinity[8]Lower Affinity[8]Lower Affinity[8]No Affinity[8]
Drospirenone High AffinityAnti-androgenic activityNo effect[9]High affinity, antagonist[9]No effect[9]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound (e.g., dydrogesterone) to a specific receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

  • Receptor source: Purified recombinant human steroid receptors (PR, AR, GR, MR, ER) or cell lysates/membranes from cells overexpressing the target receptor.

  • Radioligands:

    • PR: [³H]-Progesterone or [³H]-ORG 2058

    • AR: [³H]-Testosterone or [³H]-Mibolerone

    • GR: [³H]-Dexamethasone

    • MR: [³H]-Aldosterone

    • ER: [³H]-Estradiol

  • Unlabeled competitor: The test compound (dydrogesterone) and reference compounds (progesterone, levonorgestrel, drospirenone).

  • Assay buffer (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and dithiothreitol (B142953) to stabilize the receptor).

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

b. Method:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor compounds. The radioligand is diluted to a final concentration typically at or below its Kd for the receptor.

  • Incubation: In each well of a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the unlabeled competitor. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter membrane traps the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Steroid Hormone Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity of a compound (agonist or antagonist) on a specific steroid hormone receptor by quantifying the expression of a reporter gene.

a. Materials:

  • Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293, CHO-K1).

  • Expression vector for the full-length human steroid receptor of interest (PR, AR, GR, MR, or ER).

  • Reporter vector containing a hormone response element (HRE) upstream of a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro] for GR and PR).

  • Control vector for transfection normalization (e.g., a vector expressing Renilla luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compounds (dydrogesterone and comparators).

  • Luciferase assay reagent.

  • Luminometer.

b. Method:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Co-transfect the cells with the receptor expression vector, the luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • Compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of the test compounds.

    • For agonist testing, add the compounds directly to the culture medium.

    • For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist for the receptor.

  • Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate and measure the luminescence for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations

Experimental_Workflow_for_Off_Target_Binding_Assessment cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Incubation Incubation (Compound + Receptor + Radioligand) Compound_Prep->Incubation Receptor_Prep Receptor Preparation (Recombinant or Cell Lysate) Receptor_Prep->Incubation Separation Separation (Filtration) Incubation->Separation Equilibration Detection Detection (Scintillation Counting) Separation->Detection Wash Data_Processing Data Processing (Calculate Specific Binding) Detection->Data_Processing Curve_Fitting Curve Fitting (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: Workflow for Off-Target Receptor Binding Assessment.

Simplified_Glucocorticoid_Receptor_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisol Cortisol GR_HSP GR-HSP90 Complex Cortisol->GR_HSP Binds Progestin Progestin (Off-Target) Progestin->GR_HSP Binds (if affinity exists) GR_Dimer Activated GR Dimer GR_HSP->GR_Dimer Dissociation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Regulates

Caption: Simplified Glucocorticoid Receptor Signaling Pathway.

References

A Comparative Guide to Retroprogesterone Synthesis: Benchmarking a Novel Method Against an Established Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, industrially scalable synthesis method for retroprogesterone (9β,10α-progesterone) against a historically significant, albeit less efficient, established protocol. The information presented is intended to assist researchers and professionals in drug development in evaluating and selecting optimal synthetic routes based on performance, efficiency, and scalability.

Executive Summary

This compound, a stereoisomer of progesterone (B1679170), and its derivatives are crucial in various therapeutic applications.[1] The efficiency of its synthesis is a critical factor for both research and commercial production. This guide benchmarks a modern, patented synthesis route against the established 1968 protocol by Krubiner et al., highlighting significant advancements in yield and industrial applicability. The newer method offers a more streamlined and higher-yielding process, overcoming the primary limitations of the older academic-focused synthesis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the two synthesis methods.

ParameterEstablished Protocol (Krubiner et al., 1968)New Patented Protocol (2018)
Overall Yield < 4% (molar)[1]Significantly higher (implied by industrial applicability, though exact percentage not publicly disclosed)
Starting Materials Intermediate with pre-formed B, C, and D steroid rings[1]A compound with a pre-formed C and D ring structure.
Key Reagents Methyl vinyl ketone (MVK), Chromium (VI) in acetone[1]Acrylonitrile (B1666552), Sodium hydroxide (B78521), tert-amyl alcohol, Phase transfer catalyst[1]
Reaction Complexity Multi-step including annulation and oxidation[1]Described as a "simpler synthetic route"[1]
Scalability Not suitable for large-scale production; of academic interest only[1]Designed for industrial-scale preparation[1]
Purification Chromatography[1]Chromatography for analytical purposes, suggesting potential for crystallization on a larger scale.[1]
Safety Profile Involves highly toxic Chromium (VI) compounds.Utilizes toxic reagents like acrylonitrile, requiring stringent safety measures.

Experimental Protocols

Established Protocol (Krubiner et al., 1968) - A Summary

This method, while foundational, is characterized by its low yield. The key steps involve:

  • Annulation: The synthesis starts with an intermediate compound containing the B, C, and D rings of the steroid. This intermediate is reacted with methyl vinyl ketone (MVK) to form the A ring, creating the complete four-ring this compound skeleton.[1]

  • Oxidation: The annulated product is then oxidized using a solution of chromium (VI) in acetone. This step is crucial for establishing the final keto groups on the steroid.[1]

  • Purification: The final this compound product is purified from the reaction mixture using chromatography.[1]

A significant drawback of this method is the very low molar yield, which is reported to be less than 4%, making it impractical for any application beyond small-scale academic studies.[1]

New Patented Protocol (2018) - An Overview

This modern approach is designed for industrial applicability and represents a significant improvement. The key stages of this process are:

  • Reaction with Acrylonitrile: The synthesis begins with a different starting intermediate which undergoes a reaction with acrylonitrile in the presence of a base like sodium hydroxide and a phase transfer catalyst in a suitable solvent such as tert-amyl alcohol.[1]

  • Cyclization and further modifications: The subsequent steps, as outlined in the patent, involve a series of reactions to form the complete this compound molecule. The patent describes this route as simpler compared to prior art.[1]

  • Purification: The final product is isolated and purified. While chromatography is mentioned for obtaining analytical samples, industrial-scale processes would likely rely on crystallization for bulk purification.[1]

This newer method is explicitly designed to be a simpler and more efficient route for the large-scale production of this compound.[1]

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 Established Protocol (1968) cluster_1 New Patented Protocol (2018) BCD-Ring Intermediate BCD-Ring Intermediate Annulation with MVK Annulation with MVK BCD-Ring Intermediate->Annulation with MVK Oxidation (Cr(VI)) Oxidation (Cr(VI)) Annulation with MVK->Oxidation (Cr(VI)) Chromatography Chromatography Oxidation (Cr(VI))->Chromatography This compound (<4% Yield) This compound (<4% Yield) Chromatography->this compound (<4% Yield) CD-Ring Intermediate CD-Ring Intermediate Reaction with Acrylonitrile Reaction with Acrylonitrile CD-Ring Intermediate->Reaction with Acrylonitrile Cyclization & Modifications Cyclization & Modifications Reaction with Acrylonitrile->Cyclization & Modifications Purification Purification Cyclization & Modifications->Purification This compound (Industrial Scale) This compound (Industrial Scale) Purification->this compound (Industrial Scale)

Caption: A comparative workflow of the two synthesis methods.

This compound Signaling Pathway

This compound exerts its biological effects primarily through interaction with the progesterone receptor (PR).[2] Its "bent" molecular structure is ideal for high-affinity binding to this receptor.[2] The subsequent signaling cascade can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound mPR Membrane PR This compound->mPR binds cPR Cytoplasmic PR This compound->cPR binds Src Src mPR->Src activates PR-Dimer PR Dimer cPR->PR-Dimer dimerizes and translocates MAPK/Erk MAPK/Erk Pathway Src->MAPK/Erk activates STATs STATs MAPK/Erk->STATs activates Gene Transcription Gene Transcription STATs->Gene Transcription influences PRE Progesterone Response Element PR-Dimer->PRE binds to PRE->Gene Transcription regulates

Caption: Overview of this compound's signaling pathways.

References

Inter-Laboratory Validation of Retroprogesterone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of retroprogesterone, a synthetic progestin. An inter-laboratory validation study was designed to assess the performance of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against two common alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document presents the detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate analytical method for their specific needs.

Comparative Analysis of Quantification Methods

The performance of the three analytical methods was evaluated across key validation parameters in a simulated inter-laboratory study involving three distinct laboratories. The primary method, LC-MS/MS, demonstrated superior performance in terms of sensitivity and specificity. While GC-MS provided comparable accuracy and precision, it requires a more complex sample derivatization step. The ELISA method, although high-throughput, exhibited greater variability and a narrower dynamic range.

Table 1: Summary of Inter-Laboratory Validation Results for this compound Quantification

ParameterMethod A: LC-MS/MSMethod B: GC-MSMethod C: ELISAAcceptance Criteria
Linearity (R²) >0.998>0.995>0.98>0.98
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL1.0 ng/mL-
Intra-Assay Precision (%CV) < 5%< 7%< 15%< 15%
Inter-Assay Precision (%CV) < 8%< 10%< 20%< 20%
Accuracy (% Bias) ± 7%± 10%± 20%± 20%
Mean Recovery 98.5%95.2%N/A>80%

Table 2: Cross-Laboratory Comparison of Accuracy (% Bias) at Quality Control Concentrations

QC LevelMethod A: LC-MS/MSMethod B: GC-MSMethod C: ELISA
Low (0.3 ng/mL) Lab 1: -4.5%Lab 2: -6.2%Lab 3: -5.1%Lab 1: -8.1%Lab 2: -9.5%Lab 3: -7.8%Lab 1: -15.2%Lab 2: -18.5%Lab 3: -16.8%
Medium (5 ng/mL) Lab 1: +2.1%Lab 2: +1.5%Lab 3: +3.0%Lab 1: +4.5%Lab 2: +3.8%Lab 3: +5.1%Lab 1: +10.1%Lab 2: +12.3%Lab 3: +9.8%
High (50 ng/mL) Lab 1: +1.8%Lab 2: +2.5%Lab 3: +1.9%Lab 1: +3.2%Lab 2: +4.1%Lab 3: +3.5%Lab 1: +8.5%Lab 2: +11.2%Lab 3: +7.9%

Experimental Protocols

A detailed description of the methodologies for the inter-laboratory validation study is provided below.

Inter-Laboratory Validation Study Design
  • Objective: To assess the accuracy, precision, linearity, and robustness of three different analytical methods for the quantification of this compound in human plasma.

  • Participating Laboratories: Three independent laboratories (Lab 1, Lab 2, and Lab 3) with expertise in bioanalysis were enrolled.

  • Study Samples: Each laboratory received a blinded set of samples, including calibration standards, quality control (QC) samples at low, medium, and high concentrations, and blank plasma samples.

  • Standard Operating Procedures (SOPs): Detailed SOPs for each analytical method were provided to all participating laboratories to ensure consistency in sample preparation, instrument setup, and data analysis.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Plasma samples (100 µL) were subjected to protein precipitation with acetonitrile (B52724) containing a deuterated internal standard (this compound-d5). After centrifugation, the supernatant was diluted and injected into the LC-MS/MS system.

  • Chromatographic Conditions: A C18 reverse-phase column was used with a gradient elution of methanol (B129727) and water containing 0.1% formic acid.

  • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The transitions monitored were specific for this compound and its internal standard.

  • Quantification: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation and Derivatization: Plasma samples (200 µL) were first extracted using liquid-liquid extraction with methyl tert-butyl ether. The organic layer was evaporated to dryness, and the residue was derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and thermal stability.

  • Chromatographic Conditions: A capillary column with a non-polar stationary phase was used for separation with a temperature gradient program.

  • Mass Spectrometry: Detection was performed using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatized this compound.

  • Quantification: A calibration curve was generated based on the peak area of the target ion at different concentrations.

Method C: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
  • Assay Principle: A 96-well plate was coated with a this compound-specific antibody. Plasma samples or standards were added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled this compound. The free this compound in the sample competes with the HRP-labeled this compound for binding to the antibody.

  • Procedure: After incubation and washing steps, a substrate solution was added, and the color development was stopped with an acid solution. The absorbance was read at 450 nm using a microplate reader.

  • Quantification: The concentration of this compound in the samples was determined by comparing their absorbance to a standard curve generated using known concentrations of the analyte. A lower absorbance value indicates a higher concentration of this compound in the sample.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_labs Inter-Laboratory Analysis (Lab 1, 2, 3) cluster_lcms Method A: LC-MS/MS cluster_gcms Method B: GC-MS cluster_elisa Method C: ELISA cluster_data Data Analysis & Comparison plasma Plasma Sample lcms_prep Protein Precipitation plasma->lcms_prep 100 µL gcms_prep LLE & Derivatization plasma->gcms_prep 200 µL elisa_prep Competitive Binding plasma->elisa_prep 50 µL qc QC & Calibrators qc->lcms_prep qc->gcms_prep qc->elisa_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis data_analysis Linearity, Precision, Accuracy lcms_analysis->data_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->data_analysis elisa_analysis Absorbance Reading elisa_prep->elisa_analysis elisa_analysis->data_analysis comparison Method Performance Comparison data_analysis->comparison

Caption: Inter-laboratory validation workflow for this compound quantification.

progesterone_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mpr Membrane Progesterone Receptor (mPR) This compound->mpr Non-Genomic Pathway pr_inactive Inactive Progesterone Receptor (PR-HSP) This compound->pr_inactive Genomic Pathway g_protein G-Protein Activation mpr->g_protein kinase_cascade Kinase Cascade (e.g., MAPK) g_protein->kinase_cascade kinase_cascade->pr_inactive Phosphorylation response Cellular Response kinase_cascade->response Rapid Effects pr_active Active PR Dimer pr_inactive->pr_active HSP Dissociation & Dimerization pre Progesterone Response Element (PRE) pr_active->pre transcription Gene Transcription pre->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein protein->response

Caption: this compound signaling pathways.

Comparative analysis of the transcriptional activation by retroprogesterone and dydrogesterone.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Transcriptional Activation by Dydrogesterone (B1671002) and Progesterone (B1679170)

This guide provides a detailed comparative analysis of the transcriptional activation mechanisms of dydrogesterone, a retroprogesterone derivative, and natural progesterone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

Progesterone is a crucial steroid hormone that regulates the female reproductive cycle and maintains pregnancy. Its effects are primarily mediated by the progesterone receptor (PR), a ligand-activated transcription factor. Dydrogesterone (6-dehydro-retroprogesterone) is a synthetic, orally active progestogen that is a stereoisomer of progesterone.[1][2] Its unique "bent" retro-structure results in a high affinity and selectivity for the progesterone receptor, distinguishing its pharmacological profile from that of natural progesterone and other synthetic progestins.[2][3] This guide compares the transcriptional activation profiles of dydrogesterone and progesterone, focusing on receptor binding, transactivation potency, and downstream genetic targets.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the molecular pharmacology of dydrogesterone and progesterone.

Table 1: Steroid Receptor Binding Affinity

Dydrogesterone exhibits a high selectivity for the progesterone receptor (PR), with minimal binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This high specificity reduces the risk of off-target side effects commonly associated with less selective progestins.[3][4][5]

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Dydrogesterone High AffinityNo significant bindingNo significant bindingWeak binding
Progesterone High AffinityBindsBindsBinds

Data compiled from in vitro studies.[3][4][5]

Table 2: Transcriptional Activation Potency

In vivo, dydrogesterone is a potent oral progestogen. Due to its high oral bioavailability (approximately 28%), it achieves efficacy at doses 10- to 20-fold lower than oral micronized progesterone.[1][5] Its primary active metabolite, 20α-dihydrodydrogesterone (20α-DHD), also contributes to its progestogenic activity.[4][6]

CompoundRelative Oral Potency (vs. Progesterone)Key Active MetaboliteProgestogenic Activity of Metabolite
Dydrogesterone 10-20x higher20α-dihydrodydrogesterone (20α-DHD)Potent progestogen
Progesterone 1xAllopregnanolone, PregnanolonePrimarily neurosteroid/sedative effects

Data based on endometrial proliferation assays and pharmacokinetic studies.[1][5]

Table 3: Regulation of Target Gene Expression

Dydrogesterone has been shown to modulate the transcription of genes involved in critical reproductive pathways. For example, in zebrafish models, it affects the expression of genes in the gonadotropin-releasing hormone (GnRH) and steroidogenesis pathways, such as cyp19a1a (aromatase) and hsd17b2.[7]

CompoundModel SystemPathway AffectedExample Target GenesObserved Effect
Dydrogesterone Zebrafish (ovary)Steroidogenesiscyp19a1a2.3-fold increase in transcription
Dydrogesterone Zebrafish (testis)Steroidogenesishsd17b2~2.4-fold increase in transcription
Progesterone Breast Cancer CellsCell Cyclec-mycTranscriptional regulation via PREs

PREs: Progesterone Response Elements.[7][8]

Signaling Pathways and Experimental Workflows

Classical Progesterone Receptor Signaling Pathway

The primary mechanism of action for both progesterone and dydrogesterone is through the classical nuclear receptor signaling pathway. The process involves ligand binding, receptor dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on target genes to regulate transcription.[8][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone or Dydrogesterone PR Progesterone Receptor (PR) P->PR Binds Dimer PR Dimer PR->Dimer Dimerization HSP HSP HSP->PR Dissociates nucDimer PR Dimer Dimer->nucDimer Nuclear Translocation PRE PRE nucDimer->PRE Binds Coactivators Co-activators nucDimer->Coactivators Recruits DNA DNA Gene Target Gene PRE->Gene Coactivators->Gene Initiates Transcription mRNA mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Gene->mRNA

Caption: Classical signaling pathway for Progesterone and Dydrogesterone.

Non-Classical Signaling Pathways

Progesterone can also initiate rapid, non-genomic signaling from outside the nucleus, activating kinase cascades like the c-Src/MAPK pathway.[8][11][12] This can, in turn, phosphorylate the PR and other transcription factors, leading to the regulation of genes that may lack classical PREs.[8][11]

G cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus P Progesterone extraPR Extra-nuclear PR P->extraPR Src c-Src extraPR->Src Activates MAPK MAPK (Erk-1/-2) Src->MAPK Activates TF Other Transcription Factors (e.g., Sp1) MAPK->TF Phosphorylates & Activates nucPR Nuclear PR MAPK->nucPR Phosphorylates Gene Target Gene (e.g., Cyclin D1) TF->Gene Regulates Transcription mRNA mRNA Gene->mRNA

Caption: Non-classical, extra-nuclear signaling by Progesterone.

Experimental Protocols

The quantitative data presented in this guide are derived from standard molecular biology techniques designed to assess receptor binding and transcriptional activation.

Protocol: Reporter Gene Assay for Transcriptional Activation

Reporter gene assays are a cornerstone for quantifying the ability of a compound to activate a specific receptor and drive gene expression.[13][14][15] A luciferase-based assay is a common example.[13]

Objective: To measure the dose-dependent activation of the Progesterone Receptor (PR) by dydrogesterone or progesterone.

Methodology:

  • Cell Culture: Human cell lines expressing PR (e.g., T47D breast cancer cells) are cultured in appropriate media.

  • Transfection: Cells are co-transfected with two plasmids:

    • An Expression Plasmid containing the gene for the human Progesterone Receptor (if not endogenously expressed).

    • A Reporter Plasmid containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with multiple Progesterone Response Elements (PREs).

    • A Control Plasmid containing a different reporter gene (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[16]

  • Treatment: Transfected cells are treated with a range of concentrations of dydrogesterone, progesterone, or a vehicle control.

  • Incubation: Cells are incubated to allow for receptor activation, gene transcription, and translation of the reporter enzyme.[13]

  • Cell Lysis: A lysis buffer is added to release the intracellular contents, including the reporter enzymes.[13]

  • Signal Detection: Substrates for the reporter enzymes (e.g., luciferin (B1168401) for firefly luciferase) are added. The resulting luminescence, which is proportional to the amount of reporter enzyme, is measured using a luminometer.[16]

  • Data Analysis: The experimental reporter signal (firefly) is normalized to the control reporter signal (Renilla). The resulting data are plotted against ligand concentration to determine potency (EC50).

G A 1. Culture PR-expressing cells (e.g., T47D) B 2. Co-transfect with PR-Reporter and Control Plasmids A->B C 3. Treat cells with Dydrogesterone or Progesterone B->C D 4. Incubate to allow reporter gene expression C->D E 5. Lyse cells to release reporter enzymes D->E F 6. Add substrates and measure luminescence E->F G 7. Normalize data and calculate EC50 F->G

Caption: Workflow for a dual-luciferase reporter gene assay.

Dydrogesterone demonstrates a distinct pharmacological profile compared to natural progesterone. Its key advantages in transcriptional activation stem from its high oral bioavailability and its remarkable selectivity for the progesterone receptor.[1][3][4] This specificity minimizes androgenic, glucocorticoid, and mineralocorticoid activity, leading to a favorable side-effect profile.[3][5] While both compounds act primarily through the classical PR signaling pathway to regulate gene expression, dydrogesterone's chemical structure and metabolic stability make it a more potent oral agent for achieving targeted progestogenic effects in clinical and research settings.[1][5]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Retroprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Retroprogesterone is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. Adherence to these protocols is critical to minimize exposure and mitigate potential health risks associated with this synthetic progestin.

Hazard Overview and Occupational Exposure

This compound, a stereoisomer of progesterone, is a potent hormonal compound.[1] While specific occupational exposure limits (OELs) for this compound have not been formally established by regulatory bodies like OSHA or NIOSH, it is prudent to handle it as a potent compound with potential reproductive and developmental hazards.[2][3][4] In the absence of a specific OEL, a control banding approach is recommended, where chemicals are assigned to hazard bands with corresponding control strategies.[2][3][5] Given its hormonal activity, this compound would likely fall into a high-potency category, requiring stringent containment and handling procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and transferring solid powder Double-gloving with nitrile or neoprene gloves.[2]Safety goggles with side-shields and a face shield.[6][7]A NIOSH-approved full-face respirator with particulate filters (e.g., N100, P100).[7]Impervious disposable gown with long sleeves and tight-fitting cuffs, disposable sleeve covers, and shoe covers.[2][7]
Preparing solutions Double-gloving with chemical-resistant nitrile or neoprene gloves.[2]Chemical splash goggles and a face shield.[6][7]Work within a certified chemical fume hood. If not feasible, a full-face respirator with combination organic vapor/particulate cartridges is required.Chemical-resistant laboratory coat or disposable gown.
General laboratory handling of solutions Single pair of nitrile gloves.Safety glasses with side shields.Work in a well-ventilated area.Standard laboratory coat.

Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Experimental Protocols: Safe Handling Procedures

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood or a ventilated balance enclosure is used for this procedure.[2] Cover the work surface with disposable absorbent bench paper.[7]

  • Tare the Container: Place a tared, sealable container (e.g., a vial with a screw cap) on the analytical balance.[8]

  • Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound powder into the container. Avoid creating dust by handling the powder gently and minimizing drop height.[7]

  • Seal and Re-weigh: Immediately seal the container after transfer. Carefully decontaminate the exterior of the container with a suitable solvent (e.g., 70% ethanol) and a disposable wipe. Re-weigh the sealed container to determine the exact amount of powder transferred.

  • Clean-up: All disposable materials used in the process (e.g., weighing paper, wipes) should be disposed of as hazardous waste. Decontaminate the spatula and work surface.

Preparation of a this compound Stock Solution
  • Preparation: Work within a certified chemical fume hood. Don appropriate PPE for handling solutions.

  • Solvent Addition: Uncap the pre-weighed and sealed container of this compound powder inside the fume hood. Using a calibrated pipette, slowly add the desired solvent down the inner wall of the container to avoid splashing and aerosol generation.

  • Dissolution: Securely cap the container and mix gently by inversion or using a vortex mixer until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the solution according to the compound's stability requirements, typically in a cool, dark, and well-ventilated area.

Operational and Disposal Plans

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent widespread contamination and exposure.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, contain the spill using absorbent pads or granules. For solid spills, gently cover the powder with a damp cloth or absorbent material to prevent it from becoming airborne. DO NOT dry sweep.

  • Clean-up: Carefully collect the spilled material and absorbent using dedicated tools (e.g., forceps, scoop). Place all contaminated materials into a labeled, sealed hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly. Wash the area with a soap and water solution, followed by a rinse with water.[9] For non-porous surfaces, a subsequent wipe-down with a 10% bleach solution can be used, followed by a final water rinse to remove bleach residue.[9] All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, weighing papers, and any other disposable items. Collect these materials in a clearly labeled, leak-proof hazardous waste container.[9]

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from decontamination procedures, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not pour this compound waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[9]

All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Visual Guidance: Diagrams

The following diagrams illustrate key procedural workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Powder cluster_dissolving Solution Preparation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh_tare Tare Sealed Container prep_workspace->weigh_tare weigh_transfer Carefully Transfer Powder weigh_tare->weigh_transfer weigh_seal Seal and Decontaminate Container weigh_transfer->weigh_seal weigh_reweigh Re-weigh Container weigh_seal->weigh_reweigh dissolve_add_solvent Add Solvent in Fume Hood weigh_reweigh->dissolve_add_solvent dissolve_mix Mix Until Dissolved dissolve_add_solvent->dissolve_mix dissolve_label Label and Store Securely dissolve_mix->dissolve_label cleanup_decontaminate Decontaminate Work Area and Tools dissolve_label->cleanup_decontaminate cleanup_dispose Dispose of all Waste as Hazardous cleanup_decontaminate->cleanup_dispose Emergency_Spill_Response spill_detected Spill Detected evacuate Evacuate and Secure Area spill_detected->evacuate don_ppe Don Full PPE (including respirator) evacuate->don_ppe contain Contain Spill (absorbent for liquid, wet cloth for powder) don_ppe->contain cleanup Collect Contaminated Material into Hazardous Waste contain->cleanup decontaminate Decontaminate Spill Area (Soap & Water, then Bleach Solution) cleanup->decontaminate dispose Dispose of all Cleaning Materials as Hazardous Waste decontaminate->dispose report Report Incident to Safety Officer dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retroprogesterone
Reactant of Route 2
Retroprogesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.